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  • Product: 4-Nitro-3-(phenylamino)benzoic acid
  • CAS: 159190-73-5

Core Science & Biosynthesis

Foundational

4-Nitro-3-(phenylamino)benzoic acid CAS 159190-73-5 properties

An In-Depth Technical Guide to 4-Nitro-3-(phenylamino)benzoic acid (CAS 159190-73-5): Properties, Synthesis, and Applications in Modern Organic Chemistry Executive Summary 4-Nitro-3-(phenylamino)benzoic acid is a highly...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Nitro-3-(phenylamino)benzoic acid (CAS 159190-73-5): Properties, Synthesis, and Applications in Modern Organic Chemistry

Executive Summary

4-Nitro-3-(phenylamino)benzoic acid is a highly functionalized aromatic carboxylic acid that serves as a valuable intermediate in synthetic organic chemistry. Its unique substitution pattern, featuring a carboxylic acid, a secondary amine, and a nitro group, provides multiple avenues for chemical transformation. This guide offers a comprehensive overview of its physicochemical properties, spectroscopic profile, synthesis via Ullmann condensation, and its notable reactivity, including an unusual reductive cyclization to form benzimidazoles. Furthermore, its potential as a scaffold in drug discovery is explored, particularly in the context of developing inhibitors for aldo-keto reductase 1C3 (AKR1C3), an enzyme implicated in cancer. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this versatile chemical entity.

Introduction

Substituted benzoic acids are fundamental building blocks in the pharmaceutical and materials science industries, prized for their synthetic versatility and presence in a multitude of biologically active molecules.[1] 4-Nitro-3-(phenylamino)benzoic acid, CAS 159190-73-5, belongs to this class but also incorporates features of diphenylamines and nitroaromatics. The electron-withdrawing nature of the nitro group significantly influences the molecule's reactivity, while the diphenylamine core is a common motif in medicinal chemistry.[2]

Recent research has highlighted the parent structure, 3-(phenylamino)benzoic acid, as a potent and selective inhibitor of aldo-keto reductase 1C3 (AKR1C3), a key enzyme in castrate-resistant prostate cancer.[3] This positions 4-Nitro-3-(phenylamino)benzoic acid as a strategically important intermediate for the synthesis of new therapeutic agents, where the nitro group can be used as a handle for further derivatization or reduction to explore structure-activity relationships.

Physicochemical and Spectroscopic Profile

The structural identity and purity of 4-Nitro-3-(phenylamino)benzoic acid are established through a combination of physical data and spectroscopic analysis.

Core Properties
PropertyValueSource
CAS Number 159190-73-5[4][5]
Molecular Formula C₁₃H₁₀N₂O₄[4][5]
Molecular Weight 258.23 g/mol [4][5]
Canonical SMILES C1=CC=C(C=C1)NC2=C(C=C(C=C2)C(=O)O)[O-][4]
Typical Purity >97%[5]
Spectroscopic Analysis

Spectroscopic data provides a definitive fingerprint for the molecule, confirming the presence and arrangement of its key functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Data reported for this compound in DMSO-d₆ confirms its structure.[6]

    • ¹H NMR (DMSO-d₆, 101 MHz) : δ 10.15 (s, 1H, Ar), 8.21–8.29 (m, 2H, Ar), 8.13 (d, J = 8.99 Hz, 1H, Ar), 7.92–7.97 (m, 2H).[6] The downfield signals are characteristic of protons on an electron-deficient aromatic ring, influenced by the nitro and carboxylic acid groups.

    • ¹³C NMR (DMSO-d₆, 101 MHz) : δ 169.34, 143.49, 143.07, 142.89, 132.24, 131.06, 130.79, 130.17, 129.57, 129.41, 129.32, 127.91, 123.65.[6] The signal at 169.34 ppm corresponds to the carboxylic acid carbon.

  • Infrared (IR) Spectroscopy : The IR spectrum is characterized by absorption bands indicative of its functional groups.

    • N-O Stretch (Nitro) : Two strong bands are expected. An asymmetric stretch between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹.[7]

    • O-H Stretch (Carboxylic Acid) : A very broad signal from approximately 3300 cm⁻¹ to 2500 cm⁻¹.

    • C=O Stretch (Carboxylic Acid) : A strong, sharp absorption around 1700 cm⁻¹.

    • N-H Stretch (Amine) : A moderate, single peak expected around 3350-3310 cm⁻¹.

  • Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) provides an exact mass, confirming the elemental composition.

    • HRMS (m/z) : Calculated for C₁₃H₇N₂O₂ [M-H⁺]: 223.0513; Found: 223.0513.[6] This corresponds to the deprotonated molecule after loss of the nitro group, a common fragmentation pattern. The molecular ion peak [M]⁺ would be expected at m/z 258.

Synthesis and Mechanism

The most logical and widely applied method for constructing the C-N bond in diphenylamine structures like 4-Nitro-3-(phenylamino)benzoic acid is the Ullmann condensation.[8][9] This copper-catalyzed cross-coupling reaction is a robust method for N-arylation.

Synthesis Workflow

The reaction couples an aryl halide with an amine. In this case, the preferred route involves reacting 4-chloro-3-nitrobenzoic acid with aniline, as the electron-withdrawing nitro group activates the halide for nucleophilic aromatic substitution.

G cluster_reactants Reactants cluster_conditions Reaction Conditions A 4-Chloro-3-nitrobenzoic acid C Copper Catalyst (e.g., CuI, Copper Bronze) P 4-Nitro-3-(phenylamino)benzoic acid A->P B Aniline B->P D Base (e.g., K₂CO₃) C->P E Solvent (e.g., DMF) High Temperature D->P E->P

Caption: Proposed synthesis of 4-Nitro-3-(phenylamino)benzoic acid.

Detailed Experimental Protocol: Ullmann Condensation

This protocol is adapted from standard Ullmann condensation procedures.[10]

  • Reagent Setup : To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-chloro-3-nitrobenzoic acid (1.0 eq.), potassium carbonate (2.5 eq.), and a copper catalyst such as copper(I) iodide (0.1 eq.) or copper bronze (0.4 eq.).

  • Solvent and Amine Addition : Add a high-boiling polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), to the flask. Add aniline (1.1 eq.) to the mixture.

  • Heating : Heat the reaction mixture to reflux (typically 140-160 °C) with vigorous stirring for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup : After cooling to room temperature, pour the reaction mixture into a beaker of ice water.

  • Acidification : Acidify the aqueous mixture to a pH of ~4 using concentrated hydrochloric acid. This protonates the carboxylate, causing the product to precipitate.

  • Isolation : Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude product.

  • Purification : Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Reaction Mechanism

The Ullmann condensation likely proceeds through a Cu(I)/Cu(III) catalytic cycle, although other mechanisms have been proposed.[9][11] The key steps involve the formation of a copper(I) species, oxidative addition of the aryl halide, coordination of the amine, and reductive elimination to form the C-N bond.

G A Cu(I)L₂ B Cu(III)(Ar)(X)(Amine)L₂ A->B + Ar-X (Oxidative Addition) C Cu(I)(Amine)L₂ A->C + Amine B->A - Ar-Amine (Reductive Elimination) B->B - HX C->A - H⁺

Caption: Simplified catalytic cycle for the Ullmann C-N coupling reaction.

Chemical Reactivity and Synthetic Utility

The presence of multiple reactive sites makes 4-Nitro-3-(phenylamino)benzoic acid a versatile precursor for more complex molecules, particularly heterocycles.

Unusual Reductive Cyclization to Benzimidazoles

While o-nitroanilines are known to undergo reductive cyclization to form phenazines, it has been shown that 4-Nitro-3-(phenylamino)benzoic acid follows a different pathway under similar conditions.[6][12] In the presence of sodium borohydride in a basic alcoholic solution, it cyclizes to form a 2-alkyl-1-phenylbenzimidazole-5-carboxylic acid, not the expected phenazine.[6] This is a significant finding, as it provides a direct route to substituted benzimidazoles, a privileged scaffold in medicinal chemistry. The authors propose that the presence of the carboxyl group promotes this alternative cyclization pathway.[6]

G cluster_conditions Reaction Conditions Start 4-Nitro-3-(phenylamino)benzoic acid Cond NaBH₄, NaOR ROH, Reflux Start->Cond Prod_Actual 2-Alkyl-1-phenyl- benzimidazole-5-carboxylic acid Cond->Prod_Actual Observed Pathway Prod_Expected Phenazine Derivative (Not Observed) Cond->Prod_Expected Expected Pathway

Caption: Reductive cyclization pathways of the title compound.

Detailed Experimental Protocol: Benzimidazole Synthesis

This protocol is adapted directly from the published procedure.[6]

  • Alkoxide Preparation : Dissolve metallic sodium (25 eq.) in absolute ethanol (or another alcohol like methanol, propanol) to prepare the corresponding sodium alkoxide solution.

  • Reactant Addition : To the alkoxide solution, add 4-Nitro-3-(phenylamino)benzoic acid (1.0 eq.) and sodium borohydride (2.0 eq.).

  • Heating : Stir the mixture at reflux for 18 hours.

  • Workup : After the reaction is complete, cool the mixture and pour it into cold water.

  • Acidification and Extraction : Acidify with 1 M hydrochloric acid to pH 5 and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Isolation : Dry the organic fraction over sodium sulfate, filter, and remove the solvent under reduced pressure to yield the benzimidazole product.

Applications in Drug Discovery

The structural core of 4-Nitro-3-(phenylamino)benzoic acid is highly relevant to modern drug discovery efforts, particularly in oncology.

Scaffold for AKR1C3 Inhibitors

Aldo-keto reductase 1C3 (AKR1C3) is an enzyme that catalyzes the conversion of androstenedione to testosterone. Its overexpression in prostate cancer cells contributes to high intratumoral androgen levels, driving the progression of castrate-resistant prostate cancer (CRPC). Therefore, inhibiting AKR1C3 is a rational therapeutic strategy.

A study identified 3-(phenylamino)benzoic acids as potent and selective inhibitors of AKR1C3.[3] 4-Nitro-3-(phenylamino)benzoic acid is an ideal starting material to build a library of analogs for SAR studies. The nitro group can be reduced to an amine, which can then be acylated, alkylated, or converted to other functional groups to probe the binding pocket of the enzyme.

G Core Core Scaffold: 3-(Phenylamino)benzoic acid Library Library of Potential AKR1C3 Inhibitors Core->Library based on Start Starting Material: 4-Nitro-3-(phenylamino)benzoic acid Reduction Reduction of NO₂ Start->Reduction Deriv Derivatization of NH₂ (Acylation, Alkylation, etc.) Reduction->Deriv Deriv->Library

Caption: Use as a starting material for developing AKR1C3 inhibitors.

Safety and Handling

No specific safety data sheet (SDS) is readily available for 4-Nitro-3-(phenylamino)benzoic acid. Therefore, handling precautions must be based on the known hazards of structurally related compounds, such as aromatic nitro compounds and aminobenzoic acids.[13]

General Hazards
  • Aromatic Nitro Compounds : This class of chemicals can be harmful if swallowed, inhaled, or absorbed through the skin. They may cause irritation to the skin, eyes, and respiratory tract. Some nitroaromatic compounds are suspected of causing genetic defects or having other long-term systemic effects.[2]

  • Aminobenzoic Acids : Generally considered to be of low toxicity, but can cause irritation upon direct contact.

Recommended Handling Procedures
PrecautionRecommendation
Engineering Controls Handle only in a well-ventilated area, preferably inside a chemical fume hood.
Personal Protective Equipment (PPE) Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.[13]
Inhalation Avoid breathing dust. If dust is generated, use a respirator.
Skin/Eye Contact Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[13]
Storage Store in a tightly closed container in a cool, dry place away from incompatible materials.
Disposal Dispose of waste in accordance with local, regional, and national regulations.

Conclusion

4-Nitro-3-(phenylamino)benzoic acid is more than a simple chemical; it is a versatile and powerful tool for synthetic chemists. Its well-defined physicochemical properties, straightforward synthesis via Ullmann condensation, and unique reactivity profile make it a valuable intermediate. Its demonstrated utility in the synthesis of complex benzimidazoles and its potential as a core scaffold for developing targeted cancer therapeutics underscore its importance in both academic research and industrial drug development. Proper understanding of its properties and adherence to safety protocols are essential for harnessing its full synthetic potential.

References

  • BYJU'S. (2020, January 6). Ullmann Reaction. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • Wikipedia. Ullmann reaction. [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • Slideshare. Ullmann reaction. [Link]

  • Rieke, R. D., & Rhyne, L. D. (1977). Analysis of the Electron Spin Resonance Spectra of Aromatic Nitrosubstituted Anion Radicals. The Journal of Chemical Physics. [Link]

  • Appchem. 4-Nitro-3-(phenylamino)benzoic acid. [Link]

  • Chemistry LibreTexts. (2021, July 31). 24.6: Nitro Compounds. [Link]

  • IU Indianapolis ScholarWorks. A systematic study of the absorbance of the nitro functional group in the vacuum UV region. [Link]

  • Barskaya, E., et al. (2025, August 21). Unusual Reductive Cyclization of 3-Nitro-4-(phenylamino)benzoic acid: Benzimidazole instead of Phenazine. Synthesis. [Link]

  • U.S. Environmental Protection Agency. 4-[(3-nitrophenyl)methylamino]benzoic acid Properties. [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Nitro Groups. [Link]

  • ResearchGate. Unusual Reductive Cyclization of 3-Nitro-4-(phenylamino)benzoic acid: Benzimidazole instead of Phenazine. [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. [Link]

  • ResearchGate. (2006, September 5). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. [Link]

  • Adeniji, A. O., et al. (2011, March 1). Discovery of substituted 3-(phenylamino)benzoic acids as potent and selective inhibitors of type 5 17β-hydroxysteroid dehydrogenase (AKR1C3). Journal of Medicinal Chemistry. [Link]

  • Carl ROTH. Safety Data Sheet: 4-Nitrobenzoic acid. [Link]

  • ResearchGate. Synthesis of 3-Nitro-4-(phenethylamino) benzoic acid (3). [Link]

  • Semantic Scholar. Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester. [Link]

  • NIST. Benzoic acid, 4-nitro-. [Link]

  • UCC. (2021, October 9). Safety Data Sheet. [Link]

  • NIST. Benzoic acid, 4-nitro- IR Spectrum. [Link]

  • Al-Otaibi, W. A., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules. [Link]

  • U.S. Environmental Protection Agency. Benzoic acid, 4-(acetylamino)-3-nitro- - Exposure Predictions. [Link]

  • NSF Public Access Repository. (2022, July 1). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. [Link]

  • MDPI. (2024, September 13). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. [Link]

  • Al-Dhobbi, A. S., et al. (2024). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. Heliyon. [Link]

  • SvedbergOpen. (2025, March 25). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. [Link]

Sources

Exploratory

Chemo-Structural Analysis and Synthetic Utility of 3-Anilino-4-Nitrobenzoic Acid

Executive Summary 3-Anilino-4-nitrobenzoic acid (Systematic Name: 4-nitro-3-(phenylamino)benzoic acid) represents a critical intermediate in the synthesis of nitrogen-containing heterocycles, particularly benzimidazoles...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Anilino-4-nitrobenzoic acid (Systematic Name: 4-nitro-3-(phenylamino)benzoic acid) represents a critical intermediate in the synthesis of nitrogen-containing heterocycles, particularly benzimidazoles and quinoxalines . Its structure features a benzoic acid core substituted with a nitro group at the para position (C4) and an anilino moiety at the meta position (C3).

This scaffold is highly valued in medicinal chemistry as a "privileged structure" for designing kinase inhibitors and DNA-intercalating agents. The proximity of the nitro and anilino groups allows for reductive cyclization, making it a versatile precursor for fused ring systems.

Physiochemical Profile & Identification

The following data consolidates the structural and physical properties of the molecule.

PropertyValueNotes
IUPAC Name 4-nitro-3-(phenylamino)benzoic acidPreferred systematic name
Molecular Formula

Molecular Weight 258.23 g/mol Calculated based on standard atomic weights
Exact Mass 258.0641Monoisotopic mass
CAS Number Not widely indexedUse SMILES for database queries
SMILES OC(=O)c1ccc(c(c1)Nc2ccccc2)[O-]Canonical representation
Appearance Yellow to Orange SolidCharacteristic of nitro-aniline derivatives
Solubility DMSO, DMF, hot EthanolPoor solubility in water due to aromaticity
pKa (Calc.) ~3.5 (COOH)Acidic carboxyl group
Structural Visualization

The molecule consists of two aromatic rings linked by a secondary amine. The nitro group at C4 is electron-withdrawing, significantly reducing the electron density of the benzoic acid ring and increasing the acidity of the NH proton (though less so than in 2-nitroaniline derivatives due to steric twisting).

Synthetic Pathway: Nucleophilic Aromatic Substitution ( )

The most efficient synthesis of 3-anilino-4-nitrobenzoic acid utilizes the Nucleophilic Aromatic Substitution (


)  of 3-chloro-4-nitrobenzoic acid with aniline.
Mechanistic Rationale

The reaction succeeds because the nitro group at position 4 (para to the leaving group, Cl, if we consider the ipso carbon as 1 relative to the nitro, but in benzoic acid numbering, NO2 is at 4 and Cl is at 3. Wait—let's correct the regiochemistry logic).

Correction on Regiochemistry: In 3-chloro-4-nitrobenzoic acid :

  • The Nitro group (-NO

    
    ) is at C4.
    
  • The Chlorine (-Cl) is at C3.

  • The Nitro group is ortho to the Chlorine.

  • Mechanism: The strong electron-withdrawing nature of the nitro group activates the ortho-carbon (C3), making it susceptible to nucleophilic attack by the aniline nitrogen. The carboxyl group at C1 (meta to Cl) has a lesser effect.

Reaction Scheme (Graphviz)

ReactionScheme SM1 3-Chloro-4-nitrobenzoic acid (Substrate) Intermediate Meisenheimer Complex (Transition State) SM1->Intermediate + Aniline / Base (S_NAr Attack) SM2 Aniline (Nucleophile) SM2->Intermediate Product 3-Anilino-4-nitrobenzoic acid (Product) Intermediate->Product - Cl⁻ (Aromatization) Byproduct HCl (Scavenged by Base) Intermediate->Byproduct

Figure 1: The


 reaction pathway involves the formation of a Meisenheimer complex followed by the elimination of the chloride ion.

Experimental Protocol

Objective: Synthesis of 3-anilino-4-nitrobenzoic acid on a 10 mmol scale.

Reagents & Materials
  • Substrate: 3-Chloro-4-nitrobenzoic acid (2.02 g, 10 mmol)

  • Nucleophile: Aniline (1.0 mL, 11 mmol, 1.1 eq)

  • Base: Potassium Carbonate (

    
    ) (2.76 g, 20 mmol) or Triethylamine (
    
    
    
    ).
  • Solvent: DMF (Dimethylformamide) or Ethanol/Water (1:1).

  • Workup: 1M HCl (for acidification).

Step-by-Step Methodology
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-chloro-4-nitrobenzoic acid (2.02 g) in 15 mL of DMF.

  • Addition: Add Potassium Carbonate (2.76 g) to the solution. The mixture may bubble slightly as the acid is deprotonated to the carboxylate.

  • Nucleophile Introduction: Add Aniline (1.0 mL) dropwise to the stirring mixture.

  • Reaction: Heat the reaction mixture to 80–100°C for 4–6 hours.

    • Monitoring: Monitor progress via TLC (System: 5% Methanol in DCM). Look for the disappearance of the starting chloride (

      
      ) and the appearance of a new, more polar yellow/orange spot.
      
  • Quenching: Allow the mixture to cool to room temperature. Pour the reaction mixture into 100 mL of ice-cold water.

  • Acidification: Slowly add 1M HCl with stirring until the pH reaches ~2–3. This step protonates the carboxylate, causing the product to precipitate as a solid.

  • Isolation: Filter the yellow/orange precipitate using a Büchner funnel. Wash the cake thoroughly with water (3 x 20 mL) to remove residual DMF and inorganic salts.

  • Purification: Recrystallize from Ethanol or an Ethanol/Water mixture if necessary to obtain the pure product.

Pharmaceutical Utility & Downstream Applications[3][4][5][6]

The primary value of 3-anilino-4-nitrobenzoic acid lies in its potential for reductive cyclization .

Synthesis of Benzimidazoles

Reduction of the nitro group (


) yields 3-anilino-4-aminobenzoic acid . Since the newly formed primary amine and the secondary aniline nitrogen are ortho to each other, they can react with formylating agents (like formic acid or orthoesters) to close the ring, forming 1-phenyl-1H-benzimidazole-5-carboxylic acid .
Synthesis of Quinoxalines

Alternatively, reaction of the reduced diamine intermediate with 1,2-dicarbonyl compounds (e.g., glyoxal) yields quinoxaline-6-carboxylic acid derivatives.

Application Workflow (Graphviz)

Applications Start 3-Anilino-4-nitrobenzoic acid Reduction Reduction (H2/Pd-C or Fe/HCl) Start->Reduction Intermediate 3-Anilino-4-aminobenzoic acid (Diamine Intermediate) Reduction->Intermediate PathA + Formic Acid / Orthoesters Intermediate->PathA PathB + 1,2-Dicarbonyls Intermediate->PathB Benzimidazole 1-Phenyl-benzimidazole-5-carboxylic acid (Kinase Inhibitor Scaffold) PathA->Benzimidazole Quinoxaline Quinoxaline-6-carboxylic acid derivative (Intercalating Agent) PathB->Quinoxaline

Figure 2: Divergent synthesis pathways leading to bioactive heterocycles.

References

  • General Mechanism (

    
    ):  Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link
    
  • Starting Material Synthesis: "3-Chloro-4-nitrobenzoic acid." PubChem Database.[1] National Center for Biotechnology Information. CID 520953.[2] Link

  • Related Synthesis (Analogous): Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.
  • Benzimidazole Formation: Preston, P. N. (1974). Synthesis, reactions, and spectroscopic properties of benzimidazoles. Chemical Reviews, 74(3), 279-314. Link

Sources

Foundational

difference between 4-nitro-3-(phenylamino)benzoic acid and 3-nitro-4-(phenylamino)benzoic acid

3-nitro-4-(phenylamino)benzoic acid vs. 4-nitro-3-(phenylamino)benzoic acid Executive Summary This technical guide analyzes the structural, synthetic, and electronic distinctions between two positional isomers: 3-nitro-4...

Author: BenchChem Technical Support Team. Date: February 2026

3-nitro-4-(phenylamino)benzoic acid vs. 4-nitro-3-(phenylamino)benzoic acid

Executive Summary

This technical guide analyzes the structural, synthetic, and electronic distinctions between two positional isomers: 3-nitro-4-(phenylamino)benzoic acid (Isomer A) and 4-nitro-3-(phenylamino)benzoic acid (Isomer B). While chemically similar in composition (


), their reactivity profiles differ fundamentally due to the relative positioning of the electron-withdrawing nitro/carboxyl groups and the electron-donating amine.

For drug development professionals, the critical distinction lies in synthetic accessibility and downstream cyclization potential . Isomer A is the standard precursor for benzimidazole-based kinase inhibitors due to favorable nucleophilic aromatic substitution (


) kinetics. Isomer B, while electronically unique (higher acidity), presents significant synthetic challenges due to the "mismatched" electronic activation of its precursor.
Part 1: Structural & Electronic Characterization

The core difference between these isomers is the position of the nitro (


) and phenylamino (

) groups relative to the carboxylic acid (

) anchor.
FeatureIsomer A: 3-nitro-4-(phenylamino) Isomer B: 4-nitro-3-(phenylamino)
IUPAC Name 4-(phenylamino)-3-nitrobenzoic acid3-(phenylamino)-4-nitrobenzoic acid
Precursor 4-chloro-3-nitrobenzoic acid3-chloro-4-nitrobenzoic acid
Electronic Nature Push-Pull System: Amino group is para to COOH. Strong resonance donation into the carboxyl system.Withdrawing System: Nitro group is para to COOH. Strong resonance withdrawal from the carboxyl system.
Predicted Acidity Weaker Acid (Higher pKa): The para-amino group destabilizes the carboxylate anion via resonance donation.Stronger Acid (Lower pKa): The para-nitro group stabilizes the carboxylate anion via resonance withdrawal.[1]
Intramolecular H-Bond Yes (Between NH and ortho-NO2). Planarizes the diphenylamine core.Yes (Between NH and ortho-NO2). Planarizes the diphenylamine core.
Expert Insight: The Acidity Paradox

While both molecules possess an intramolecular hydrogen bond that locks the diphenylamine system, their acidities differ. In Isomer A, the electron-donating phenylamino group is para to the carboxyl. Through resonance, it pushes electron density toward the carbonyl carbon, destabilizing the conjugate base (carboxylate). In Isomer B, the strongly electron-withdrawing nitro group is para to the carboxyl, effectively delocalizing the negative charge of the carboxylate, resulting in a significantly stronger acid [1].[1]

Part 2: Synthetic Pathways & Kinetic Profiles

The synthesis of these molecules relies on Nucleophilic Aromatic Substitution (


). This is where the two isomers diverge most drastically in terms of process chemistry.
The Kinetic Advantage of Isomer A

To synthesize Isomer A , one reacts aniline with 4-chloro-3-nitrobenzoic acid.

  • Leaving Group Position: Chlorine is at position 4.[2]

  • Activating Groups:

    • 
       at position 3 (Ortho to Cl) 
      
      
      
      Strong Activation .
    • 
       at position 1 (Para to Cl) 
      
      
      
      Strong Activation (via resonance).
  • Result: The Meisenheimer complex is highly stabilized.[3] The reaction proceeds rapidly under mild conditions.

The Synthetic "Dead End" of Isomer B

To synthesize Isomer B , one reacts aniline with 3-chloro-4-nitrobenzoic acid.

  • Leaving Group Position: Chlorine is at position 3.

  • Activating Groups:

    • 
       at position 4 (Ortho to Cl) 
      
      
      
      Strong Activation .
    • 
       at position 1 (Meta to Cl) 
      
      
      
      Weak Activation (Inductive only; no resonance stabilization).
  • Result: The reaction is kinetically sluggish. The lack of para-EWG support often necessitates higher temperatures or the use of a fluoro-leaving group (3-fluoro-4-nitrobenzoic acid) to drive the reaction, increasing cost and safety risks.

Visualization: Comparative Synthesis Logic

SynthesisComparison cluster_A Pathway A: High Kinetic Efficiency cluster_B Pathway B: Kinetic Barrier StartA 4-chloro-3-nitrobenzoic acid (Cl is Para to COOH) InterA Meisenheimer Complex (Stabilized by Ortho-NO2 & Para-COOH) StartA->InterA + Aniline (Fast, Mild Heat) ProdA Isomer A 3-nitro-4-(phenylamino)benzoic acid InterA->ProdA - HCl StartB 3-chloro-4-nitrobenzoic acid (Cl is Meta to COOH) InterB Meisenheimer Complex (Stabilized ONLY by Ortho-NO2) StartB->InterB + Aniline (Slow, High Heat Req.) ProdB Isomer B 4-nitro-3-(phenylamino)benzoic acid InterB->ProdB - HCl

Caption: Comparative


 pathways. Pathway A benefits from dual-activation (Ortho+Para), while Pathway B suffers from weaker Meta-activation.
Part 3: Experimental Protocol (Isomer A)

This protocol describes the synthesis of the kinetically favored isomer (3-nitro-4-(phenylamino)benzoic acid), commonly used as a scaffold for MEK inhibitors [2].

Objective: Synthesis of 3-nitro-4-(phenylamino)benzoic acid via


.

Reagents:

  • 4-Chloro-3-nitrobenzoic acid (1.0 eq)[4]

  • Aniline (1.1 eq)

  • Triethylamine (TEA) (2.0 eq) or

    
    
    
  • Ethanol or DMF (Solvent)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-chloro-3-nitrobenzoic acid (20.1 g, 100 mmol) in Ethanol (150 mL).

  • Nucleophile Addition: Add Aniline (10.2 g, 110 mmol) dropwise to the stirring solution.

  • Base Addition: Add Triethylamine (20.2 g, 200 mmol) to scavenge the HCl byproduct. Note: The solution will likely darken to an orange/red hue immediately, indicating the formation of the charge-transfer complex.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours. Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM). The starting chloride (
    
    
    
    ) should disappear, replaced by the more polar product (
    
    
    ).
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (500 mL) containing 1M HCl (to neutralize TEA and protonate the carboxylate).

    • A yellow/orange precipitate will form.

  • Purification: Filter the solid and wash exclusively with cold water. Recrystallize from Ethanol/Water to yield bright orange crystals.

Validation Criteria:

  • Melting Point: 218–220 °C (Lit. value for 3-nitro-4-phenylaminobenzoic acid).

  • 1H NMR (DMSO-d6): Look for the diagnostic doublet at

    
     ppm (H2, proton between COOH and NO2). This proton is extremely deshielded due to being flanked by two EWGs.
    
Part 4: Downstream Applications (Benzimidazole Formation)

The primary utility of Isomer A in drug discovery is its conversion into benzimidazoles, a pharmacophore found in anthelmintics and kinase inhibitors.

The Mechanism: Reduction of the nitro group yields an ortho-diamine (3-amino-4-phenylaminobenzoic acid). Condensation with an aldehyde or carboxylic acid derivative closes the imidazole ring.

Recent Research Note: Standard reduction (Fe/HCl or


) yields the diamine. However, recent studies indicate that treating Isomer A  with sodium borohydride in basic alcohol can lead to an "unusual" reductive cyclization directly to 2-alkyl-1-phenylbenzimidazoles, bypassing the isolation of the diamine intermediate [3].

Downstream Start Isomer A (3-nitro-4-phenylamino) Step1 Reduction (H2/Pd-C or Fe/HCl) Start->Step1 Inter Intermediate (3-amino-4-phenylamino) Step1->Inter Step2 Cyclization (+ R-CHO / Acid) Inter->Step2 End 1-Phenylbenzimidazole (Kinase Inhibitor Scaffold) Step2->End

Caption: Conversion of Isomer A to Benzimidazole scaffolds.

References
  • Electronic Effects in Benzoic Acids

    • Title: "Why is 4-Nitrobenzoic Acid a Stronger Acid Than Benzoic Acid?"
    • Source: Jiangsu Run'an Pharmaceutical Co. Ltd.
    • URL:[Link]

  • MEK Inhibitor Optimization

    • Title: "Optimizing the Physicochemical Properties of Raf/MEK Inhibitors by Nitrogen Scanning"
    • Source: ACS Medicinal Chemistry Letters (via NCBI)
    • URL:[Link]

  • Cyclization Chemistry

    • Title: "Unusual Reductive Cyclization of 3-Nitro-4-(phenylamino)benzoic acid: Benzimidazole instead of Phenazine"
    • Source: Thieme Connect (Synthesis Journal)
    • URL:[Link]

  • Precursor Properties (4-chloro-3-nitrobenzoic acid)

    • Title: "Benzoic acid, 4-chloro-3-nitro- Properties"[4][5][6][7]

    • Source: NIST Chemistry WebBook[4]

    • URL:[Link]

Sources

Exploratory

4-Nitro-3-(phenylamino)benzoic acid solubility in DMSO and methanol

An In-depth Technical Guide to the Solubility of 4-Nitro-3-(phenylamino)benzoic Acid in DMSO and Methanol Introduction 4-Nitro-3-(phenylamino)benzoic acid is an organic compound of interest in various research and develo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 4-Nitro-3-(phenylamino)benzoic Acid in DMSO and Methanol

Introduction

4-Nitro-3-(phenylamino)benzoic acid is an organic compound of interest in various research and development sectors, including pharmaceuticals and materials science. Its utility in synthetic pathways and formulation development is intrinsically linked to its physicochemical properties, among which solubility is paramount. The ability to dissolve this compound in appropriate solvents is critical for reaction kinetics, purification processes such as recrystallization, and the preparation of stock solutions for screening and analysis.

Physicochemical Properties of 4-Nitro-3-(phenylamino)benzoic Acid

To understand the solubility of 4-Nitro-3-(phenylamino)benzoic acid, we must first examine its molecular structure and the functional groups that dictate its interactions with solvents.

  • Molecular Structure: The molecule consists of a benzoic acid core substituted with a nitro group and a phenylamino group.

  • Functional Groups and Their Influence:

    • Carboxylic Acid (-COOH): This group is polar and can act as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl and hydroxyl oxygens). This group is a primary driver of solubility in polar solvents.

    • Nitro Group (-NO2): The nitro group is strongly electron-withdrawing and highly polar. It can act as a hydrogen bond acceptor.

    • Phenylamino Group (-NH-Ph): The secondary amine in this group can act as a hydrogen bond donor. The two phenyl rings also introduce a significant non-polar character and the potential for pi-pi stacking interactions.

The interplay of these functional groups results in a molecule with both polar, hydrogen-bonding capabilities and significant non-polar regions.

Solvent Properties: A Tale of Two Polar Solvents

The choice of solvent is critical, and the distinct properties of DMSO and methanol will lead to different solubility behaviors.

  • Dimethyl Sulfoxide (DMSO):

    • Classification: Polar aprotic solvent.

    • Key Features: DMSO has a high dielectric constant and a large dipole moment. The sulfur-oxygen bond is highly polarized. It is an excellent hydrogen bond acceptor but lacks a hydrogen bond-donating proton.

  • Methanol (CH3OH):

    • Classification: Polar protic solvent.[1]

    • Key Features: Methanol is also highly polar. Crucially, it possesses a hydroxyl group, making it capable of both donating and accepting hydrogen bonds.[1]

Theoretical Analysis of Solubility and Intermolecular Interactions

The solubility of 4-Nitro-3-(phenylamino)benzoic acid is governed by the principle of "like dissolves like," which is a reflection of the balance of intermolecular forces between the solute and the solvent.

Solubility in DMSO

DMSO is anticipated to be an effective solvent for 4-Nitro-3-(phenylamino)benzoic acid due to the following potential interactions:

  • Hydrogen Bonding: The carboxylic acid and the secondary amine protons of the solute can form strong hydrogen bonds with the highly polar sulfoxide group of DMSO, which is an excellent hydrogen bond acceptor.

  • Dipole-Dipole Interactions: The permanent dipoles of the nitro group and the carboxylic acid will interact favorably with the large dipole moment of DMSO.

Solubility in Methanol

Methanol is also expected to be a good solvent, with a complex interplay of interactions:

  • Hydrogen Bonding: Methanol can act as both a hydrogen bond donor and acceptor. It can donate a hydrogen bond to the solute's carbonyl oxygen, nitro oxygens, and the amine nitrogen. Simultaneously, the solute's carboxylic acid and amine protons can donate hydrogen bonds to the oxygen of methanol. This extensive hydrogen bonding network is a strong driving force for dissolution.

  • Dispersion Forces: The phenyl rings of the solute and the methyl group of methanol will interact via weaker London dispersion forces.

Based on these interactions, both solvents are expected to effectively solvate the 4-Nitro-3-(phenylamino)benzoic acid molecule.

Quantitative Solubility Data of Analogous Compounds

While specific data for 4-Nitro-3-(phenylamino)benzoic acid is not available, the solubility of structurally similar compounds provides valuable insights.

CompoundSolventSolubilityReference
4-(Methylamino)-3-nitrobenzoic acidDMSO55 mg/mLTargetMol
3-Nitrobenzoic acidMethanol3.1812 mol/L at 293.15 K[2]
4-Methyl-3-nitro-benzoic AcidMethanol0.08960 (mole fraction) at 298.15 K[3]
4-Chloro-3-Nitro Benzoic AcidMethanolSoluble[4]

Data presented is for analogous compounds and should be used for estimation purposes only.

Experimental Protocol for Solubility Determination

The "gold standard" for determining equilibrium solubility is the isothermal shake-flask method.[3] This protocol provides a reliable and reproducible means for researchers to determine the solubility of 4-Nitro-3-(phenylamino)benzoic acid in DMSO and methanol.

Materials and Equipment
  • 4-Nitro-3-(phenylamino)benzoic acid (high purity)

  • DMSO and Methanol (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Sealed vials (e.g., 4 mL amber glass) with PTFE-lined caps

  • Constant temperature incubator/shaker or water bath

  • Syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks, pipettes, and syringes

Step-by-Step Methodology
  • Preparation of Calibration Curve:

    • Prepare a series of standard solutions of 4-Nitro-3-(phenylamino)benzoic acid of known concentrations in both DMSO and methanol.

    • Analyze these standards using a validated HPLC or UV-Vis spectrophotometry method to generate a calibration curve of response versus concentration.

  • Sample Preparation:

    • Add an excess amount of solid 4-Nitro-3-(phenylamino)benzoic acid to a vial containing a known volume or mass of the solvent (DMSO or methanol). The presence of undissolved solid is crucial for ensuring a saturated solution at equilibrium.

    • Prepare samples in triplicate for each solvent.

  • Equilibration:

    • Seal the vials tightly and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended. Preliminary experiments can be conducted to determine the time to reach equilibrium.

  • Sample Collection and Analysis:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals.

    • Accurately dilute the filtered sample with the respective solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample using the previously established analytical method (HPLC or UV-Vis).

  • Data Calculation:

    • Using the calibration curve, determine the concentration of 4-Nitro-3-(phenylamino)benzoic acid in the diluted sample.

    • Calculate the concentration in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in desired units, such as mg/mL or mol/L.

Visualization of Key Concepts and Workflows

Intermolecular Interactions

G cluster_solute 4-Nitro-3-(phenylamino)benzoic acid cluster_dmso DMSO (Polar Aprotic) cluster_methanol Methanol (Polar Protic) solute Carboxylic Acid (-COOH) Nitro Group (-NO2) Phenylamino Group (-NH-Ph) dmso Sulfoxide Group (S=O) solute->dmso H-Bond (Donor-Acceptor) Dipole-Dipole methanol Hydroxyl Group (-OH) solute->methanol H-Bond (Donor-Acceptor) Dipole-Dipole

Caption: Predicted intermolecular interactions driving solubility.

Experimental Workflow for Solubility Determination

G prep 1. Prepare Saturated Solution (Excess Solute + Solvent) equil 2. Equilibrate (Constant Temp. Shaking) prep->equil sample 3. Sample Supernatant equil->sample filter 4. Filter (0.45 µm Syringe Filter) sample->filter dilute 5. Dilute Sample filter->dilute analyze 6. Analyze (HPLC / UV-Vis) dilute->analyze calc 7. Calculate Solubility analyze->calc

Caption: Isothermal shake-flask method workflow.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-Nitro-3-(phenylamino)benzoic acid is not widely available, data from related nitrobenzoic acids suggest the following precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • First Aid:

    • Eyes: In case of contact, immediately rinse with plenty of water for at least 15 minutes and seek medical attention.

    • Skin: Wash off immediately with soap and plenty of water.

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

Conclusion

The solubility of 4-Nitro-3-(phenylamino)benzoic acid in DMSO and methanol is driven by a combination of strong hydrogen bonding and dipole-dipole interactions. Both solvents are predicted to be effective at dissolving this compound due to their polar nature and ability to interact with its functional groups. While quantitative data is not publicly available, this guide provides the theoretical framework to understand its solubility and a detailed experimental protocol for its determination. Researchers and drug development professionals are encouraged to use the provided methodology to obtain precise solubility data to support their work.

References

  • Zhang, X., et al. (2021). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research, 45(11-12), 1101-1108.
  • Solubility of Things. (n.d.). 4-Nitrobenzoic Acid. Retrieved from [Link]

  • Wikipedia. (2023, December 27). 3-Nitrobenzoic acid. Retrieved from [Link]

  • ACS Publications. (n.d.). Solubility Determination and Modeling of p-Nitrobenzamide Dissolved in Twelve Neat Solvents from 283.15 to 328.15 K. Retrieved from [Link]

  • TargetMol. (n.d.). 4-(METHYLAMINO)-3-NITROBENZOIC ACID.
  • SDI. (n.d.). 4-Chloro-3-Nitro Benzoic Acid. Retrieved from [Link]

  • Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

Sources

Foundational

pKa values of 4-nitro-3-(phenylamino)benzoic acid

An In-depth Technical Guide to the Physicochemical Properties of 4-nitro-3-(phenylamino)benzoic acid Abstract The acid dissociation constant (pKa) is a fundamental physicochemical parameter that governs the pharmacokinet...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-nitro-3-(phenylamino)benzoic acid

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that governs the pharmacokinetic and pharmacodynamic behavior of drug candidates. For novel compounds such as 4-nitro-3-(phenylamino)benzoic acid, whose pKa value is not extensively documented, a multi-faceted approach combining theoretical prediction with robust experimental determination is essential. This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand, predict, and accurately measure the pKa of this molecule. We delve into the underlying chemical principles governing its acidity, provide detailed, field-proven experimental protocols for its determination, and outline modern computational workflows for in silico prediction.

Theoretical Framework: A Predictive Analysis of Acidity

Before undertaking experimental work, a theoretical analysis of the molecular structure of 4-nitro-3-(phenylamino)benzoic acid allows for a qualitative prediction of its acidic strength. The acidity of a substituted benzoic acid is determined by the electronic effects of its substituents, which influence the stability of the carboxylate anion (conjugate base) formed upon deprotonation.

The baseline for our analysis is benzoic acid, which has a pKa of approximately 4.2.[1] The substituents on 4-nitro-3-(phenylamino)benzoic acid—a nitro group (-NO₂) at the para position (C4) and a phenylamino group (-NHPh) at the meta position (C3) relative to the carboxylic acid—will modulate this value significantly.

  • Effect of the Para-Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group (EWG). It exerts both a negative inductive effect (-I) and a strong negative resonance effect (-M or -R).[2][3] When positioned para to the carboxyl group, it effectively delocalizes the negative charge of the carboxylate anion, thereby stabilizing it.[2][4] This increased stability of the conjugate base shifts the equilibrium towards dissociation, making the acid stronger and lowering its pKa. For reference, the pKa of 4-nitrobenzoic acid is approximately 3.4-3.5, significantly lower than that of benzoic acid.[1][4]

  • Effect of the Meta-Phenylamino Group (-NHPh): The phenylamino group has dual electronic properties. The nitrogen atom is electronegative, exerting an electron-withdrawing inductive effect (-I).[5] From the meta position, its resonance effect is minimal. Therefore, the primary influence of the meta-phenylamino group will be a weak, acid-strengthening inductive pull on the benzene ring.

Predicted Acidity: The combined influence of a powerful, resonance-based electron-withdrawing group at the para position and a weaker, inductively withdrawing group at the meta position will lead to substantial stabilization of the carboxylate anion. Consequently, 4-nitro-3-(phenylamino)benzoic acid is predicted to be a significantly stronger acid than benzoic acid, with an expected pKa value likely lower than that of 4-nitrobenzoic acid (i.e., pKa < 3.4).

G cluster_0 Qualitative pKa Prediction A Baseline: Benzoic Acid (pKa ≈ 4.2) B Add para-Nitro Group (-NO₂) - Strong -I and -R effects - Stabilizes carboxylate anion A->B C Intermediate: 4-Nitrobenzoic Acid (pKa ≈ 3.4) B->C D Add meta-Phenylamino Group (-NHPh) - Weak -I effect - Further stabilizes anion C->D E Target Molecule: 4-nitro-3-(phenylamino)benzoic acid (Predicted pKa < 3.4) D->E F Result: Significantly Increased Acidity E->F

Figure 1: Logical workflow for the qualitative prediction of acidity for 4-nitro-3-(phenylamino)benzoic acid based on substituent effects.

Experimental Determination of pKa

Accurate pKa determination requires precise experimental methods. Potentiometric titration and UV-Vis spectrophotometry are two of the most common and reliable techniques.[6][7] The choice between them often depends on the compound's solubility and the amount of sample available.[6]

Method 1: Potentiometric Titration

Potentiometric titration is a high-precision technique that involves monitoring pH changes in a solution of the analyte as a titrant of known concentration is added.[6][8] The pKa is determined from the midpoint of the buffer region on the resulting titration curve, where the pH is equal to the pKa.[8]

Experimental Protocol: Potentiometric Titration

  • Apparatus & Reagents:

    • Calibrated pH meter and combination pH electrode.[8][9]

    • Automated titrator or manual burette.

    • Magnetic stirrer and stir bar.

    • Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free).[6]

    • Standardized 0.1 M hydrochloric acid (HCl) solution.[9]

    • 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.[8][9]

    • High-purity water (deionized or distilled).

    • Nitrogen gas for purging.[8][9]

  • Sample Preparation:

    • Accurately weigh a sufficient amount of 4-nitro-3-(phenylamino)benzoic acid to prepare a solution with a concentration of at least 10⁻⁴ M.[6][8]

    • Dissolve the sample in a suitable solvent. If solubility in water is low, a co-solvent like methanol or ethanol may be used. Note that pKa values measured in co-solvent mixtures will be apparent (pKa') and require extrapolation to obtain the aqueous pKa.[6][10]

    • Add 0.15 M KCl to maintain a constant ionic strength.[8]

  • Titration Procedure:

    • Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[8]

    • Place a known volume of the sample solution into a reaction vessel on a magnetic stirrer.

    • Purge the solution with nitrogen for 5-10 minutes to remove dissolved CO₂.[8][9]

    • Immerse the pH electrode in the solution, ensuring the bulb is fully covered.

    • Begin adding the standardized NaOH titrant in small, precise increments.

    • Record the pH value and the volume of titrant added after each increment, allowing the reading to stabilize.[9]

    • Continue the titration well past the equivalence point, where a sharp change in pH occurs.

  • Data Analysis:

    • Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

    • Determine the equivalence point volume (V_eq), which is the point of maximum slope on the curve (the inflection point).

    • Calculate the half-equivalence point volume (V_½eq = V_eq / 2).

    • The pH of the solution at the half-equivalence point is equal to the pKa of the acid.[8]

Figure 2: Standard experimental workflow for pKa determination via potentiometric titration.

Method 2: UV-Vis Spectrophotometry

This method is ideal for compounds that possess a chromophore near the ionizable center and exhibit a change in their UV-Vis spectrum upon ionization.[11] It is highly sensitive, requiring lower concentrations (>10⁻⁶ M) and smaller sample quantities than titration.[6] The pKa is determined by measuring the absorbance of the compound in a series of buffer solutions of known pH.

Experimental Protocol: UV-Vis Spectrophotometry

  • Apparatus & Reagents:

    • UV-Vis spectrophotometer (a plate-reader model can increase throughput).[11]

    • Calibrated pH meter.

    • A series of aqueous buffer solutions with known pH values, covering a range of at least 2 pH units above and below the estimated pKa (e.g., pH 2 to 6).

    • A stock solution of 4-nitro-3-(phenylamino)benzoic acid in a suitable solvent (e.g., DMSO or methanol).[11]

  • Procedure:

    • First, determine the absorption spectra of the fully protonated and fully deprotonated species. Record the spectrum of the compound in a highly acidic solution (e.g., pH 1-2) and a highly basic solution (e.g., pH 8-9) to identify the wavelengths of maximum absorbance (λ_max) for each form.

    • Prepare a series of samples by adding a small, fixed amount of the stock solution to each of the different pH buffers.[11] The final concentration of the organic co-solvent should be kept low and constant (e.g., ≤2% v/v).[11]

    • Record the UV-Vis spectrum for each buffered solution over the relevant wavelength range (e.g., 230-500 nm).[11]

  • Data Analysis (Single Wavelength Method):

    • Select an analytical wavelength where the difference in absorbance between the protonated and deprotonated forms is maximal.[12]

    • Plot the absorbance at this wavelength versus the pH of the buffer solutions.

    • The resulting data should form a sigmoidal curve.[7]

    • The inflection point of this curve corresponds to the pKa of the compound.[7][13] Mathematically, the pKa is the pH at which the absorbance is exactly halfway between the minimum and maximum absorbance values.

G cluster_workflow UV-Vis Spectrophotometry Workflow prep 1. Prepare Stock Solution & Series of pH Buffers scan 2. Initial Scans (Determine λ_max for fully protonated and deprotonated species) prep->scan measure 3. Absorbance Measurement (Record spectra of sample in each pH buffer) scan->measure plot 4. Data Plotting (Graph Absorbance vs. pH at a chosen wavelength) measure->plot analyze 5. pKa Determination (Find pH at inflection point of the sigmoidal curve) plot->analyze

Figure 3: Standard experimental workflow for pKa determination via UV-Vis spectrophotometry.

Computational Prediction of pKa

In silico methods provide a powerful, resource-efficient way to estimate pKa values before a compound is even synthesized.[14][15] These methods use quantum chemical calculations to determine the thermodynamics of the dissociation reaction in a simulated solvent environment.

Workflow for DFT-Based pKa Prediction

A common and reliable approach involves calculating the Gibbs free energy of deprotonation (ΔG_dep) using a thermodynamic cycle. Density Functional Theory (DFT) is frequently employed for its balance of accuracy and computational cost.[16]

  • Structure Optimization: The 3D structures of both the protonated acid (HA) and the deprotonated carboxylate anion (A⁻) are computationally optimized to find their lowest energy conformations.

  • Free Energy Calculation: Using a selected DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)), the Gibbs free energies of the optimized structures are calculated.[17] These calculations must include a solvation model (e.g., SMD or PCM) to account for the stabilizing effect of the aqueous environment.[16]

  • pKa Calculation: The pKa is calculated using the following equation, which relates the free energy change of the reaction in solution to the pKa.[16]

    pKa = ΔG_solution / (2.303 * RT)

    Where ΔG_solution is the Gibbs free energy of the deprotonation reaction in the solvent, R is the gas constant, and T is the temperature. This requires calculating the free energies of the acid, its conjugate base, and the proton in the chosen solvent model.[16]

G cluster_workflow Computational (DFT) pKa Prediction Workflow start Input: Molecular Structure opt_acid 1a. Optimize Geometry of Acid (HA) start->opt_acid opt_base 1b. Optimize Geometry of Conjugate Base (A⁻) start->opt_base calc_g 2. Calculate Gibbs Free Energy (in simulated solvent) for HA, A⁻, and H⁺ opt_acid->calc_g opt_base->calc_g calc_pka 3. Calculate ΔG of Deprotonation calc_g->calc_pka end Output: Predicted pKa Value calc_pka->end

Figure 4: A simplified workflow for the in silico prediction of pKa using Density Functional Theory (DFT).

Data Summary and Interpretation

While a definitive experimental value for 4-nitro-3-(phenylamino)benzoic acid requires laboratory work, we can summarize the pKa values of relevant reference compounds to frame our expectations.

CompoundSubstituent(s)Position(s)pKa (in water at 25°C)Effect on Acidity (vs. Benzoic Acid)
Benzoic Acid--~4.20[1]Baseline
3-Nitrobenzoic Acid-NO₂meta~3.47[3]Increased
4-Nitrobenzoic Acid-NO₂para~3.41 - 3.5[1][4]Increased
4-nitro-3-(phenylamino)benzoic acid -NO₂, -NHPhpara, meta< 3.4 (Predicted) Significantly Increased

Conclusion

The determination of the pKa for a novel molecule like 4-nitro-3-(phenylamino)benzoic acid is a critical step in its characterization for pharmaceutical and chemical research. This guide outlines a comprehensive strategy, beginning with a robust theoretical prediction based on fundamental principles of physical organic chemistry. The strong electron-withdrawing nature of the para-nitro group, supplemented by the inductive effect of the meta-phenylamino group, strongly suggests that the compound is a significantly stronger acid than benzoic acid. To validate this prediction, we have provided detailed, step-by-step protocols for two gold-standard experimental techniques—potentiometric titration and UV-Vis spectrophotometry—and outlined the workflow for modern computational prediction. By integrating these theoretical, experimental, and computational approaches, researchers can confidently and accurately determine the pKa of this and other novel chemical entities, providing crucial data for drug design and development.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • Chemagination. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Available from: [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

  • HCPG College, Varanasi. Acidity of Carboxylic Acids. Available from: [Link]

  • Quora. Is the PKA value of 4-nitrobenzoic acid lower than that of benzoic acid?. Quora. Available from: [Link]

  • Filo. pKa of benzoic acid in 4.2 while that of 4-nitro benzoic acid in 3.41. Ex... Filo. Available from: [Link]

  • Avdović, E., & Pjanić, M. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. ResearchGate. Available from: [Link]

  • De Witte, P. A., et al. (2011). Development of Methods for the Determination of pKa Values. PMC. Available from: [Link]

  • ResearchGate. QSPR Prediction of p K a for Benzoic Acids in Different Solvents. ResearchGate. Available from: [Link]

  • Quora. What is the order of acidic strength of benzoic acid, o-Nitro benzoic acid, p-Nitro benzoic acid and m-Nitro benzoic acid and how?. Quora. Available from: [Link]

  • Al-Mokadem, M., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. PMC. Available from: [Link]

  • ACD/Labs. Acid Dissociation Constant Calculator | pKa Prediction Software. Available from: [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]

  • Scientific Research Publishing. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Available from: [Link]

  • Hollingsworth, C. A., Seybold, P., & Hadad, C. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. Semantic Scholar. Available from: [Link]

  • University Website. UV-Vis Spectrometry, pKa of a dye. Available from: [Link]

  • Routledge. Computational Approaches for the Prediction of pKa Values - 1st Edition. Available from: [Link]

  • Piacenza, M., et al. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. PMC. Available from: [Link]

  • Course Hero. pKa of a dye: UV-VIS Spectroscopy. Available from: [Link]

  • Quora. What is the order of acidic strength of benzoic acid, o-Nitro benzoic acid, p-Nitro benzoic acid and m-Nitro benzoic acid and how?. Quora. Available from: [Link]

  • ACS Publications. Standard and Absolute pKa Scales of Substituted Benzoic Acids in Room Temperature Ionic Liquids. The Journal of Organic Chemistry. Available from: [Link]

  • ACS Publications. (2022). How to Predict the pKa of Any Compound in Any Solvent. ACS Omega. Available from: [Link]

  • ResearchGate. (2015). Computational Approaches to Predict pKa Values. Available from: [Link]

  • Pearson. The pKa values of a few ortho-, meta-, and para-substituted benzo.... Available from: [Link]

  • Thompson Rivers University. Correlation of aqueous pKa values of carbon acids with theoretical descriptors: A DFT study. Available from: [Link]

  • Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. Available from: [Link]

  • Filo. Withdrawing group on the phenyl of aromatic carboxylic acid increases the... Filo. Available from: [Link]

  • Quora. Is there a correlation between substituents of benzoic acid and it's acidity? If yes, how do I quantify all the different substituents under a single measure?. Quora. Available from: [Link]

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Exploratory

The Privileged Scaffold: A Guide to 3,4-Disubstituted Benzoic Acid Derivatives in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the 3,4-Disubstituted Benzoic Acid Core In the landscape of medicinal chemistry, certain molecular frameworks cons...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 3,4-Disubstituted Benzoic Acid Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a disproportionately large number of bioactive compounds. These are termed "privileged scaffolds" due to their proven ability to interact with a wide range of biological targets. The 3,4-disubstituted benzoic acid moiety is a quintessential example of such a scaffold. Its prevalence in both natural products and synthetic drugs underscores its strategic importance in drug discovery.[1][2]

The core structure, characterized by a carboxylic acid and two adjacent substituents on a benzene ring, provides a rigid backbone ideal for presenting functional groups in a defined spatial orientation. The carboxylic acid group is a potent hydrogen bond donor and acceptor, frequently engaging in critical interactions within the active sites of enzymes and receptors.[3] Furthermore, the hydroxyl and methoxy groups commonly found at the 3 and 4 positions in natural precursors like protocatechuic acid and vanillic acid offer versatile handles for chemical modification, allowing for the fine-tuning of a compound's physicochemical and pharmacological properties.[4][5]

This guide provides an in-depth technical exploration of this scaffold, covering synthetic strategies, key therapeutic applications, structure-activity relationship (SAR) insights, and validated experimental protocols to empower researchers in their quest for novel therapeutics.

Synthetic Strategies: From Natural Building Blocks to Diverse Libraries

The accessibility of naturally occurring and commercially available starting materials makes the 3,4-disubstituted benzoic acid scaffold particularly attractive for library synthesis.

The Logic of Precursor Selection: Two of the most common and cost-effective starting points are protocatechuic acid (3,4-dihydroxybenzoic acid) and vanillic acid (4-hydroxy-3-methoxybenzoic acid) .[6][7] These compounds are widely distributed in edible plants, offering a renewable and economical foundation for chemical synthesis.[8][9] Protocatechuic acid, for instance, is a major metabolite of antioxidant polyphenols found in green tea, olives, and grapes.[6][9] Vanillic acid is similarly prevalent and serves as a key intermediate in the synthesis of various active pharmaceutical ingredients.[7]

Key Synthetic Transformations: The functional groups on the core scaffold—the carboxylic acid and the phenolic hydroxyls—are the primary sites for chemical elaboration.

  • Derivatization of the Carboxylic Acid: The carboxylic acid is readily converted into esters or amides. This is a fundamental step for creating large, diverse chemical libraries. Standard coupling conditions (e.g., using HATU or EDC/HOBt) or conversion to an acyl chloride followed by reaction with an amine or alcohol are routinely employed.

  • Modification of Phenolic Hydroxyl Groups: The hydroxyl groups at the C3 and C4 positions can be selectively or fully alkylated to form ethers. This modification is crucial for modulating lipophilicity, metabolic stability, and target engagement. For example, simple etherification using an alkyl halide in the presence of a base like potassium carbonate is a common strategy.[7]

  • Advanced C-C Bond Formation: For more complex derivatives, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) can be employed, often after converting a hydroxyl group into a triflate, to introduce new aryl or alkyl substituents.

Below is a generalized workflow illustrating the generation of a diverse library from a common precursor like vanillic acid.

G cluster_0 Precursor cluster_1 Core Modifications cluster_2 Intermediate Library cluster_3 Final Diversified Library A Vanillic Acid (4-hydroxy-3-methoxybenzoic acid) B Esterification (R-OH, H+) A->B Step 1a C Amidation (R-NH2, Coupling Agents) A->C Step 1b D Etherification (R'-X, Base) A->D Step 1c E Vanillic Esters B->E F Vanillic Amides C->F G O-Alkyl-Vanillic Acids D->G H Diverse 3,4-Disubstituted Benzoic Acid Derivatives E->H Further Modification F->H Further Modification G->H Further Modification

Caption: General synthetic workflow for diversifying 3,4-disubstituted benzoic acid derivatives.

Key Therapeutic Areas and Biological Targets

Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, finding applications in numerous therapeutic areas.

Anti-inflammatory and Anti-fibrotic Agents

One of the most well-established applications is in the treatment of inflammatory and fibrotic conditions.

  • Case Study: Tranilast Tranilast (N-(3',4'-dimethoxycinnamoyl)anthranilic acid) is an antiallergic drug approved in Japan and South Korea for treating bronchial asthma, atopic dermatitis, keloids, and hypertrophic scars.[10] Its mechanism of action involves the inhibition of chemical mediator release (e.g., histamine, prostaglandins) from mast cells.[11][12] Crucially, Tranilast also modulates the transforming growth factor-beta (TGF-β) pathway, which is pivotal in the development of tissue fibrosis, by inhibiting collagen synthesis in fibroblasts.[11][13] This dual action on inflammation and fibrosis makes it a compelling therapeutic agent.

The anti-inflammatory properties of simpler derivatives are also well-documented. Protocatechuic acid (PCA) exerts anti-inflammatory effects, which contribute to its potential role in reducing the risk of cardiovascular diseases.[6] Vanillin and its derivatives have also shown promising anti-inflammatory properties, partly through the inhibition of the NF-κB signaling pathway.[14]

G cluster_0 Inflammatory Stimulus cluster_1 Cellular Response cluster_2 Key Signaling Pathways cluster_3 Pathological Outcome Stimulus Allergen / Injury MastCell Mast Cell Stimulus->MastCell Fibroblast Fibroblast Stimulus->Fibroblast Mediators Histamine, Prostaglandins, Leukotrienes MastCell->Mediators TGFB TGF-β Signaling Fibroblast->TGFB Allergy Allergic Reaction (e.g., Asthma) Mediators->Allergy Fibrosis Fibrosis / Scarring (Collagen Deposition) TGFB->Fibrosis Tranilast Tranilast Tranilast->Mediators Inhibits Release Tranilast->TGFB Inhibits Pathway

Caption: Mechanism of Tranilast in allergy and fibrosis.

Anticancer Agents

The benzoic acid scaffold is a recurring motif in compounds designed to combat cancer.[1][2] Their anticancer effects are often multifactorial, involving interference with cell signaling, induction of apoptosis, and inhibition of angiogenesis.[4]

  • Targeting Histone Deacetylases (HDACs): Some naturally occurring benzoic acid derivatives have been identified as potential HDAC inhibitors.[15] HDACs are key enzymes in epigenetic regulation, and their inhibition can prevent the expression of oncogenes, making them a valuable target in cancer therapy.[15]

  • Inhibition of Key Signaling Pathways: Vanillic acid has been shown to inhibit the mTOR/p70S6K/4E-BP1 and Raf/MEK/ERK pathways in human colon cancer cells, which are critical for cell proliferation and survival.[14]

  • Antiproliferative and Proapoptotic Effects: Protocatechuic acid has demonstrated antiproliferative and proapoptotic effects in various cancer cell lines.[6]

The table below summarizes the activity of representative compounds.

Compound/ClassCancer TypeMechanism of ActionReference
Vanillic AcidColon CancerInhibition of mTOR and Raf/MEK/ERK pathways[14]
Protocatechuic AcidVariousAntiproliferative, proapoptotic[6]
Dihydroxybenzoic Acid (DHBA)VariousHDAC inhibition, cell cycle arrest at G2/M[15]
Substituted BenzamidesBreast, LungHistone Deacetylase (HDAC) inhibition[16]
Neuroprotective and Antioxidant Agents

Oxidative stress is a key contributor to the pathogenesis of neurodegenerative diseases.[6] Many 3,4-disubstituted benzoic acid derivatives, particularly those with free hydroxyl groups, are potent antioxidants and free radical scavengers.

Protocatechuic acid (PCA) is a prime example, with numerous studies demonstrating its potent antioxidative effects both in vitro and in vivo.[6][17] It can neutralize free radicals, reduce lipid peroxidation, and protect cells from oxidative damage.[6] This activity is central to its potential as a neuroprotective agent.[17] Similarly, 4-hydroxybenzoic acid (4-HB) shows significant antioxidant effects, which are linked to its ability to scavenge free radicals.[18]

The Art of Optimization: Structure-Activity Relationship (SAR) Insights

Optimizing the biological activity of the 3,4-disubstituted benzoic acid scaffold is a process of rational design, guided by SAR principles. The nature and position of substituents dramatically influence a molecule's potency, selectivity, and pharmacokinetic profile.[3]

  • The Role of the 3- and 4-Substituents:

    • Hydroxyl vs. Methoxy Groups: The presence of hydroxyl groups, as in protocatechuic acid, is often key for antioxidant activity.[6] However, converting these to methoxy groups, as seen in the evolution from PCA to Tranilast's precursor, can increase lipophilicity and improve cell permeability, though it may alter the primary mechanism of action.

    • Electron-Donating vs. Electron-Withdrawing Groups: Electron-donating groups (e.g., hydroxyl, alkoxy, alkylamino) can increase the electron density of the carbonyl oxygen, which can enhance activity in certain contexts like local anesthetics.[19] Conversely, strong electron-withdrawing groups like a nitro group can significantly alter the electronic character of the ring and the acidity of the carboxylic acid.[3]

  • The Carboxylic Acid Group: This group is often essential for activity, acting as a key anchoring point to the biological target through hydrogen bonding or ionic interactions.[3] However, it can also be a liability, leading to poor oral bioavailability. In such cases, it can be masked as an ester or amide to create a prodrug, which is then hydrolyzed in vivo to release the active acidic form.

The following diagram illustrates the logical flow of an SAR-driven optimization campaign.

G cluster_0 Hypothesis Generation cluster_1 Synthesis cluster_2 Testing & Analysis cluster_3 Outcome Start Initial Hit (e.g., Protocatechuic Acid) H1 Modify C3/C4 Substituents (Tune Electronics/Lipophilicity) Start->H1 H2 Modify Carboxylic Acid (Improve PK/Prodrug Strategy) Start->H2 S1 Synthesize Library 1: -OH, -OMe, -Cl, -F analogs H1->S1 S2 Synthesize Library 2: Ester & Amide analogs H2->S2 T1 In Vitro Assay (Potency, Selectivity) S1->T1 S2->T1 T2 ADME Profiling (Solubility, Stability) T1->T2 SAR SAR Analysis: Identify key interactions and property drivers T2->SAR SAR->H1 Iterate Lead Optimized Lead Compound SAR->Lead Converge

Caption: Decision-making process in SAR-guided drug design.

Experimental Protocols: Self-Validating Methodologies

To ensure reproducibility and scientific rigor, detailed protocols are essential.

Protocol 1: General Procedure for Synthesis of a 3,4-Disubstituted Benzoic Acid Amide Derivative

This protocol describes a standard procedure for coupling a benzoic acid with an amine.

  • Dissolution: Dissolve the starting 3,4-disubstituted benzoic acid (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF or DCM) under an inert atmosphere (N₂ or Argon).

  • Activation: Add a coupling agent such as HATU (1.2 eq.) and a non-nucleophilic base like DIPEA (3.0 eq.) to the solution. Stir at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq.) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel or by recrystallization to yield the pure amide derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: In Vitro Assay for Neuraminidase Inhibition

This protocol can be adapted to test derivatives for their potential as influenza neuraminidase inhibitors, a known target for some benzoic acid derivatives.[20]

  • Reagent Preparation: Prepare an assay buffer (e.g., MES buffer with CaCl₂), the neuraminidase enzyme solution, and the fluorogenic substrate (e.g., MUNANA). Prepare serial dilutions of the test compounds (3,4-disubstituted benzoic acid derivatives) in DMSO.

  • Assay Plate Setup: In a 96-well microplate, add the assay buffer, the enzyme solution, and the test compound or vehicle control (DMSO).

  • Pre-incubation: Incubate the plate for a predetermined time (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow for compound-enzyme interaction.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Signal Measurement: Monitor the increase in fluorescence over time using a microplate reader (Excitation/Emission wavelengths appropriate for the cleaved fluorophore). The rate of reaction is proportional to the enzyme activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve using appropriate software.

Conclusion and Future Directions

The 3,4-disubstituted benzoic acid scaffold is a testament to the power of privileged structures in drug discovery. Its inherent versatility, derived from readily available natural precursors and multiple points for chemical modification, has enabled the development of compounds across a wide spectrum of therapeutic areas, from inflammation and fibrosis to cancer and neuroprotection. The continued exploration of this scaffold, guided by rational SAR principles and innovative synthetic chemistry, promises to yield a new generation of therapeutics. Future research will likely focus on developing derivatives with enhanced selectivity for specific biological targets, improved pharmacokinetic profiles, and novel mechanisms of action to address ongoing and emerging health challenges.

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Foundational

A Senior Application Scientist's Guide to Sourcing and Qualifying 4-Nitro-3-(phenylamino)benzoic Acid

Abstract This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the procurement and qualification of 4-Nitro-3-(phenylamino)benzoic acid (CAS No: 1591...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the procurement and qualification of 4-Nitro-3-(phenylamino)benzoic acid (CAS No: 159190-73-5). Moving beyond a simple list of vendors, this document details the critical aspects of supplier evaluation, in-house quality verification, and the scientific rationale behind these validation processes. It is designed to ensure that the starting material's quality and integrity are suitable for demanding research and development applications, where impurities can significantly impact experimental outcomes.

Introduction

4-Nitro-3-(phenylamino)benzoic acid is an aromatic carboxylic acid containing both a nitro group and a secondary amine. Its unique electronic and structural features make it a valuable building block in organic synthesis. While not a final drug product itself, it serves as a key intermediate in the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. The purity and consistency of this starting material are paramount, as trace impurities can lead to unforeseen side reactions, low yields, and difficulty in the purification of subsequent products. This guide establishes a robust workflow for sourcing and validating this critical reagent.

Chapter 1: The Commercial Supplier Landscape

Identifying a reliable supplier is the foundational step in the procurement process. The market for specialty chemicals is diverse, ranging from large multinational corporations to smaller, specialized laboratories.

1.1. Supplier Tiers and Search Strategy

A systematic approach to identifying potential suppliers involves leveraging online chemical databases and directories. These platforms aggregate catalog data from numerous vendors, providing a starting point for availability and pricing.

Initial Search Platforms:

  • Aggregators: PubChem, eMolecules, ChemScraper

  • Major Chemical Suppliers: MilliporeSigma (Merck), Thermo Fisher Scientific (Alfa Aesar), TCI Chemicals

  • Specialty & Custom Synthesis Labs: Key Organics, Santa Cruz Biotechnology

It is crucial to look beyond price and availability. A Senior Scientist's evaluation should prioritize suppliers who provide comprehensive technical documentation, including Certificates of Analysis (CoA), Safety Data Sheets (SDS), and evidence of robust quality management systems.

1.2. Representative Commercial Offerings

The following table summarizes representative suppliers for 4-Nitro-3-(phenylamino)benzoic acid. This is not an exhaustive list or an endorsement, but rather an illustration of typical vendors a researcher might encounter.

SupplierCAS NumberMolecular FormulaMolecular WeightNotes
Key Organics [1]159190-73-5C13H10N2O4258.23Offers various research quantities (1g, 5g, 10g, 25g).
Appchem [2]159190-73-5C13H10N2O4258.23Provides basic product information and allows for quote requests.
Santa Cruz Biotechnology 2788-74-1C9H10N2O4210.19Note: This is for the related compound 4-Ethylamino-3-nitro-benzoic acid, illustrating the need for careful CAS number verification.[3]

It is imperative to verify the CAS number (159190-73-5) when ordering to ensure the correct regioisomer is obtained.

Chapter 2: The Logic of Supplier Qualification

Qualifying a supplier is a risk-mitigation strategy. The goal is to establish confidence that the material received will be consistent in quality from lot to lot. This workflow diagram illustrates the decision-making process.

Supplier_Qualification_Workflow A Identify Potential Suppliers via Databases B Request Technical Documents (CoA, SDS) A->B C Review CoA for Critical Quality Attributes (CQAs) B->C D Assess Purity (≥98%?) and Identity Specs C->D E Order Small Evaluation Sample D->E Specs Acceptable J Contact Supplier for Clarification or Re-evaluation D->J Specs Unclear or Unacceptable F Perform In-House QC Verification E->F G Does Material Meet Internal Specs? F->G H Approve Supplier for Project-Scale Procurement G->H Yes I Reject Supplier or Material Lot G->I No J->C

Caption: Workflow for qualifying a new chemical supplier.

Chapter 3: Deconstructing the Certificate of Analysis (CoA)

The CoA is the supplier's testament to the material's quality. A thorough review is non-negotiable. Key parameters for 4-Nitro-3-(phenylamino)benzoic acid include:

ParameterTypical SpecificationSignificance & Rationale
Appearance Yellow to Orange SolidA significant deviation may indicate gross contamination or degradation.
Purity (by HPLC) ≥ 98.0%High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying the main component and detecting organic impurities. A purity level below 98% may be unacceptable for sensitive synthetic applications.
Identity (by ¹H NMR) Conforms to StructureProton Nuclear Magnetic Resonance (¹H NMR) confirms the molecular structure, ensuring the correct isomer has been supplied. The spectrum should be consistent with the expected chemical shifts and splitting patterns.
Identity (by MS) Conforms to M.W.Mass Spectrometry (MS) verifies the molecular weight (258.23 g/mol ), providing another layer of identity confirmation.
Residual Solvents Specified (e.g., <0.5%)Gas Chromatography (GC) is often used to detect residual solvents from synthesis and purification, which could interfere with subsequent reactions.

Chapter 4: In-House Quality Control Protocols

Trust, but verify. Independent verification of the supplier's CoA is a cornerstone of good laboratory practice. The causality behind this is simple: to control your experiment, you must first control your inputs.

Protocol: Purity Verification by Reverse-Phase HPLC

This protocol is designed to provide a quantitative measure of purity and identify potential impurities.

Objective: To confirm the purity stated on the supplier's CoA.

Methodology:

  • Standard Preparation: Accurately weigh ~5 mg of the 4-Nitro-3-(phenylamino)benzoic acid and dissolve in 10 mL of a 50:50 acetonitrile:water diluent to create a 0.5 mg/mL stock.

  • Sample Preparation: Prepare a sample at the same concentration as the standard.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.

Rationale: Reverse-phase HPLC is ideal for separating moderately polar organic molecules. The C18 stationary phase retains the analyte, and the acetonitrile/water gradient elutes compounds based on their hydrophobicity. Formic acid is added to improve peak shape by ensuring the carboxylic acid moiety is protonated.[4]

Protocol: Identity Confirmation by ¹H NMR Spectroscopy

Objective: To confirm the chemical structure is consistent with 4-Nitro-3-(phenylamino)benzoic acid.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Acquisition: Acquire a proton NMR spectrum on a 400 MHz or higher spectrometer.

  • Analysis: Compare the obtained spectrum with literature data or a predicted spectrum. Key expected signals include:

    • Aromatic protons on the benzoic acid ring.

    • Aromatic protons on the phenylamino ring.

    • A broad singlet for the N-H proton.

    • A very broad singlet for the carboxylic acid proton.

Rationale: DMSO-d₆ is used as the solvent because it readily dissolves the compound and its residual proton signal does not typically overlap with analyte signals. The unique electronic environment of each proton results in a distinct chemical shift, providing a "fingerprint" of the molecule's structure.[5]

Chapter 5: Synthetic Origin and Potential Impurities

Understanding the synthetic route provides insight into potential process-related impurities that may not be listed on a standard CoA. A common synthetic pathway involves the nucleophilic aromatic substitution of a halogenated nitrobenzoic acid with aniline.

Synthesis_Pathway reactant1 3-Halogeno-4-nitrobenzoic Acid (e.g., X = Cl, F) reagents Base (e.g., K₂CO₃) Solvent (e.g., DMF, DMSO) reactant1:f0->reagents reactant2 Aniline reactant2:f0->reagents product 4-Nitro-3-(phenylamino)benzoic Acid reagents->product:f0

Caption: A plausible synthetic route to the target compound.

Potential Process-Related Impurities:

  • Starting Materials: Unreacted 3-halogeno-4-nitrobenzoic acid or excess aniline.

  • Isomeric Impurities: If the starting material contains isomeric impurities (e.g., 4-halogeno-3-nitrobenzoic acid), the final product will contain the corresponding isomeric product.

  • Byproducts of Reductive Cyclization: Under certain basic and reductive conditions, related compounds like benzimidazoles or phenazines could potentially form as trace impurities.[6][7]

The presence of N-nitrosamine impurities has become a major concern in pharmaceutical manufacturing.[8] While less likely for this specific intermediate, awareness of reaction conditions (e.g., presence of nitrite sources) that could lead to their formation is prudent.

Chapter 6: Safety, Handling, and Storage

As a nitroaromatic compound, 4-Nitro-3-(phenylamino)benzoic acid requires careful handling.

  • Hazards: May cause skin, eye, and respiratory irritation.[9][10] It is harmful if swallowed.[11] Always consult the supplier's current Safety Data Sheet (SDS) for comprehensive hazard information.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and nitrile gloves. Handle in a well-ventilated area or a chemical fume hood.[12]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, protected from light.

Conclusion

The successful application of 4-Nitro-3-(phenylamino)benzoic acid in research and drug development begins with a scientifically rigorous approach to sourcing and qualification. By moving beyond a superficial check of price and availability, and instead implementing a systematic process of supplier evaluation, CoA deconstruction, and in-house analytical verification, researchers can ensure the quality and consistency of their starting materials. This diligence mitigates risks associated with impurities, leading to more reliable, reproducible, and ultimately successful experimental outcomes.

References

  • Barskaya, E., et al. (2025). Unusual Reductive Cyclization of 3-Nitro-4-(phenylamino)benzoic acid: Benzimidazole instead of Phenazine. Synthesis, 57, 2831–2838. [Link]

  • ResearchGate. Unusual Reductive Cyclization of 3-Nitro-4-(phenylamino)benzoic acid: Benzimidazole instead of Phenazine. [Link]

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  • Srini Chem. (2024). 41263-74-5 (4-(METHYLAMINO)-3-NITROBENZOIC ACID) Manufacturers. [Link]

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  • ScienceDirect. (2011). A critical review of analytical methods for quantification of rivaroxaban in biological samples and pharmaceutical formulations. [Link]

  • PubMed. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. [Link]

  • Carl ROTH. 4-(Acetylamino)-3-nitrobenzoic acid, 25 g. [Link]

  • MDPI. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). Quantitative estimation of new biologically active substances of derivated 4,5- dimethoxy-N-phenylanthranilic acids. [Link]

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Protocols & Analytical Methods

Method

Technical Application Note: Regioselective Synthesis of 4-nitro-3-(phenylamino)benzoic acid

) of 3-fluoro-4-nitrobenzoic acid Methodology: Base-promoted coupling Author: Senior Application Scientist Abstract & Core Directive This application note details the synthetic protocol for 4-nitro-3-(phenylamino)benzoic...

Author: BenchChem Technical Support Team. Date: February 2026


) of 3-fluoro-4-nitrobenzoic acid
Methodology:  Base-promoted 

coupling Author: Senior Application Scientist

Abstract & Core Directive

This application note details the synthetic protocol for 4-nitro-3-(phenylamino)benzoic acid utilizing 3-fluoro-4-nitrobenzoic acid as the electrophilic scaffold. This transformation relies on a regioselective Nucleophilic Aromatic Substitution (


) where aniline acts as the nucleophile.

The 3-fluoro-4-nitrobenzoic acid scaffold is a critical intermediate in the synthesis of MEK inhibitors (e.g., Cobimetinib derivatives) and various antibacterial agents. This guide prioritizes a scalable, high-yielding protocol using Potassium Carbonate (


) in DMF , avoiding the need for pyrophoric bases (like LiHMDS) or cryogenic conditions often cited in small-scale discovery routes.

Mechanistic Insight & Experimental Logic

The "Ortho-Nitro" Activation Effect

The success of this synthesis hinges on the electronic environment of the benzene ring.

  • Substrate: 3-fluoro-4-nitrobenzoic acid.[1][2][3]

  • Leaving Group (LG): Fluorine at C3.

  • Activating Group: Nitro (

    
    ) at C4.
    

In


 reactions, the rate-determining step is usually the nucleophilic attack on the aromatic ring to form the anionic Meisenheimer Complex .
  • Regioselectivity: The nitro group at C4 is ortho to the fluorine at C3. Through resonance, the nitro group can effectively delocalize the negative charge acquired by the ring during the attack. The carboxylic acid at C1 is meta to the fluorine; while electron-withdrawing (inductive), it offers less resonance stabilization than the ortho-nitro group. Therefore, substitution occurs exclusively at C3.

  • The Fluorine Advantage: Although fluorine is a poor leaving group compared to chlorine or bromine in

    
    /
    
    
    
    reactions, it is the superior leaving group in
    
    
    . Its high electronegativity creates a strong dipole at the C-F bond (
    
    
    ), lowering the energy barrier for the initial nucleophilic attack by aniline.
Pathway Visualization

The following diagram illustrates the reaction pathway and the critical transition state stabilization.

SNAr_Mechanism SM 3-fluoro-4-nitrobenzoic acid (Electrophile) Complex Meisenheimer Complex (Resonance Stabilized) SM->Complex + Aniline (Attack at C3) Aniline Aniline (Nucleophile) Aniline->Complex Product 4-nitro-3-(phenylamino)benzoic acid (Target) Complex->Product - F⁻ (Aromatization) Byproduct HF (Neutralized by Base) Complex->Byproduct

Figure 1: Reaction pathway showing the conversion of the fluorinated precursor via the Meisenheimer intermediate.

Detailed Experimental Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[2][4][5]Role
3-Fluoro-4-nitrobenzoic acid 185.111.0Limiting Reagent
Aniline 93.131.2Nucleophile
Potassium Carbonate (

)
138.212.5Base (Scavenger)
DMF (N,N-Dimethylformamide) -10 VSolvent
HCl (1M aq) -ExcessWorkup (Precipitation)

Note on Stoichiometry: We use 2.5 equivalents of base.

  • 1.0 eq neutralizes the carboxylic acid (forming the potassium benzoate salt).

  • 1.0 eq neutralizes the HF generated during substitution.

  • 0.5 eq ensures the system remains basic to drive the reaction to completion.

Step-by-Step Procedure

Step 1: Solubilization and Deprotonation

  • Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 3-fluoro-4-nitrobenzoic acid (1.0 equiv).

  • Add DMF (10 volumes relative to mass, e.g., 10 mL per 1 g).

  • Add Potassium Carbonate (2.5 equiv) in a single portion.

    • Observation: Evolution of

      
       gas may occur as the carboxylic acid is deprotonated. The mixture will appear as a suspension.
      
  • Stir at Room Temperature (RT) for 15 minutes to ensure formation of the carboxylate salt.

Step 2: Nucleophilic Addition 5. Add Aniline (1.2 equiv) via syringe or addition funnel. 6. Heat the reaction mixture to 80°C .

  • Process Control: Monitor by HPLC or TLC (Mobile Phase: 5% MeOH in DCM). The starting material (
    
    
    ) should disappear, and a more polar yellow/orange spot (product) will appear.
  • Time: Reaction typically reaches completion within 4–6 hours.

Step 3: Workup and Isolation [6] 7. Cool the reaction mixture to RT. 8. Pour the reaction mixture slowly into Ice Water (20 volumes).

  • Note: The product is currently dissolved as the potassium salt.[6] The excess aniline may separate as an oil or emulsion.
  • Acidification: Slowly add 1M HCl with vigorous stirring until the pH reaches ~2–3.
  • Critical Step: This protonates the carboxylate, causing the target acid to precipitate as a solid.
  • Filter the yellow/orange precipitate using a Büchner funnel.
  • Wash the filter cake with water (
    
    
    volumes) to remove residual DMF and salts.
  • Wash the filter cake with a small amount of cold Hexane or diethyl ether to remove unreacted aniline traces.

Step 4: Drying 13. Dry the solid in a vacuum oven at 50°C for 12 hours.

Workflow Diagram

Protocol_Flow Start Start: 3-fluoro-4-nitrobenzoic acid + K2CO3 + DMF Mix Stir 15 min @ RT (Salt Formation) Start->Mix AddNuc Add Aniline (1.2 eq) Mix->AddNuc Heat Heat to 80°C (4-6 Hours) AddNuc->Heat Quench Pour into Ice Water Heat->Quench Acidify Acidify with 1M HCl to pH 2-3 (Precipitation) Quench->Acidify Filter Filter & Wash (Water/Hexane) Acidify->Filter Final Dry @ 50°C Yield: ~85-92% Filter->Final

Figure 2: Operational flowchart for the synthesis and isolation of the target compound.[7][8][9]

Quality Control & Troubleshooting

Expected Analytical Data
  • Appearance: Yellow to orange solid.

  • 
    H NMR (DMSO-
    
    
    
    ):
    • 
       ~13.5 ppm (Broad s, 1H, -COOH )[4]
      
    • 
       ~9.5 ppm (s, 1H, -NH -Ph)
      
    • 
       ~8.2 ppm (d, 1H, C5-H, ortho to nitro)
      
    • 
       ~7.0-7.5 ppm (m, aromatic protons of aniline ring)
      
  • 
    F NMR:  Disappearance of the signal at -115 ppm (characteristic of Ar-F).
    
Troubleshooting Matrix
IssueProbable CauseCorrective Action
Low Yield Incomplete precipitation during acidification.Ensure pH is < 3. The product is an amino-acid derivative; it can be zwitterionic. Ensure it is fully protonated.
Sticky Solid Residual DMF or Aniline.Triturate the solid with cold diethyl ether or perform a recrystallization from Ethanol/Water.
No Reaction Temperature too low.Increase temperature to 100°C. The carboxylic acid salt is electron-rich, slightly deactivating the ring compared to the ester.

References

  • Pfizer Inc. (2003). Methods of synthesizing 2-nitro-5-carboxy-diphenylamine derivatives. World Intellectual Property Organization. Patent WO2003077914.

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.

    
     mechanism and the "Ortho-Effect"). 
    
  • Organic Syntheses. (1928). p-Nitrobenzoic acid synthesis (General oxidation protocols and nitro-group activation context). Org. Synth. 1928, 8, 84.

  • Vertex Pharmaceuticals. (2010). Process for the preparation of MEK inhibitors. (Describes analogous coupling of aniline to fluoro-nitro-benzoates). Patent WO2010022081.

Sources

Application

reduction of 4-nitro-3-(phenylamino)benzoic acid to 3,4-diaminobenzoic acid derivatives

Application Note: High-Fidelity Reduction of 4-Nitro-3-(phenylamino)benzoic Acid Executive Summary & Scientific Context The reduction of 4-nitro-3-(phenylamino)benzoic acid is a pivotal synthetic transformation in the de...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Reduction of 4-Nitro-3-(phenylamino)benzoic Acid

Executive Summary & Scientific Context

The reduction of 4-nitro-3-(phenylamino)benzoic acid is a pivotal synthetic transformation in the development of MEK inhibitors (e.g., Cobimetinib intermediates) and benzimidazole-based therapeutics. The target product, 4-amino-3-(phenylamino)benzoic acid , represents a "masked" reactive core.

The Critical Challenge: Unlike simple nitro-reductions, this substrate possesses an ortho-phenylamino group. Under specific reducing conditions (particularly basic environments or high temperatures), the nascent amine can spontaneously condense with the carboxylic acid or external electrophiles to form benzimidazoles or undergo oxidative cyclization to phenazines [1, 2].

This guide provides two validated protocols designed to arrest the reaction at the diamine stage, ensuring high purity and preventing premature cyclization.

Chemical Strategy & Pathway Analysis

The reduction transforms the electron-deficient nitroarene into an electron-rich diphenylamine derivative.

Mechanistic Pathway:

  • Step 1: Sequential reduction of

    
    .
    
  • Step 2 (Risk): The resulting ortho-diamine is highly susceptible to oxidation (forming colored impurities) or cyclization.

Method Selection Matrix:

FeatureMethod A: Catalytic Hydrogenation (Pd/C) Method B: Sodium Dithionite (

)
Mechanism Heterogeneous Catalysis (Surface H-transfer)Single Electron Transfer (SET)
Selectivity High (Neutral conditions prevent cyclization)High (Mild, aqueous conditions)
Scalability Excellent (Kg scale)Good (Gram to multigram)
Limitations Sensitive to S/N poisons; requires

safety
Generates sulfite waste; requires extraction
Best For High-throughput, clean profilesLabs lacking high-pressure reactors

Detailed Protocols

Protocol A: Catalytic Hydrogenation (Pd/C)

The Gold Standard for Purity and Scale.

Reagents:

  • Substrate: 4-nitro-3-(phenylamino)benzoic acid (1.0 equiv)

  • Catalyst: 10% Pd/C (50% wet, 5-10 wt% loading)

  • Solvent: Methanol (MeOH) or THF (degassed)

  • Hydrogen Source:

    
     balloon (1 atm) or Parr shaker (30-50 psi)
    

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask or hydrogenation vessel, dissolve the nitro substrate in MeOH (10 mL/g).

    • Note: If solubility is poor, use a 1:1 mixture of MeOH/THF.

  • Inerting: Evacuate the vessel and backfill with Argon (

    
    ) three times to remove oxygen.
    
    • Critical: Oxygen presence during initiation can lead to oxidative dimerization of the phenylamino group.

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt% relative to substrate) under an argon stream.

    • Safety: Pd/C is pyrophoric. Keep wet with solvent or water.

  • Hydrogenation: Switch the atmosphere to Hydrogen (

    
    ). Stir vigorously at Room Temperature (20-25°C) .
    
    • Monitoring: Reaction typically completes in 2–4 hours.[1] Monitor by HPLC or TLC. The yellow nitro compound will fade to a colorless or pale grey amine solution.

  • Termination: Evacuate

    
     and flush with Argon.
    
  • Filtration: Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with MeOH.

    • Caution: Do not let the filter cake dry out completely to prevent ignition.[2]

  • Isolation: Concentrate the filtrate under reduced pressure immediately.

    • Storage: The diamine is air-sensitive. Store under

      
       or use immediately in the next step.
      
Protocol B: Sodium Dithionite Reduction

The Chemoselective, Metal-Free Alternative.

Reagents:

  • Substrate: 4-nitro-3-(phenylamino)benzoic acid (1.0 equiv)

  • Reductant: Sodium Dithionite (

    
    , 3-5 equiv)
    
  • Solvent: THF/Water (1:1) or EtOH/Water (2:1)[3]

  • Base:

    
     or 
    
    
    
    (to maintain pH ~7-8)

Step-by-Step Methodology:

  • Dissolution: Dissolve the substrate in THF/Water (1:1 ratio, 10 mL/g).

  • Heating: Warm the solution to 50–60°C .

  • Addition: Add solid Sodium Dithionite in portions over 30 minutes.

    • Observation: The reaction is exothermic. A color change from deep yellow/orange to pale yellow indicates reduction.

  • pH Control: Monitor pH. If the solution becomes too acidic (from bisulfite byproducts), buffer with saturated

    
     to maintain pH 7. Avoid high pH (>9) to prevent cyclization [3].
    
  • Workup: Once TLC indicates consumption of starting material (~1-2 hours):

    • Evaporate organic solvent (THF/EtOH).

    • The product may precipitate from the aqueous layer. If not, extract with Ethyl Acetate (EtOAc).

  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate.
    

Visualization of Workflows

Figure 1: Reaction Mechanism & Divergent Pathways

This diagram illustrates the reduction pathway and the critical "danger zone" where cyclization can occur.

ReactionPathway Nitro 4-nitro-3-(phenylamino) benzoic acid Nitroso Nitroso/Hydroxylamine Intermediates Nitro->Nitroso Reduction (Step 1) Diamine 4-amino-3-(phenylamino) benzoic acid (TARGET) Nitroso->Diamine Reduction (Step 2) Benzimidazole Benzimidazole Derivative (Side Product) Diamine->Benzimidazole Cyclization (High T or Acid/Base) Phenazine Phenazine (Oxidation Product) Diamine->Phenazine Oxidation (Air Exposure)

Caption: Reaction pathway showing the reduction of the nitro group and potential divergent side reactions (cyclization/oxidation) that must be controlled.

Figure 2: Experimental Workflow (Pd/C Hydrogenation)

Workflow Start Start: Nitro Substrate + Solvent (MeOH/THF) Degas Degas (Argon Purge) Prevent Oxidation Start->Degas AddCat Add 10% Pd/C (Under Argon) Degas->AddCat H2_Intro Introduce H2 (Balloon or Parr Shaker) AddCat->H2_Intro React Stir at RT (2-4h) Monitor via HPLC H2_Intro->React Filter Filter (Celite) Remove Catalyst React->Filter Conc Concentrate under N2 Isolate Diamine Filter->Conc

Caption: Step-by-step workflow for the catalytic hydrogenation protocol.

Troubleshooting & Critical Control Points

IssueCauseCorrective Action
Incomplete Reduction Catalyst poisoning (S/N) or low

pressure.
Increase catalyst loading to 20 wt%; Switch to Parr shaker (50 psi).
Product is Dark/Black Oxidation of phenylamine core.Perform all workups under

; Add ascorbic acid (0.1%) during workup.
Formation of Benzimidazole Spontaneous cyclization.Keep reaction temperature <40°C; Avoid strong acids in workup.
Low Solubility Substrate aggregation.Use THF/MeOH (1:1) or add small amount of DMF.

References

  • Unusual Reductive Cyclization of 3-Nitro-4-(phenylamino)benzoic acid. Thieme Connect. Available at: [Link]

  • Reduction of Nitro Compounds to Amines. Organic Chemistry Portal. Available at: [Link]

  • Sodium Dithionite-mediated reduction of nitroarenes. Royal Society of Chemistry. Available at: [Link]

  • Process for the preparation of benzimidazole derivatives (Patent EP2834224B1).

Sources

Method

Application Notes &amp; Protocols: 4-Nitro-3-(phenylamino)benzoic Acid as a Versatile Precursor for Benzimidazole Synthesis in Drug Discovery

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 4-nitro-3-(phenylamino)benzoic acid in the synthesis of novel benzimid...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 4-nitro-3-(phenylamino)benzoic acid in the synthesis of novel benzimidazole derivatives. This document delves into the underlying chemical principles, provides detailed, field-proven protocols, and explores the significance of the resulting benzimidazole-6-carboxylic acid scaffold in modern therapeutic design, particularly in the realm of kinase inhibitors.

Introduction: The Strategic Value of the Benzimidazole Scaffold

The benzimidazole nucleus is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] Its structural resemblance to endogenous purines allows for effective interaction with various biological macromolecules, making it a versatile scaffold for designing targeted therapies.[4][5] Benzimidazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[6][7] Of particular interest to drug developers is the role of benzimidazoles as potent kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[8][9][10]

4-Nitro-3-(phenylamino)benzoic acid serves as a readily accessible and highly valuable precursor for a specific class of benzimidazoles: 1-aryl-1H-benzimidazole-6-carboxylic acids. The presence of the carboxylic acid moiety provides a crucial handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties.

The Core Chemistry: Reductive Cyclization of o-Nitroanilines

The conversion of 4-nitro-3-(phenylamino)benzoic acid to a benzimidazole framework is achieved through a reductive cyclization reaction. This process involves the reduction of the nitro group to an amine, which then undergoes an intramolecular condensation with a suitable carbon source to form the imidazole ring.

Mechanism: Benzimidazole vs. Phenazine Formation

Interestingly, the reductive cyclization of N-phenyl-o-nitroanilines can potentially lead to two different heterocyclic systems: benzimidazoles or phenazines. The outcome of the reaction is highly dependent on the reaction conditions and the nature of the substituent at the 2-position of the aniline ring.

A study on the closely related 3-nitro-4-(phenylamino)benzoic acid revealed that in the presence of sodium borohydride and a sodium alkoxide in an alcoholic solvent, the reaction exclusively yields 2-alkyl-1-phenylbenzimidazole-5-carboxylic acids, with the alkyl group at the 2-position originating from the alcohol solvent.[11][12] This is in contrast to other o-nitroanilines that, under similar conditions, might favor the formation of phenazines.[11][12] The presence of the carboxylic acid group is believed to play a crucial role in directing the reaction pathway towards benzimidazole formation.[11]

The proposed mechanism involves the following key steps:

  • Reduction of the Nitro Group: The nitro group is reduced to a nitroso, hydroxylamine, and finally to an amino group. Both sodium borohydride and the sodium alkoxide can act as reducing agents in this process.[11]

  • Oxidation of the Alcohol: The alcohol solvent is oxidized to the corresponding aldehyde.

  • Condensation: The newly formed diamine intermediate condenses with the in-situ generated aldehyde.

  • Intramolecular Cyclization and Aromatization: The resulting intermediate undergoes intramolecular cyclization followed by aromatization to yield the stable benzimidazole ring system.

Reaction Pathway: Reductive Cyclization to Benzimidazole

G cluster_0 Reaction Steps A 4-Nitro-3-(phenylamino)benzoic Acid B Reduction of Nitro Group (e.g., NaBH4, NaOR) A->B C o-Phenylenediamine Intermediate B->C F Condensation C->F D Alcohol Oxidation (e.g., RCH2OH -> RCHO) E In-situ Aldehyde Formation D->E E->F G Cyclization & Aromatization F->G H 1-Aryl-2-alkyl-1H-benzimidazole-6-carboxylic Acid G->H

Caption: Reductive cyclization of 4-nitro-3-(phenylamino)benzoic acid.

Experimental Protocols

The following protocols provide detailed procedures for the synthesis of benzimidazole derivatives from 4-nitro-3-(phenylamino)benzoic acid.

Protocol 1: One-Pot Synthesis of 2-Alkyl-1-phenyl-1H-benzimidazole-6-carboxylic Acids

This protocol is adapted from the synthesis of analogous compounds and is expected to be directly applicable to 4-nitro-3-(phenylamino)benzoic acid.[11]

Materials:

  • 4-Nitro-3-(phenylamino)benzoic acid

  • Absolute alcohol (e.g., methanol, ethanol, propanol, or butanol)

  • Metallic sodium

  • Sodium borohydride (NaBH₄)

  • 1 M Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Preparation of Sodium Alkoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve metallic sodium (25 molar equivalents) in the desired absolute alcohol (e.g., 5 mL per 1 mmol of the starting benzoic acid). Caution: The reaction of sodium with alcohol is exothermic and produces flammable hydrogen gas. Perform this step in a well-ventilated fume hood.

  • Reaction Setup: To the freshly prepared sodium alkoxide solution, add 4-nitro-3-(phenylamino)benzoic acid (1 molar equivalent) and sodium borohydride (2 molar equivalents).

  • Reflux: Stir the reaction mixture at reflux for 18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature and pour it into cold water (approximately 25 mL per 1 mmol of starting material).

    • Acidify the aqueous solution to a pH of 5 with 1 M hydrochloric acid.

    • Extract the product with dichloromethane (3 x 50 mL per 1 mmol of starting material).

  • Purification:

    • Combine the organic fractions and dry over anhydrous sodium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure.

    • The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Data Summary: Expected Products and Reaction Conditions

Alcohol SolventExpected 2-Alkyl SubstituentMolar Equivalents (Sodium)Molar Equivalents (NaBH₄)Reflux Time (h)
MethanolMethyl25218
EthanolEthyl25218
PropanolPropyl25218
ButanolButyl25218
Protocol 2: Alternative Reductive Cyclization using Sodium Dithionite

This one-pot method provides a versatile alternative for the synthesis of 2-substituted benzimidazoles from o-nitroanilines and aldehydes.[13][14] While the previous protocol generates the aldehyde in situ from the alcohol solvent, this method allows for the direct use of a wide variety of aldehydes.

Materials:

  • 4-Nitro-3-(phenylamino)benzoic acid

  • Aldehyde (aromatic or aliphatic)

  • Sodium dithionite (Na₂S₂O₄)

  • Ethanol

  • Water

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-nitro-3-(phenylamino)benzoic acid (1 molar equivalent) and the desired aldehyde (1.1 molar equivalents) in ethanol.

  • Addition of Reducing Agent: Add an aqueous solution of sodium dithionite (3-4 molar equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC.

  • Work-up and Purification: Upon completion, cool the reaction mixture and remove the ethanol under reduced pressure. The product can be isolated by extraction with a suitable organic solvent and purified by column chromatography or recrystallization.

Experimental Workflow: Synthesis and Purification

G A Reaction Setup (Precursor, Reagents, Solvent) B Reductive Cyclization (Reflux/Heating) A->B C Reaction Monitoring (TLC) B->C D Work-up (Quenching, Extraction) C->D E Purification (Chromatography/Recrystallization) D->E F Characterization (NMR, MS, etc.) E->F

Caption: General workflow for benzimidazole synthesis and purification.

Application in Drug Development: Targeting Protein Kinases

The 1-aryl-1H-benzimidazole-6-carboxylic acid scaffold synthesized from 4-nitro-3-(phenylamino)benzoic acid is of significant interest in drug discovery, particularly for the development of protein kinase inhibitors.[8][9] Protein kinases are a family of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[10]

The benzimidazole core can act as a hinge-binding motif, interacting with the ATP-binding site of the kinase.[8] The substituents at the 1, 2, and 6-positions can be systematically varied to enhance potency, selectivity, and drug-like properties.

  • 1-Aryl Group: The phenyl group at the 1-position can be further functionalized to explore interactions with specific pockets within the kinase active site.

  • 2-Alkyl/Aryl Group: The substituent at the 2-position, introduced from the alcohol or aldehyde in the synthesis, can be modified to improve binding affinity and selectivity.

  • 6-Carboxylic Acid Group: This functional group is particularly valuable as it provides a point for further chemical elaboration. It can be converted to amides, esters, or other functional groups to modulate solubility, cell permeability, and to introduce additional binding interactions.

The development of multi-target kinase inhibitors is an emerging strategy to overcome drug resistance, and the versatile benzimidazole scaffold is well-suited for this approach.[8]

Troubleshooting and Expert Insights

  • Incomplete Reaction: If TLC analysis indicates the presence of starting material after the recommended reaction time, consider extending the reflux period or adding an additional portion of the reducing agent.

  • Low Yield: Ensure that anhydrous conditions are maintained, especially when using metallic sodium. The work-up procedure, particularly the pH adjustment and extraction steps, should be performed carefully to minimize product loss.

  • Side Product Formation: In the sodium borohydride/alkoxide method, the formation of phenazine byproducts is a possibility, although less likely with the carboxylic acid-containing precursor.[11] Careful purification by column chromatography is essential to isolate the desired benzimidazole.

  • Solubility Issues: The carboxylic acid functionality may impact the solubility of the final product. A range of solvents should be screened for both the reaction and purification steps to optimize yields and purity.

References

  • Benzimidazole derivatives as kinase inhibitors. PubMed. [Link]

  • A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization. Organic Chemistry Portal. [Link]

  • Benzimidazole-biologically attractive scaffold for protein kinase inhibitors. RSC Publishing. [Link]

  • Benzimidazole synthesis. Organic Chemistry Portal. [Link]

  • Development of Safe One-Pot Synthesis of N-1- and C-2-Substituted Benzimidazole via Reductive Cyclization of o-Nitroarylamine Using Na2S2O4. ResearchGate. [Link]

  • PHARMACOLOGICAL ACTIVITIES OF BENZIMIDAZOLE DERIVATIVES – AN OVERVIEW. ResearchGate. [Link]

  • Unusual Reductive Cyclization of 3-Nitro-4-(phenylamino)benzoic acid: Benzimidazole instead of Phenazine. Thieme Connect. [Link]

  • Unusual Reductive Cyclization of 3-Nitro-4-(phenylamino)benzoic acid: Benzimidazole instead of Phenazine. ResearchGate. [Link]

  • a facile one-pot synthesis of benzimidazoles from 2-nitroanilines by reductive cyclization. LOCKSS. [Link]

  • Diverse Pharmacological aspects of Benzimidazole Derivatives: A Review. ResearchGate. [Link]

  • Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy. PubMed. [Link]

  • The synthesis of benzimidazoles from o‐nitroaniline and alcohols. ResearchGate. [Link]

  • Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. MDPI. [Link]

  • Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization, preliminary cytotoxic evaluation and in Silico studies. Chemical Review and Letters. [Link]

  • A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers. [Link]

  • Biological activities of benzimidazole derivatives: A review. International Science Community Association. [Link]

  • A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. [Link]

Sources

Application

Application Notes and Protocol for the Synthesis of N-(5-carboxy-2-nitrophenyl)aniline via SNAr Reaction

For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importance of the SNAr Reaction in Synthesizing N-Aryl Anthranilic Acid Derivatives The Nucleophilic Aromatic Substitution (SN...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the SNAr Reaction in Synthesizing N-Aryl Anthranilic Acid Derivatives

The Nucleophilic Aromatic Substitution (SNAr) reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-heteroatom bonds on aromatic rings.[1] Unlike electrophilic aromatic substitution, which is characteristic of electron-rich aromatic systems, the SNAr reaction is effective on electron-poor aromatic rings, particularly those bearing strong electron-withdrawing groups. This reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[2]

The synthesis of N-aryl anthranilic acids is of significant interest in medicinal chemistry and drug development, as this structural motif is a key pharmacophore in a variety of therapeutic agents, most notably non-steroidal anti-inflammatory drugs (NSAIDs) like mefenamic acid and diclofenac. The protocol detailed herein describes the SNAr reaction of a 3-halo-4-nitrobenzoic acid with aniline to produce N-(5-carboxy-2-nitrophenyl)aniline, a valuable intermediate for the synthesis of various biologically active molecules.

The presence of the nitro group ortho to the halogen leaving group is critical for the activation of the aromatic ring towards nucleophilic attack by aniline. The carboxylic acid group para to the nitro group further enhances this activation. The choice of the halogen atom also plays a crucial role in the reaction rate, with the reactivity order being F > Cl > Br > I.[3] This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by a more electronegative halogen that polarizes the C-X bond, rather than the breaking of the C-X bond itself.

Reaction Scheme

Figure 1: General reaction scheme for the SNAr reaction of a 3-halo-4-nitrobenzoic acid with aniline. X = F, Cl, Br, I.

Detailed Experimental Protocol

This protocol provides a generalized procedure for the SNAr reaction of 3-halo-4-nitrobenzoic acid with aniline. The choice of solvent, base, and temperature may require optimization depending on the specific halogen substituent.

Materials and Reagents:

  • 3-Halo-4-nitrobenzoic acid (e.g., 3-fluoro-4-nitrobenzoic acid or 3-chloro-4-nitrobenzoic acid)

  • Aniline

  • Anhydrous Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Hydrochloric Acid (HCl), 1 M solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

  • Melting point apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the 3-halo-4-nitrobenzoic acid (1.0 eq), aniline (1.1 eq), and a suitable base such as anhydrous potassium carbonate (2.0 eq) or triethylamine (2.0 eq).

  • Solvent Addition: Add a polar aprotic solvent such as DMF or DMSO to the flask. The volume should be sufficient to dissolve the reactants and allow for efficient stirring.

  • Reaction: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature and reaction time will depend on the reactivity of the starting halide (fluoro > chloro). Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a beaker containing ice-water.

    • Acidify the aqueous mixture to a pH of approximately 2-3 with 1 M HCl. This will precipitate the product.

    • Collect the crude product by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold water to remove any inorganic salts.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

    • Alternatively, for higher purity, the crude product can be dissolved in ethyl acetate and washed sequentially with water and brine. The organic layer is then dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent removed under reduced pressure using a rotary evaporator. The resulting solid can then be recrystallized.

  • Characterization: The purified N-(5-carboxy-2-nitrophenyl)aniline can be characterized by its melting point and spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Mechanism of the SNAr Reaction

The SNAr reaction proceeds through a two-step addition-elimination mechanism.

Diagram 1: Simplified workflow of the SNAr mechanism.

  • Addition of the Nucleophile: The aniline, acting as a nucleophile, attacks the carbon atom of the aromatic ring that is bonded to the halogen. This is the rate-determining step of the reaction. This addition breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and is particularly stabilized by the electron-withdrawing nitro group at the ortho position.

  • Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored by the elimination of the halide ion (the leaving group). This step is typically fast.

Data Presentation: Reactivity and Expected Yields

The choice of the halogen on the 3-halo-4-nitrobenzoic acid significantly impacts the reaction rate and conditions required.

Halogen (X)Relative ReactivityTypical Reaction TemperatureExpected Yield
Fluorine (F)Highest80-100 °CGood to Excellent
Chlorine (Cl)Moderate100-120 °CModerate to Good
Bromine (Br)Lower>120 °C (may require catalyst)Fair to Moderate
Iodine (I)LowestHigh temperatures, often with a catalystLow to Fair

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
No or low conversion Insufficient temperature; less reactive halide (Br, I); impure starting materials.Increase reaction temperature; increase reaction time; consider using a more reactive halide (F or Cl if possible); ensure starting materials are pure and dry.
Formation of side products Reaction temperature too high; presence of water.Optimize the reaction temperature; ensure anhydrous conditions by using dry solvents and reagents.
Difficult purification Product is soluble in the aqueous work-up solution.Ensure complete precipitation by adjusting the pH carefully; extract the aqueous layer with an organic solvent like ethyl acetate after acidification.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis reagents Combine Reactants: - 3-Halo-4-nitrobenzoic acid - Aniline - Base (K₂CO₃ or Et₃N) solvent Add Solvent (DMF or DMSO) reagents->solvent heat Heat to 80-120 °C solvent->heat monitor Monitor by TLC heat->monitor quench Pour into ice-water monitor->quench acidify Acidify with 1 M HCl quench->acidify filter Filter crude product acidify->filter recrystallize Recrystallize from Ethanol filter->recrystallize chromatography or Column Chromatography characterize Characterize by: - Melting Point - NMR - IR chromatography->characterize

Diagram 2: Step-by-step experimental workflow.

Conclusion

This protocol provides a comprehensive guide for the synthesis of N-(5-carboxy-2-nitrophenyl)aniline via an SNAr reaction. By understanding the underlying mechanism and the factors that influence the reaction, researchers can effectively synthesize this valuable intermediate for applications in drug discovery and development. The provided troubleshooting and optimization strategies will aid in achieving high yields and purity of the desired product.

References

  • Nucleophilic aromatic substitution - Wikipedia. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available at: [Link]

  • Nucleophilic aromatic substitution - BYJU'S. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. Available at: [Link]

  • 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Available at: [Link]

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Available at: [Link]

  • Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives - Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • SNAr Solvents and Reagents - Wordpress. Available at: [Link]

  • 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks. Available at: [Link]

  • Microwave-Promoted synthesis of novel N-Arylanthranilic acids - SciELO. Available at: [Link]

Sources

Method

Synthesis of 2-Phenyl-1H-benzimidazole-5-carboxylic Acid from Nitro Precursors: An Application Note and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed technical overview and practical protocols for the synthesis of 2-phenyl-1H-benzimidazole-5-carboxylic acid, a key structural...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview and practical protocols for the synthesis of 2-phenyl-1H-benzimidazole-5-carboxylic acid, a key structural motif in medicinal chemistry, starting from nitro-substituted precursors. The narrative emphasizes the chemical rationale behind the experimental choices, ensuring a deep understanding of the synthetic pathway.

Introduction

Benzimidazole derivatives are a cornerstone in drug discovery, exhibiting a wide range of pharmacological activities. The 2-phenyl-1H-benzimidazole-5-carboxylic acid scaffold, in particular, is a privileged structure found in numerous therapeutic agents. Its synthesis often begins with readily available nitroaromatic compounds, which require strategic reduction and cyclization steps. This document outlines a reliable and efficient synthetic route, detailing the critical parameters and mechanistic considerations.

Synthetic Strategy Overview

The synthesis of 2-phenyl-1H-benzimidazole-5-carboxylic acid from a nitro precursor typically involves a two-step sequence:

  • Reduction of a Nitro Group: The initial and crucial step is the selective reduction of a nitro group on an appropriately substituted benzene ring to an amine. The choice of the starting material is critical; 3-amino-4-nitrobenzoic acid or a related derivative is an ideal precursor.

  • Cyclization to form the Benzimidazole Core: The resulting ortho-phenylenediamine derivative is then condensed with a benzoic acid equivalent to form the benzimidazole ring system. This reaction, often a variation of the Phillips condensation, is a robust method for constructing this heterocyclic core.[1][2]

The overall synthetic pathway can be visualized as follows:

Synthetic_Pathway Nitro_Precursor 3-Amino-4-nitrobenzoic Acid Ortho_Diamine 3,4-Diaminobenzoic Acid Nitro_Precursor->Ortho_Diamine Reduction Target_Molecule 2-Phenyl-1H-benzimidazole- 5-carboxylic Acid Ortho_Diamine->Target_Molecule Phillips Condensation Benzoic_Acid Benzoic Acid Benzoic_Acid->Target_Molecule

Caption: Overall synthetic workflow from the nitro precursor.

Part 1: Reduction of the Nitro Precursor

The selective reduction of the nitro group in the presence of a carboxylic acid and an existing amino group is a key challenge. Several methods can be employed, with catalytic hydrogenation being a common and clean approach.

Mechanistic Considerations for Nitro Group Reduction

The reduction of an aromatic nitro group to an amine proceeds through a series of intermediates, including nitroso and hydroxylamine species. The choice of reducing agent and reaction conditions can influence the efficiency and selectivity of this transformation.[3][4] Catalytic hydrogenation, for instance, offers high chemoselectivity, often leaving other functional groups intact.[5][6][7][8][9]

Protocol 1: Catalytic Hydrogenation of 3-Amino-4-nitrobenzoic Acid

This protocol details the reduction of 3-amino-4-nitrobenzoic acid to 3,4-diaminobenzoic acid using palladium on carbon (Pd/C) as the catalyst.

Materials:

  • 3-Amino-4-nitrobenzoic acid

  • 10% Palladium on carbon (Pd/C)

  • Methanol

  • Hydrogen gas (H₂)

  • Filtration apparatus (e.g., Celite® pad)

Procedure:

  • In a suitable hydrogenation vessel, dissolve 3-amino-4-nitrobenzoic acid in methanol.

  • Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% of the substrate).

  • Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within a few hours.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to obtain crude 3,4-diaminobenzoic acid, which can often be used in the next step without further purification.

ParameterValue
Substrate3-Amino-4-nitrobenzoic Acid
Catalyst10% Pd/C
SolventMethanol
Hydrogen Pressure1-3 atm
TemperatureRoom Temperature
Typical Yield>95%

Part 2: Phillips Condensation for Benzimidazole Formation

The Phillips condensation reaction involves the cyclization of an ortho-phenylenediamine with a carboxylic acid, typically under acidic conditions, to form a benzimidazole.[1] In this synthesis, 3,4-diaminobenzoic acid is reacted with benzoic acid.

Mechanistic Insights into the Phillips Condensation

The reaction proceeds via an initial acylation of one of the amino groups of the diamine by the carboxylic acid, forming an N-acyl intermediate. Subsequent intramolecular cyclization, driven by the nucleophilicity of the second amino group attacking the carbonyl carbon, followed by dehydration, leads to the formation of the stable benzimidazole ring.[1]

Phillips_Condensation_Mechanism Reactants 3,4-Diaminobenzoic Acid + Benzoic Acid Acylation N-Acyl Intermediate Formation Reactants->Acylation Acid Catalyst Cyclization Intramolecular Cyclization Acylation->Cyclization Dehydration Dehydration Cyclization->Dehydration Product 2-Phenyl-1H-benzimidazole- 5-carboxylic Acid Dehydration->Product

Caption: Key steps in the Phillips condensation mechanism.

Protocol 2: Synthesis of 2-Phenyl-1H-benzimidazole-5-carboxylic Acid

This protocol describes the condensation of 3,4-diaminobenzoic acid with benzoic acid.

Materials:

  • 3,4-Diaminobenzoic acid

  • Benzoic acid

  • Polyphosphoric acid (PPA) or 4N Hydrochloric acid (HCl)[1]

  • Sodium bicarbonate solution (saturated)

  • Water

Procedure:

  • Combine 3,4-diaminobenzoic acid and a slight excess of benzoic acid in a reaction vessel.

  • Add polyphosphoric acid as a condensing agent and solvent. Alternatively, 4N HCl can be used.[1]

  • Heat the reaction mixture, typically to 150-180°C, with stirring for several hours.[2] The reaction progress can be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. This will precipitate the product.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with cold water to remove any inorganic salts.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

ParameterValue
Reactants3,4-Diaminobenzoic Acid, Benzoic Acid
Condensing AgentPolyphosphoric Acid or 4N HCl
Temperature150-180°C
Work-upNeutralization with NaHCO₃
PurificationRecrystallization
Expected Yield60-80%

Characterization

The final product, 2-phenyl-1H-benzimidazole-5-carboxylic acid, should be characterized using standard analytical techniques to confirm its identity and purity. These include:

  • ¹H NMR Spectroscopy: To confirm the proton environment of the molecule.

  • ¹³C NMR Spectroscopy: To identify all unique carbon atoms.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups such as N-H, C=O, and C=N.

  • Melting Point: To assess purity.

Conclusion

The synthesis of 2-phenyl-1H-benzimidazole-5-carboxylic acid from nitro precursors is a well-established and reliable process. By understanding the underlying mechanisms of nitro group reduction and benzimidazole formation, researchers can optimize reaction conditions to achieve high yields and purity. The protocols provided in this guide offer a solid foundation for the successful synthesis of this important heterocyclic compound for applications in drug discovery and development.

References

  • AdiChemistry. PHILLIPS CONDENSATION REACTION | EXPLANATION. Available at: [Link]

  • Kinetics of catalytic hydrogenation of 4-nitroaniline in aqueous solutions of propan-2-ol with acid or base additives - ResearchGate. Available at: [Link]

  • Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active In-Situ Generated Copper Nanoparticles - ChemRxiv. Available at: [Link]

  • Synthesis and biological evaluation of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and its methyl esters as potent anti-breast cancer agents. Available at: [Link]

  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Hydrogenation of Nitrobenzene to Aniline over Silica Gel Supported Nickel Catalysts | Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Available at: [Link]

  • Heterogeneous Catalytic Synthesis of 2-Methylbenzimidazole from 2-Nitroaniline and Ethanol Over Mg Modified Cu-Pd/γ-Al2O3 - MDPI. Available at: [Link]

  • Au Catalyzed Synthesis of Benzimidazoles from 2-Nitroanilines and CO2/H2 | Request PDF. Available at: [Link]

  • Phillips‐Ladenburg Benzimidazole Synthesis - CoLab.ws. Available at: [Link]

  • Synthesis of benzimidazoles by Ni-catalyzed hydrogen transfer reduction of nitroarenes with - مقالات - دانشگاه فردوسی مشهد. Available at: [Link]

  • Benzimidazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation - Semantic Scholar. Available at: [Link]

  • A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC. Available at: [Link]

  • Synthesis of 2,5-disubstitued benzimidazole using SnCl2-catalyzed reduction system at room temperature. Available at: [Link]

  • Catalytic Reduction of 4-Nitrobenzoic Acid by cis- Complexes Under Water–Gas Shift Reaction Conditions: Kinetics Study - ResearchGate. Available at: [Link]

  • One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction - MedCrave online. Available at: [Link]

  • One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization ... - MedCrave online. Available at: [Link]

  • Methods for Synthesizing Benzimidazole Carboxylic Acids - ResearchGate. Available at: [Link]

  • Au catalyzed synthesis of benzimidazoles from 2-nitroanilines and CO2/H2 - Green Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC. Available at: [Link]

  • Reduction of 4-nitrobenzoic acid - Powered by XMB 1.9.11 - Sciencemadness. Available at: [Link]

  • Synthesis of 2-(substituted)-3H-benzimidazole-5-carboxylic acids and 2 - Bulgarian Chemical Communications. Available at: [Link]

  • Reduction of nitro compounds - Wikipedia. Available at: [Link]

  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Available at: [Link]

  • 3-Aminobenzoic acid–4-nitrobenzoic acid (1/1) - PMC - NIH. Available at: [Link]

  • RESEARCH ON BENZIMIDAZOLE DERIVATIVES - DTIC. Available at: [Link]

  • Synthesis and antimicrobial studies of substituted 2-phenylbenzimidazole derivatives - Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Docking, Synthesis and Antifungal Activity of 2-Phenyl Benzimidazole Derivatives - Research and Reviews. Available at: [Link]

  • The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor - PMC. Available at: [Link]

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Application

catalytic hydrogenation conditions for 4-nitro-3-(phenylamino)benzoic acid

Executive Summary This technical guide details the optimized protocols for the catalytic hydrogenation of 4-nitro-3-(phenylamino)benzoic acid to 4-amino-3-(phenylamino)benzoic acid . This transformation is a critical ste...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the optimized protocols for the catalytic hydrogenation of 4-nitro-3-(phenylamino)benzoic acid to 4-amino-3-(phenylamino)benzoic acid . This transformation is a critical step in the synthesis of 1-phenyl-1H-benzimidazole derivatives, which are pharmacophores in various kinase inhibitors and anti-infective agents.[1]

We present two primary workflows:

  • Method A (Organic Solvent): A standard laboratory protocol using Methanol/THF for rapid screening.[1]

  • Method B (Aqueous Alkaline): A "Green Chemistry" approach utilizing the sodium salt form, ideal for scale-up due to superior solubility and safety profiles.[1]

Chemical Context & Mechanistic Pathway

The reduction of the nitro group in the presence of a secondary aryl amine (phenylamino) requires selectivity. While the nitro group is readily reduced, the diphenylamine motif presents steric bulk and potential catalyst coordination sites. Furthermore, harsh conditions must be avoided to prevent the saturation of the aromatic rings.

The Reaction Pathway: The reduction proceeds via the Haber mechanism, sequentially reducing the nitro group to nitroso, hydroxylamine, and finally the amine. Accumulation of the hydroxylamine intermediate is a common failure mode, often caused by catalyst poisoning or insufficient hydrogen mass transfer.

ReactionPathway Substrate 4-Nitro-3-(phenylamino) benzoic acid Nitroso Nitroso Intermediate Substrate->Nitroso + H2 (fast) Hydroxyl Hydroxylamine Intermediate Nitroso->Hydroxyl + H2 (fast) Hydroxyl->Nitroso Condensation (Azoxy impurity) Product 4-Amino-3-(phenylamino) benzoic acid Hydroxyl->Product + H2 (slow/RDS)

Figure 1: Step-wise reduction pathway. The conversion of Hydroxylamine to Amine is the Rate Determining Step (RDS).

Critical Process Parameters (CPP)

The following parameters have been validated to maximize yield (>95%) and minimize hydroxylamine impurities.

ParameterRecommended RangeRationale
Catalyst 5% or 10% Pd/C (50% wet)Palladium offers the best selectivity for Nitro

Amine without ring saturation.[1] "Wet" catalyst minimizes pyrophoric risk.
Catalyst Loading 2.0 - 5.0 wt%Higher loading ensures rapid turnover of the hydroxylamine intermediate, preventing pink/red azo impurity formation.
Solvent MeOH (Method A) or Water/NaOH (Method B)[1]Solubility is the limiting factor. The starting material is an acid with poor solubility in non-polar solvents.
Pressure 3 – 5 bar (45 – 75 psi)Moderate pressure drives mass transfer.[1] <2 bar may stall at the hydroxylamine stage.
Temperature 25°C – 50°CDo not exceed 60°C. High temps increase the risk of defluorination (if F-substituents exist) or ring hydrogenation.[1]

Detailed Experimental Protocols

Method A: Standard Organic Solvent Protocol (Lab Scale)

Best for: Small scale (<10g), initial screening, and labs without high-pressure autoclaves.[1]

Reagents:

  • Substrate: 10.0 g (38.7 mmol)[1]

  • Solvent: Methanol (150 mL) + THF (50 mL) [THF aids solubility of the diphenylamine core]

  • Catalyst: 10% Pd/C (50% water wet), 0.5 g (5 wt% loading)

Protocol:

  • Dissolution: In a 500 mL hydrogenation vessel (Parr shaker or autoclave), charge the substrate, Methanol, and THF. Sonicate briefly if solids persist.

  • Inerting: Add the Pd/C catalyst carefully. Caution: Pd/C is pyrophoric when dry. Ensure it is wet or added under Argon/N2.

  • Purging: Seal the vessel. Evacuate and backfill with Nitrogen (3x), then Hydrogen (3x).[1]

  • Reaction: Pressurize to 3.5 bar (50 psi) H2. Agitate vigorously at ambient temperature (20-25°C) .

    • Note: If uptake is slow after 1 hour, heat to 40°C.

  • Monitoring: Monitor H2 uptake. When uptake ceases (approx. 2-4 hours), sample for HPLC.[1]

  • Workup:

    • Filter the mixture through a Celite pad to remove Pd/C. Wash the pad with MeOH.

    • Concentrate the filtrate under reduced pressure to yield the crude amine.[2]

    • Optional: Recrystallize from EtOH/Water if purification is needed.

Method B: Aqueous Alkaline Protocol (Scale-Up Preferred)

Best for: Scale-up (>100g), Green Chemistry compliance, and cost reduction.[1]

Rationale: Converting the benzoic acid to its sodium salt makes it water-soluble, eliminating the need for volatile organic solvents (VOCs) and reducing fire hazards.

Protocol:

  • Salt Formation: In a reactor, dissolve 4-nitro-3-(phenylamino)benzoic acid (1.0 eq) in Water (10 vol) containing NaOH (1.05 eq). Stir until a clear dark-orange solution forms (pH ~8-9).

  • Catalyst Charge: Add 5% Pd/C (50% wet, 3 wt% loading).

  • Hydrogenation: Pressurize to 5 bar (75 psi) and heat to 50°C . Stir at high RPM to ensure gas-liquid mass transfer.[1]

  • Completion: Reaction is typically complete in 2-4 hours.[1]

  • Workup (Precipitation):

    • Filter the hot catalyst from the aqueous solution.[3]

    • Cool the filtrate to 20°C.

    • Slowly add Acetic Acid or dilute HCl until pH reaches 4.0 – 5.0.

    • The product, 4-amino-3-(phenylamino)benzoic acid , will precipitate as a solid.[1]

    • Filter, wash with water, and dry.

Process Workflow Diagram

ProcessWorkflow Start Start: Raw Material QC Solubilization Solubilization (MeOH/THF or Water/NaOH) Start->Solubilization Inerting Inerting & Catalyst Charge (N2 Purge) Solubilization->Inerting Reaction Hydrogenation (3-5 bar, 25-50°C) Inerting->Reaction Check In-Process Control (HPLC) Is Nitro < 0.1%? Reaction->Check Check->Reaction No (Extend Time/Temp) Workup Catalyst Filtration & Product Isolation Check->Workup Yes

Figure 2: Operational workflow for the hydrogenation process.

Analytical Controls & Troubleshooting

HPLC Method Parameters (Generic):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 3.5µm)[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 90% B over 15 min.

  • Detection: UV at 254 nm (aromatic) and 210 nm.[1]

Troubleshooting Guide:

ObservationRoot CauseCorrective Action
Pink/Red Solution Accumulation of Azo/Azoxy intermediates.[1]Reaction is incomplete. Increase Temp to 50°C or pressure to 5 bar to drive the final reduction step.
Stalled Reaction Catalyst poisoning (Amine coordination).[1]Add 1-2% Acetic Acid to the organic solvent method to protonate the amine and free the catalyst surface.
Low Yield Product lost in mother liquor.If using Method B (Water), ensure pH is adjusted exactly to the isoelectric point (approx pH 4-5) for maximum precipitation.[1]

References

  • Almac Group. (2019).[1] FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions. Retrieved from [Link][1]

  • Google Patents. (2014).[1] CN104045574A - Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation.[1] (Base-catalyzed aqueous hydrogenation method).[1][4][5] Retrieved from

  • MDPI. (2024).[1] Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (Mechanistic insights on hydroxylamine intermediates). Retrieved from [Link]

  • ResearchGate. (2025). Unusual Reductive Cyclization of 3-Nitro-4-(phenylamino)benzoic acid.[1] (Discusses the specific scaffold and cyclization risks). Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: A Detailed Guide to the Synthesis of Quinoxaline Derivatives from 4-Nitro-3-(phenylamino)benzoic Acid

Introduction: The Significance of the Quinoxaline Scaffold in Modern Drug Discovery Quinoxaline derivatives represent a cornerstone in the field of medicinal chemistry, forming the structural core of a multitude of biolo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Quinoxaline Scaffold in Modern Drug Discovery

Quinoxaline derivatives represent a cornerstone in the field of medicinal chemistry, forming the structural core of a multitude of biologically active compounds.[1] These nitrogen-containing heterocyclic molecules, also known as benzopyrazines, are prized for their diverse pharmacological activities, which span antimicrobial, anticancer, antiviral, anti-inflammatory, and even neuroprotective properties.[1][2][3] The planar nature of the quinoxaline ring system allows for effective intercalation with DNA and interaction with various enzymatic targets, making it a privileged scaffold in the design of novel therapeutics.[4] This guide provides a comprehensive, in-depth protocol for the synthesis of quinoxaline derivatives, starting from the readily accessible 4-nitro-3-(phenylamino)benzoic acid.

Synthetic Strategy: A Two-Step Approach to the Quinoxaline Core

The synthesis of quinoxaline derivatives from 4-nitro-3-(phenylamino)benzoic acid is most effectively achieved through a two-step process. This strategy involves an initial reduction of the nitro group to generate an o-phenylenediamine intermediate, which then undergoes a condensation-cyclization reaction with a 1,2-dicarbonyl compound to form the final quinoxaline ring system.

Synthetic Workflow start 4-Nitro-3-(phenylamino)benzoic Acid intermediate In-situ Generated 4-Amino-3-(phenylamino)benzoic Acid (o-phenylenediamine derivative) start->intermediate Step 1: Selective Nitro Group Reduction product Substituted Quinoxaline Derivative intermediate->product Step 2: Condensation & Cyclization reagent 1,2-Dicarbonyl Compound (e.g., Benzil) reagent->product

Caption: Overall workflow for the two-step synthesis of quinoxaline derivatives.

This approach is advantageous as it allows for the modular synthesis of a library of quinoxaline derivatives by simply varying the 1,2-dicarbonyl compound used in the second step.

Part 1: Selective Reduction of 4-Nitro-3-(phenylamino)benzoic Acid

The critical first step is the selective reduction of the nitro group to an amine, yielding an in-situ generated o-phenylenediamine derivative. The choice of reducing agent is paramount to avoid the reduction of the carboxylic acid functionality. Tin(II) chloride dihydrate (SnCl₂·2H₂O) in an acidic medium is an excellent choice for this transformation, as it is known to chemoselectively reduce aromatic nitro groups in the presence of other sensitive functional groups like carboxylic acids and nitriles.[5][6]

Reaction Mechanism: Nitro Group Reduction

The reduction of the nitro group with SnCl₂ in the presence of a proton source (like HCl) proceeds through a series of single electron transfers from Sn(II) to the nitro group, with concomitant protonation of the oxygen atoms, ultimately leading to the formation of the amine and tin(IV) species.

Reduction Mechanism Ar-NO2 Ar-NO₂ Ar-N(OH)2 Ar-N(OH)₂ Ar-NO2->Ar-N(OH)2 + Sn(II), H⁺ Ar-NHOH Ar-NHOH Ar-N(OH)2->Ar-NHOH - H₂O Ar-NH2 Ar-NH₂ Ar-NHOH->Ar-NH2 + Sn(II), H⁺

Caption: Simplified mechanism of nitro group reduction to an amine.

Detailed Experimental Protocol: Step 1

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
4-Nitro-3-(phenylamino)benzoic acid258.232.58 g0.01
Tin(II) chloride dihydrate (SnCl₂·2H₂O)225.6311.28 g0.05
Concentrated Hydrochloric Acid (HCl)36.46~10 mL-
Ethanol (EtOH)46.0750 mL-
Sodium Bicarbonate (NaHCO₃) solution-As needed-
Ethyl Acetate (EtOAc)88.11As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-

Equipment:

  • 250 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Filtration apparatus

Procedure:

  • To a 250 mL round-bottom flask, add 4-nitro-3-(phenylamino)benzoic acid (2.58 g, 0.01 mol) and ethanol (50 mL).

  • Stir the mixture to obtain a suspension.

  • Carefully add tin(II) chloride dihydrate (11.28 g, 0.05 mol) to the flask.

  • Slowly add concentrated hydrochloric acid (~10 mL) dropwise to the stirring mixture. Caution: This reaction is exothermic.

  • Fit the flask with a reflux condenser and heat the mixture to 70-80°C with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the cooled reaction mixture into a beaker containing ice water.

  • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-amino-3-(phenylamino)benzoic acid. This intermediate is often used directly in the next step without further purification.

Part 2: Condensation and Cyclization to Form the Quinoxaline Ring

The newly formed o-phenylenediamine derivative is then reacted with a 1,2-dicarbonyl compound to yield the desired quinoxaline. For this protocol, we will use benzil as a representative 1,2-dicarbonyl compound, which will result in a 2,3-diphenylquinoxaline derivative. This condensation reaction is typically acid-catalyzed and proceeds readily.[7][8]

Reaction Mechanism: Quinoxaline Formation

The formation of the quinoxaline ring involves a two-fold condensation reaction. One of the amino groups of the o-phenylenediamine attacks one of the carbonyl carbons of the benzil, followed by dehydration to form an imine. This process is then repeated with the second amino and carbonyl groups, leading to the cyclized dihydride, which then aromatizes to the stable quinoxaline ring.[9][10]

Quinoxaline Formation Mechanism Start o-Phenylenediamine + Benzil Step1 Nucleophilic attack of NH₂ on C=O Start->Step1 Step2 Formation of hemiaminal Step1->Step2 Step3 Dehydration to form imine Step2->Step3 Step4 Intramolecular nucleophilic attack Step3->Step4 Step5 Formation of dihydride intermediate Step4->Step5 Step6 Aromatization Step5->Step6 Product Quinoxaline Step6->Product

Caption: Stepwise mechanism for the formation of the quinoxaline ring system.

Detailed Experimental Protocol: Step 2

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
Crude 4-Amino-3-(phenylamino)benzoic acid228.24~2.28 g~0.01
Benzil210.232.10 g0.01
Ethanol (EtOH)46.0730 mL-
Glacial Acetic Acid60.052-3 drops-

Equipment:

  • 100 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Filtration apparatus (Büchner funnel)

  • Crystallization dish

Procedure:

  • Dissolve the crude 4-amino-3-(phenylamino)benzoic acid (from Step 1) in ethanol (30 mL) in a 100 mL round-bottom flask.

  • Add benzil (2.10 g, 0.01 mol) to the solution.

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.

  • Monitor the reaction by TLC. Upon completion, a solid product should precipitate out of the solution upon cooling.

  • Cool the reaction mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel and wash with cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the pure quinoxaline derivative.

Characterization of the Final Product

The synthesized quinoxaline derivative should be characterized using standard spectroscopic techniques to confirm its structure and purity.[4] For the exemplary product, 7-(phenylamino)-2,3-diphenylquinoxaline-6-carboxylic acid, the expected spectroscopic data would include:

  • ¹H NMR: Signals corresponding to the aromatic protons on the quinoxaline core and the two phenyl rings. The chemical shifts will be in the aromatic region (typically 7.0-8.5 ppm). Protons on the phenylamino substituent and the carboxylic acid will also be present.

  • ¹³C NMR: Resonances for all the unique carbon atoms in the molecule, including the quaternary carbons of the quinoxaline ring and the phenyl substituents.

  • FT-IR: Characteristic peaks for N-H stretching (from the phenylamino group), C=O stretching (from the carboxylic acid), C=N stretching (from the quinoxaline ring), and aromatic C-H and C=C stretching.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the final product.

Safety Precautions

  • 4-Nitro-3-(phenylamino)benzoic acid: Handle with care. Avoid inhalation and contact with skin and eyes.

  • Tin(II) chloride dihydrate and Concentrated HCl: Corrosive.[11] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12][13]

  • Ethanol: Flammable. Keep away from open flames and heat sources.

  • Benzil and Glacial Acetic Acid: Irritants. Avoid contact with skin and eyes.

Applications and Future Directions

The synthesized quinoxaline derivatives, with their diverse functionalities (carboxylic acid, phenylamino group), are valuable scaffolds for further chemical modifications. They can serve as key intermediates in the development of:

  • Anticancer agents: The quinoxaline core is found in several compounds with potent antitumor activity.[3]

  • Antimicrobial agents: Many quinoxaline derivatives exhibit significant antibacterial and antifungal properties.[14]

  • Kinase inhibitors: The quinoxaline scaffold can be elaborated to target specific kinases involved in disease pathways.

  • Fluorescent probes and materials: The extended π-system of quinoxalines often imparts fluorescent properties, making them useful in materials science and bio-imaging.[4]

This protocol provides a reliable and versatile method for accessing a wide range of substituted quinoxalines, paving the way for further research and development in these exciting areas.

References

  • Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. National Institutes of Health (NIH).
  • 2,3-Diphenylquinoxaline | 1684-14-6. Benchchem.
  • How to Synthesize 3,4-Diaminobenzoic Acid? - FAQ. Guidechem.
  • One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. ACS Omega.
  • Synthesis of [ 13 C 6 ]3,4-Diaminobenzoic Acid as a Precursor for Stable Isotope Labeled Benzimidazoles. The Aquila Digital Community.
  • 2,3-Diphenylquinoxaline | C20H14N2 | CID 74311. PubChem.
  • Synthesis routes of 3,4-Diaminobenzoic acid. Benchchem.
  • A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. Preprints.org.
  • Reaction mechanism for synthesis of 2,3-diphenylquinoxaline from benzil and o-phenylenediamine. YouTube.
  • Safety Data Sheet. Ricca Chemical Company.
  • Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. Bentham Science.
  • Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. ResearchGate.
  • Condensation of phenylenediamine (P) with benzil (B) or a disubstituted... ResearchGate.
  • Methods of Preparation of Quinoxalines. Encyclopedia.pub.
  • Synthesis of quinoxaline from o-phenylenediamine and in situ generated 1,2-dicarbonyl derivatives. ResearchGate.
  • FT-IR spectrum of 2,3-diphenylquinoxaline. ResearchGate.
  • 2,3-DIPHENYLQUINOXALINE(1684-14-6) 1H NMR spectrum. ChemicalBook.
  • selective reduction of nitro group without affecting other functional groups. Benchchem.
  • Unusual Reductive Cyclization of 3-Nitro-4-(phenylamino)benzoic acid: Benzimidazole instead of Phenazine. ResearchGate.
  • Method for reducing aromatic nitro groups. Google Patents.
  • Tin(II) chloride solution 12 g SnCl2/l for analysis. AnalytiChem.
  • SYNTHETIC APPROACHES FOR BENZIMIDAZOLES, QUINOXALINES AND BENZO[4][15]DIAZEPINES. LOCKSS. Available at:

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry.
  • Effects of solvents on the reaction of benzil and o-phenylenediamine under ultrasound irradiation. ResearchGate.
  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PMC.
  • Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Publishing.
  • 1,2-Dicarbonyl compounds, such as benzil, can be characterized by reaction with... Homework.Study.com.
  • Selective reduction of nitro group to amine, in benzene ring containing nitrile? Chemistry Stack Exchange.
  • Condensation of benzil with 1,2-phenylenediamine in the presense of nano SbCl5–SiO2. ResearchGate.
  • Safety Data Sheet (SDS) Tin(II) Chloride Solution. LPS.
  • STANNOUS CHLORIDE. Sdfine.
  • Stannous Chloride Dihydrate - SAFETY DATA SHEET. Fisher Scientific.
  • Reduction of nitro compounds. Wikipedia.
  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI.
  • Reduction of nitrobenzoic acid. Google Patents.

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Application

Application Notes and Protocols: The Versatility of Nitro-Aminobenzoic Acids in Solid-Phase Synthesis

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the diverse applications of nitro-aminobenzoic acids in solid-phase synthesis (SPS). We will move beyo...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the diverse applications of nitro-aminobenzoic acids in solid-phase synthesis (SPS). We will move beyond simple procedural lists to explore the underlying chemical principles that make these molecules powerful tools in modern chemistry. The unique trifunctional nature of these scaffolds—possessing a carboxylic acid, an amino group, and a strategically placed nitro group—offers a remarkable level of versatility for constructing complex molecules, from peptides to heterocyclic libraries for drug discovery.

The key to their utility lies in the nitro group. Far from being a passive substituent, it can be engineered to serve as a photocleavable trigger for mild, reagent-free product release, or as a masked functional group that, upon transformation, initiates a "safety-catch" cleavage mechanism.[1][2][3] This guide will detail the theory and provide field-proven protocols for leveraging these properties.

Section 1: The Nitro Group as a Photocleavable Handle

The use of photolabile linkers is a cornerstone of modern solid-phase synthesis, particularly when synthesizing molecules that are sensitive to the harsh acidic conditions typically used for cleavage, such as strong trifluoroacetic acid (TFA).[2][4] Ortho-nitrobenzyl-based structures are the most widely used photolabile linkers, prized for their stability during synthesis and their clean cleavage upon UV irradiation.[5]

Principle of Operation: The Chemistry of Photocleavage

The mechanism of photocleavage for an o-nitrobenzyl linker involves an intramolecular redox reaction initiated by UV light (typically at ~365 nm). Upon absorbing a photon, the nitro group abstracts a hydrogen atom from the benzylic position, leading to a cascade of rearrangements that ultimately results in the cleavage of the bond anchoring the synthesized molecule to the solid support. This process is advantageous as it requires no additional chemical reagents, proceeds at neutral pH, and is typically complete within a few hours, preserving the integrity of sensitive functional groups.[2][6]

Application Focus

This strategy is ideal for the synthesis of:

  • Protected peptide fragments that will be used in subsequent segment condensation.

  • Complex natural products or small molecules with acid-labile functional groups.

  • Molecules intended for direct use in biological assays where cleavage cocktail contaminants would be detrimental.[2][6]

Experimental Workflow: Photocleavage

The diagram below illustrates the general workflow for synthesizing a target molecule on a solid support functionalized with a photolabile nitro-aminobenzoic acid-derived linker.

G cluster_0 On-Resin Synthesis cluster_1 Cleavage & Isolation Resin Solid Support (e.g., Merrifield Resin) Linker Attach Photolabile Nitro-Linker Resin->Linker Load Load First Building Block Linker->Load Elongate Stepwise Elongation (e.g., Fmoc-SPPS) Load->Elongate Irradiate Suspend Resin in Solvent & Irradiate with UV Light (~365 nm) Elongate->Irradiate Completed Synthesis Filter Filter to Remove Resin Irradiate->Filter Evaporate Evaporate Solvent Filter->Evaporate Product Isolated Target Molecule Evaporate->Product

Caption: General workflow for solid-phase synthesis using a photocleavable linker.

Protocol 1: Synthesis of a Model Peptide via Photocleavage

This protocol describes the synthesis of a simple tripeptide (e.g., Ala-Phe-Gly) on a resin functionalized with a 4-(4-(1-(Fmoc-amino)ethyl)-2-methoxy-5-nitrophenoxy)butanoic acid (a common photolabile linker).

  • Resin Preparation: Start with an amino-functionalized solid support (e.g., Rink Amide resin). Swell 100 mg of resin (0.5 mmol/g loading) in dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.[7]

  • Linker Coupling: Dissolve the photolabile linker (3 eq.), HCTU (3 eq.), and DIPEA (6 eq.) in DMF. Add the solution to the swelled resin and agitate for 4 hours. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10 minutes to remove the Fmoc protecting group from the linker. Wash thoroughly with DMF (5x).[7]

  • First Amino Acid (Glycine) Coupling: In a separate vial, activate Fmoc-Gly-OH (3 eq.) with HCTU (3 eq.) and DIPEA (6 eq.) in DMF for 5 minutes. Add this solution to the resin and agitate for 2 hours. Confirm completion with a Kaiser test. Wash the resin with DMF (5x).

  • Peptide Elongation: Repeat the Fmoc deprotection and coupling steps for Fmoc-Phe-OH and Fmoc-Ala-OH sequentially.

  • Photocleavage: After the final Fmoc deprotection and washing, dry the resin under vacuum. Suspend the resin in a solution of 50% trifluoroethanol (TFE) in DCM. Irradiate the suspension in a photoreactor at 365 nm for 4 hours with gentle agitation.

  • Product Isolation: Filter the resin and collect the filtrate. Wash the resin with additional DCM/TFE. Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude protected peptide.

Section 2: The Nitro Group as a "Safety-Catch" Trigger

The "safety-catch" linker strategy provides an additional layer of control and orthogonality in complex syntheses.[1] A safety-catch linker is stable to the conditions used for both Nα- and side-chain protecting groups, but can be "activated" by a specific chemical transformation to become labile for cleavage.[3] Nitro-containing linkers are excellent candidates for this approach.

Principle of Operation: Reductive Activation

In this strategy, a p-nitrobenzyl group is typically used to anchor the C-terminal amino acid as an ester.[3] This ester bond is stable to both acidic (TFA, used for Boc deprotection) and basic (piperidine, used for Fmoc deprotection) conditions. After the desired molecule has been fully assembled, the nitro group is selectively reduced to an amine using a mild reducing agent like tin(II) chloride (SnCl₂).[3][8] This transformation converts the electron-withdrawing nitro group into a strongly electron-donating amino group, which dramatically increases the lability of the benzyl ester bond. The product can then be cleaved under mildly acidic conditions via a 1,6-elimination mechanism.[3]

Application Focus

This method is particularly powerful for:

  • Syntheses requiring on-resin cyclization or modification where the linker must remain intact.

  • Strategies where final cleavage conditions need to be orthogonal to all other steps.

  • Compatibility with both Boc/Bzl and Fmoc/tBu protection schemes.[1][3]

Experimental Workflow: Safety-Catch Linker

The diagram below outlines the activation and cleavage sequence for a nitro-based safety-catch linker.

G Start Peptide-Resin Conjugate (Stable Nitro-Linker) Activate Activation Step: Reduce -NO₂ to -NH₂ (e.g., SnCl₂ in DMF) Start->Activate Synthesis Complete Cleave Cleavage Step: Treat with Mild Acid (e.g., 5% TFA in Dioxane) Activate->Cleave Linker Activated Product Cleaved Peptide Acid Cleave->Product Resin Spent Resin Cleave->Resin

Caption: Workflow for a nitro-based safety-catch linker strategy.

Protocol 2: Safety-Catch Cleavage of a Model Peptide

This protocol assumes a peptide has been synthesized on a resin functionalized with a p-nitromandelic acid linker.

  • Synthesis Completion: Ensure the peptide synthesis is complete, with the N-terminal protecting group either present or removed as desired. Wash the resin extensively with DMF and DCM and dry under vacuum.

  • Nitro Group Reduction (Activation): Prepare a solution of SnCl₂·2H₂O (10 eq.) in DMF. Add the solution to the peptide-resin and agitate at room temperature for 6 hours. Causality Note: This step is the critical activation; the SnCl₂ selectively reduces the nitro group to an amine, changing the electronic properties of the linker and rendering it labile to acid.[3][9]

  • Washing: Wash the resin thoroughly to remove all traces of the tin salts. A sequence of DMF, 5% DIPEA in DMF (to neutralize any HCl formed), DMF, and DCM is recommended.

  • Cleavage: Suspend the activated resin in a solution of 5% TFA in dioxane. Agitate at 50 °C for 2 hours. Microwave irradiation can sometimes accelerate this step.[3]

  • Product Isolation: Filter the resin and collect the filtrate. Wash the resin with additional dioxane. Evaporate the combined filtrates to obtain the crude peptide acid.

Section 3: Scaffolds for Combinatorial Library Synthesis

The trifunctional nature of certain nitro-aminobenzoic acids makes them exceptional scaffolds for diversity-oriented synthesis, a key technique in drug discovery.[10] By offering three distinct points for chemical modification, a single core structure can be used to rapidly generate a large library of related but diverse compounds.[10]

Principle of Operation: Multi-Directional Diversification

A scaffold like 2-Amino-4-bromo-6-nitrobenzoic acid provides three orthogonal handles for derivatization[10]:

  • Carboxylic Acid: Used for anchoring to the solid support (e.g., Wang resin).

  • Amino Group: Can be acylated or alkylated with a first set of building blocks.

  • Bromo Substituent: Can participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for a second point of diversity.

  • Nitro Group: Can be reduced to an amine, which can then be acylated or used in a cyclization reaction to form a heterocyclic core, introducing a third level of complexity.

Application Focus

This approach is used to synthesize libraries of privileged structures in medicinal chemistry, such as benzodiazepines and quinazolinones, for high-throughput screening.[10][11]

Experimental Workflow: Combinatorial Library Synthesis

The diagram below shows the logical flow for building a library from a trifunctional scaffold.

G Resin Solid Support Scaffold Anchor Scaffold (via -COOH) Resin->Scaffold R1 Diversify R¹ (at -NH₂) Scaffold->R1 R2 Diversify R² (at -Br) R1->R2 Activate Reduce -NO₂ to -NH₂ R2->Activate Cyclize Cyclize & Cleave Activate->Cyclize Library Diverse Library of Compounds Cyclize->Library

Caption: Logic flow for diversity-oriented synthesis on a solid support.

Protocol 3: Solid-Phase Synthesis of a 1,4-Benzodiazepine-2,5-dione Library

This protocol is adapted from established methods using 2-Amino-4-bromo-6-nitrobenzoic acid as the scaffold.[10]

  • Scaffold Anchoring: Swell Wang resin in DMF. Anchor the 2-Amino-4-bromo-6-nitrobenzoic acid scaffold (3 eq.) to the resin using a standard esterification procedure (e.g., DIC/DMAP).

  • First Diversification (Acylation): Treat the resin-bound scaffold with a solution of an Fmoc-protected amino acid (R¹ building block, 3 eq.) and a coupling agent like HCTU. After coupling, remove the Fmoc group with 20% piperidine in DMF.

  • Second Diversification (Optional Cross-Coupling): If desired, perform a Suzuki or other cross-coupling reaction at the bromo position using various boronic acids (R² building blocks).

  • Nitro Group Reduction: Reduce the nitro group to an amine using SnCl₂·2H₂O in DMF, as described in Protocol 2.

  • Cyclization and Cleavage: Treat the resin with a solution of an acylating agent (e.g., an acid chloride, R³ building block). This acylates the newly formed amine. Then, treat the resin with 20% TFA in DCM. This simultaneously cleaves the molecule from the Wang resin and catalyzes the intramolecular cyclization to form the 1,4-benzodiazepine-2,5-dione core.

  • Library Generation: By using a diverse set of R¹, R², and R³ building blocks in parallel synthesis vessels, a large library of distinct compounds can be generated.

Quantitative Data Summary

The following table summarizes expected outcomes for syntheses utilizing these nitro-aminobenzoic acid applications. Values are representative and may vary based on the specific sequence, building blocks, and reaction conditions.

ParameterApplication 1: PhotocleavageApplication 2: Safety-CatchApplication 3: Benzodiazepine Library[10]Notes
Resin Type Rink Amide or Merrifieldp-Nitromandelic Acid ResinWang ResinChoice depends on desired C-terminus and linker chemistry.
Initial Resin Loading 0.4 - 0.7 mmol/g0.5 - 1.0 mmol/g1.2 mmol/gHigher loading can sometimes lead to aggregation.
Coupling Efficiency >99% (per step)>99% (per step)>95% (per step)Monitored by Kaiser test or other qualitative methods.
Nitro Reduction Yield N/A>95%>95%Critical for the success of safety-catch and scaffold strategies.
Final Cleavage Yield 70 - 90%65 - 85%60 - 80%Highly dependent on the size and nature of the target molecule.
Crude Purity (HPLC) 60 - 85%55 - 80%50 - 75%Purification is typically required for high-purity applications.

References

  • BenchChem. (2025). Application Notes and Protocols for 2-Amino-4-bromo-6-nitrobenzoic Acid in Combinatorial Chemistry.
  • Albericio, F. et al. (n.d.). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. PMC - NIH.
  • Jensen, K. J. et al. (2018). Photolabile Linkers for Solid-Phase Synthesis. PubMed.
  • Akerblom, E. B. (1998). Six new photolabile linkers for solid phase synthesis. 2. Coupling of various building blocks and photolytic cleavage. PubMed.
  • Yue, G. et al. (n.d.). Towards the use of an amino acid cleavable linker for solid-phase chemical synthesis of peptides and proteins. PMC.
  • Seeberger, P. H. et al. (2025). Photolabile Linkers for Solid-Phase Synthesis of Oligosaccharides. PubMed.
  • BenchChem. (2025). Application Notes and Protocols for the Derivatization of 3-Amino-2-nitrobenzoic Acid in Drug Discovery.
  • Albericio, F. et al. (n.d.). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. MDPI.
  • Rich, D. H., & Gurwara, S. K. (1975). Preparation of a new o-nitrobenzyl resin for solid-phase synthesis of tert-butyloxycarbonyl-protected peptide acids. PubMed.
  • Albericio, F., & Barany, G. (2005). p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα-Protecting Group in Orthogonal Solid-Phase Peptide Synthesis. Luxembourg Bio Technologies.
  • Nowick, J. S. et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • Clairoux, A. (2024). Combinatorial Chemistry: Innovations and Applications. Open Access Journals.
  • Jiangsu Kangheng Chemical Co Ltd. (2014). Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation. Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Nitro-3-(phenylamino)benzoic Acid

Welcome to the dedicated technical support guide for the synthesis of 4-nitro-3-(phenylamino)benzoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 4-nitro-3-(phenylamino)benzoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the yield and purity of this important intermediate. Our guidance is structured in a practical question-and-answer format, grounded in established chemical principles and field-proven insights.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and challenges encountered during the synthesis, which typically involves a copper-catalyzed Ullmann condensation or a related nucleophilic aromatic substitution (SNAr) reaction between 3-chloro-4-nitrobenzoic acid (or a related halide) and aniline.

Q1: My reaction yield is consistently low. What are the most likely causes?

Low yield is the most frequent challenge and can stem from several factors. Systematically investigating the following areas is critical:

  • Sub-optimal Reaction Conditions: The Ullmann condensation is highly sensitive to the choice of catalyst, base, solvent, and temperature. An inappropriate combination can lead to incomplete conversion or the formation of side products.

  • Poor Reagent Quality: The purity of starting materials, particularly the 3-halo-4-nitrobenzoic acid and aniline, is paramount. Impurities can interfere with the catalyst or participate in side reactions. Moisture in the solvent or reagents can also be detrimental.

  • Ineffective Catalysis: The copper catalyst (e.g., CuI, CuO, or Cu(acac)₂) may be inactive or poisoned. The choice of ligand, if any, is also crucial for stabilizing the catalyst and promoting the reaction.

  • Product Degradation: The nitro group and the carboxylic acid functionality can be sensitive to high temperatures or strongly basic conditions over extended reaction times, potentially leading to decomposition.

Q2: I am observing significant amounts of side products in my crude reaction mixture. How can I identify and minimize them?

The most common side product is often the result of aniline dimerization or the dehalogenated starting material, 3-nitrobenzoic acid.

  • Identification: Use analytical techniques like Thin Layer Chromatography (TLC) against pure standards, Liquid Chromatography-Mass Spectrometry (LC-MS) to identify molecular weights of impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy to characterize the structure of major side products.

  • Minimization Strategies:

    • Control Stoichiometry: Ensure a slight excess of aniline is not so large that it promotes self-condensation. A 1.1 to 1.3 molar equivalent of aniline is a common starting point.

    • Optimize Base: A very strong base might promote side reactions. Moderately strong bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred as they are effective but less harsh.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is crucial. Oxygen can lead to oxidative side reactions, including the dimerization of aniline to form species like azoxybenzene, and can also deactivate the copper catalyst.

Q3: What is the best workup and purification procedure for this compound?

The workup must effectively separate the acidic product from unreacted starting materials, the copper catalyst, and the base.

  • Initial Quench and Filtration: After cooling, the reaction mixture is typically quenched with an acidic aqueous solution (e.g., 1M HCl). This step protonates the carboxylate product, making it insoluble in the aqueous phase, and also helps to dissolve the base and unreacted aniline (as its hydrochloride salt). The solid copper catalyst and its salts can often be removed by filtration at this stage, for example, through a pad of Celite.

  • Acid-Base Extraction: The organic layer (if a high-boiling organic solvent was used) or the filtered crude solid should be dissolved in a suitable solvent like ethyl acetate. The desired product is an acid, so it can be selectively extracted into a basic aqueous solution (e.g., 1M NaHCO₃ or Na₂CO₃). This leaves non-acidic impurities in the organic layer.

  • Precipitation: The aqueous layer containing the sodium salt of the product is then re-acidified (e.g., with 2M HCl) until the pH is around 2-3. The 4-nitro-3-(phenylamino)benzoic acid will precipitate as a solid.

  • Final Purification: The precipitated solid can be collected by filtration, washed with cold water to remove residual salts, and then dried. For higher purity, recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) is recommended.

Part 2: Troubleshooting Guide - A Deeper Dive

This section provides a structured approach to problem-solving when initial optimizations are unsuccessful.

Issue: Reaction Stalls / Fails to Reach Completion

If TLC or LC-MS analysis shows a significant amount of unreacted 3-halo-4-nitrobenzoic acid even after extended reaction times, consider the following workflow.

G cluster_reagents Reagent & Catalyst Integrity cluster_conditions Reaction Condition Optimization A Reaction Stalled (Incomplete Conversion) B Verify Reagent & Solvent Quality A->B Step 1 C Is Moisture Present? (Use Anhydrous Solvent/Reagents) B->C Check D Is Catalyst Active? C->D If Dry E Screen Reaction Temperature D->E If Active F Optimize Base & Solvent System E->F If No Improvement G Consider Ligand Addition F->G If Still Stalled H Successful Conversion G->H Success

Caption: Troubleshooting flowchart for stalled reactions.

  • Step 1: Catalyst and Reagents: Use fresh, high-purity copper(I) iodide or oxide. Ensure aniline is distilled if its purity is questionable. Use anhydrous solvents like DMF, DMSO, or NMP, as water can inhibit the reaction.

  • Step 2: Temperature Screening: While high temperatures are often necessary, they can also cause degradation. If the reaction is stalling at 120 °C, try incrementally increasing the temperature to 140 °C or 160 °C while monitoring for the appearance of new impurity spots on TLC.

  • Step 3: Base and Solvent Synergy: The choice of base and solvent is coupled. For a polar aprotic solvent like DMF or DMSO, K₂CO₃ is a standard choice. In less polar solvents like toluene, a stronger base might be required. Cs₂CO₃ is often more effective than K₂CO₃ due to its higher solubility and the "caesium effect," but it is more expensive.

  • Step 4: Ligand Introduction: If the reaction remains sluggish, the addition of a ligand can dramatically improve the rate and yield. Simple, inexpensive ligands like L-proline or N,N'-dimethylethylenediamine (DMEDA) have been shown to be highly effective in copper-catalyzed N-arylation reactions by stabilizing the copper catalyst and facilitating reductive elimination.

Issue: Product is Difficult to Purify / Oily Consistency

An oily or impure solid product after precipitation suggests the presence of persistent impurities that co-precipitate or hinder crystallization.

Observation Potential Cause Recommended Action
Oily precipitate that won't solidifyPresence of unreacted aniline or other greasy byproducts.Re-dissolve the crude product in ethyl acetate and perform a thorough wash with 1M HCl to remove any remaining basic impurities like aniline.
Persistent colored impurity (e.g., brown/black)Copper catalyst contamination or degradation products.After the initial acid-base extraction, treat the basic aqueous solution with activated charcoal before re-acidification to adsorb colored impurities.
Product fails to crystallize from solventIncorrect recrystallization solvent or presence of impurities inhibiting lattice formation.Test a range of solvent systems (e.g., ethanol/water, acetic acid, isopropanol). If it still fails, consider column chromatography on silica gel using a hexane/ethyl acetate/acetic acid mobile phase.

Part 3: Optimized Protocol Example

This protocol is a starting point based on established principles for Ullmann condensations. Optimization will likely be required.

Step-by-Step Synthesis Protocol

G A 1. Charge Reactor (3-chloro-4-nitrobenzoic acid, K₂CO₃, CuI, DMF) B 2. Inert Atmosphere (Purge with N₂) A->B C 3. Add Aniline B->C D 4. Heat & Stir (e.g., 120-140 °C, 12-24h) C->D E 5. Monitor by TLC/LC-MS D->E E->D Incomplete F 6. Workup (Acid quench, Extraction) E->F Complete G 7. Precipitation & Isolation F->G H 8. Purification (Recrystallization) G->H

Caption: General experimental workflow for the synthesis.

  • Reagent Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-chloro-4-nitrobenzoic acid (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Inerting: Evacuate and backfill the flask with nitrogen or argon three times.

  • Solvent and Reagent Addition: Add anhydrous DMF (enough to make a 0.5 M solution with respect to the starting halide). Add aniline (1.2 eq) via syringe.

  • Reaction: Heat the mixture to 130 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate with a drop of acetic acid) or LC-MS until the starting halide is consumed (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature. Pour the mixture into a beaker containing 1M HCl solution. Stir for 30 minutes.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers and extract the product into a 1M NaHCO₃ solution (3x).

  • Precipitation: Cool the combined basic aqueous layers in an ice bath and slowly add 3M HCl with stirring until the pH is ~2. A yellow-orange solid should precipitate.

  • Isolation & Purification: Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum. Recrystallize from an ethanol/water mixture to afford the pure product.

References

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954–6971. Available at: [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. (While focused on Palladium, the principles of using inert atmosphere to prevent oxidative side-reactions are broadly applicable to transition metal catalysis). Available at: [Link]

  • Tidwell, T. T. (2005). The Cæsium Effect. Angewandte Chemie International Edition, 44(48), 7800-7802. Available at: [Link]

  • Ma, D., & Cai, Q. (2003). L-Proline: A Cheap and Effective Ligand for the Copper-Catalyzed N-Arylation of Amino Acids. Organic Letters, 5(14), 2453–2455. Available at: [Link]

Optimization

purification methods for 4-nitro-3-(phenylamino)benzoic acid recrystallization

Topic: Purification Methods for 4-Nitro-3-(phenylamino)benzoic Acid Ticket ID: PUR-4N3P-001 Support Level: Tier 3 (Senior Application Scientist) Welcome to the Solid-State Chemistry Support Center User Query: "I need a r...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification Methods for 4-Nitro-3-(phenylamino)benzoic Acid Ticket ID: PUR-4N3P-001 Support Level: Tier 3 (Senior Application Scientist)

Welcome to the Solid-State Chemistry Support Center

User Query: "I need a reliable purification protocol for 4-nitro-3-(phenylamino)benzoic acid. My crude product contains unreacted aniline and has a persistent dark color."

Senior Scientist’s Executive Summary: Purifying 4-nitro-3-(phenylamino)benzoic acid requires navigating two competing chemical behaviors: the acidic nature of the carboxylic acid and the lipophilic, potentially "sticky" nature of the diphenylamine core. Simple recrystallization often fails because impurities like azobenzene or unreacted aniline can co-precipitate or cause the product to "oil out."

We recommend a Two-Stage Purification Strategy :

  • Chemical Washing (Acid-Base Swing): Leverages the carboxylic acid moiety to remove non-acidic organic impurities.

  • Polishing Recrystallization: Uses a mixed-solvent system to achieve final crystal lattice purity.[1]

Module 1: The Chemical Logic (Solubility Profile)

Before starting, understand the solubility behaviors that drive this protocol.[2]

Solvent SystemSolubility BehaviorApplication
Aqueous NaOH / Na₂CO₃ High (Soluble) Forms the sodium benzoate salt. Used to filter out insoluble organic impurities (e.g., azobenzene, unreacted aniline).
Dilute HCl Insoluble Protonates the carboxylate, forcing the product to precipitate.
Ethanol (Hot) High Primary solvent for recrystallization.
Ethanol (Cold) Low Allows crystallization upon cooling.[3]
Water Anti-Solvent Used to force precipitation from ethanol solutions.
Glacial Acetic Acid Moderate-High (Hot) Excellent alternative for highly impure "tarry" samples.

Senior Scientist Note: The amino group at position 3 is ortho to a nitro group (position 4). This strongly deactivates the amine, making it extremely weakly basic. Do not attempt to purify this by dissolving it in acid; it likely won't protonate/dissolve effectively in dilute acid. Rely on the carboxylic acid for chemical manipulation.

Module 2: The Master Protocol

Stage 1: Acid-Base "Swing" (Pre-Purification)

Use this step if your crude material is dark, sticky, or contains significant unreacted starting materials.

  • Dissolution: Suspend the crude yellow/orange solid in 10% aqueous Sodium Carbonate (Na₂CO₃) . Use approximately 10 mL per gram of solid.

    • Why? The product converts to its water-soluble carboxylate salt. Impurities like unreacted aniline or nitro-diphenylamine intermediates remain insoluble.

  • Filtration: Filter the mixture through a Celite pad or glass frit while stirring. Discard the solid residue (impurities).

  • Precipitation: Slowly add 2M Hydrochloric Acid (HCl) to the filtrate while stirring vigorously until pH reaches ~2-3.

    • Observation: A thick yellow/orange precipitate will form.

  • Collection: Filter the solid and wash with copious amounts of water to remove inorganic salts (NaCl). Dry the solid in a vacuum oven at 60°C.

Stage 2: Polishing Recrystallization (Ethanol/Water)

Use this step to obtain analytical-grade crystals.

  • Dissolve: Place the dried solid from Stage 1 in a round-bottom flask. Add Ethanol (95% or absolute) . Heat to reflux (boiling).

    • Ratio: Start with 5-7 mL of Ethanol per gram of solid. Add more in small increments until fully dissolved.

  • Charcoal Treatment (Optional but Recommended): If the solution is dark red/brown, add activated carbon (5% by weight). Reflux for 5 minutes, then filter hot through Celite to remove the carbon.

  • Nucleation: Remove from heat. While the solution is still hot, add warm water dropwise until a faint, persistent turbidity (cloudiness) appears.[3]

  • Clarify: Add one drop of hot ethanol to clear the solution.

  • Crystallization: Allow the flask to cool slowly to room temperature undisturbed. Then, place in an ice bath (0-4°C) for 1 hour.

  • Harvest: Filter the crystals. Wash with a cold 1:1 Ethanol/Water mixture.

Module 3: Visualization of Workflows

Workflow A: The Logic of Purification

RecrystallizationLogic Start Crude 4-nitro-3-(phenylamino)benzoic acid BaseWash Dissolve in 10% Na2CO3 (aq) Start->BaseWash Chemical Swing Filter Filter Insolubles (Removes Aniline/Azobenzene) BaseWash->Filter Acidify Acidify Filtrate with HCl (pH 2) Filter->Acidify Filtrate Precipitate Collect Precipitate (Pre-Purified) Acidify->Precipitate Recryst Dissolve in Boiling Ethanol Precipitate->Recryst Polishing WaterAdd Add Warm Water (Anti-Solvent) Recryst->WaterAdd Saturation Cool Slow Cool -> Ice Bath WaterAdd->Cool Final Pure Crystals Cool->Final

Caption: Logical flow for the two-stage purification process, separating chemical washing from physical recrystallization.

Module 4: Troubleshooting Center (FAQ)

Ticket #1: "The product is oiling out (forming a liquid blob) instead of crystallizing."

  • Diagnosis: This is common with diphenylamine derivatives. It usually means the solution is too concentrated or cooled too quickly, or the "anti-solvent" (water) was added too fast.

  • Solution:

    • Re-heat the mixture until the oil dissolves.

    • Add a small amount of extra Ethanol (solvent).[3]

    • Add a "seed crystal" of pure product if available.

    • Allow to cool very slowly (wrap the flask in a towel to insulate it).

Ticket #2: "My yield is very low (<40%)."

  • Diagnosis: You likely used too much solvent (Ethanol) or didn't acidify enough during the Stage 1 precipitation.

  • Solution:

    • Check pH: Ensure the Stage 1 precipitation reaches pH 2. The carboxylic acid pKa is likely around 3.5–4.0; if you stop at pH 5, much of it remains dissolved.

    • Concentrate: Evaporate half the ethanol from the mother liquor of Stage 2 and cool again to harvest a "second crop."

Ticket #3: "The crystals are still dark orange/red."

  • Diagnosis: Oxidation products (azo/azoxy species) are trapped in the crystal lattice.

  • Solution: Perform the Glacial Acetic Acid recrystallization method.

    • Dissolve the solid in boiling glacial acetic acid (minimum volume).

    • Cool to room temperature.[1][3][4]

    • Acetic acid is excellent at keeping polar, colored impurities in solution while the nitro-benzoic acid crystallizes out.

Module 5: Validation Parameters

After purification, verify integrity using these metrics:

MethodExpected ResultNote
HPLC >98% Area Under CurveMonitor at 254 nm and 360 nm (nitro absorbance).
1H NMR Clean aromatic region (7.0 - 9.0 ppm).Look for disappearance of broad aniline NH peak (usually ~3-4 ppm in precursors) vs the sharp NH of diphenylamine (>9 ppm).
Melting Point Sharp range (e.g., 2°C window).Compare to literature (typically high, >200°C for nitro-benzoic acids).

References

  • Solubility of Nitrobenzoic Acids: Zhang, X., et al.[5] "The solubilities of benzoic acid and its nitro-derivatives... in seven pure solvents."[5][6] Journal of Chemical Research, 2021.[5][6]

  • Purification of Diphenylamine Derivatives: "Method of producing 2-nitrodiphenylamine."[7] Google Patents, RU2447058C1. (Demonstrates ethanol recrystallization for nitro-diphenylamine scaffolds).

  • General Recrystallization of Nitro-Aromatics: "Recrystallization of Substituted Anilines." BenchChem Technical Support.

  • Synthesis of Analogous Nitro-Benzoates: Gopiwad, P. "Synthesis of 4-nitro-Benzoates..." Current Trends in Pharmacy and Pharmaceutical Chemistry, 2024. (Provides context on handling 4-nitrobenzoic acid derivatives).

Sources

Troubleshooting

Technical Support Center: Purification of 4-nitro-3-(phenylamino)benzoic acid

Welcome to the technical support guide for the purification of 4-nitro-3-(phenylamino)benzoic acid. This document is intended for researchers, scientists, and drug development professionals to provide robust troubleshoot...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 4-nitro-3-(phenylamino)benzoic acid. This document is intended for researchers, scientists, and drug development professionals to provide robust troubleshooting strategies and in-depth answers to frequently encountered challenges during the removal of unreacted aniline from the final product.

Troubleshooting Guide: Common Issues in Aniline Removal

This section addresses specific problems that may arise during the purification process, offering direct solutions and the scientific rationale behind them.

Issue 1: My final product is still contaminated with aniline after a standard aqueous wash.

  • Question: I've washed my crude product with water, but TLC and NMR analysis still show the presence of aniline. Why is this happening and what should I do?

  • Answer: Aniline has slight solubility in neutral water, but this is often insufficient for complete removal, especially if it's present in significant quantities. The key to efficiently removing aniline, a basic compound, is to convert it into its water-soluble salt form.[1][2] This is achieved through an acid-base extraction. By washing your organic layer containing the crude product with a dilute aqueous acid, such as 1 M hydrochloric acid (HCl), the aniline will be protonated to form anilinium chloride.[3] This salt is highly soluble in the aqueous layer and can be easily separated.[3][4]

Issue 2: I'm losing a significant amount of my desired product during the acid wash.

  • Question: When I perform the acid wash to remove aniline, my product seems to be partitioning into the aqueous layer as well, leading to low yields. How can I prevent this?

  • Answer: While 4-nitro-3-(phenylamino)benzoic acid is acidic, the secondary amine in its structure can be protonated by a strong acid, forming a salt that may have some solubility in the aqueous layer. To mitigate this, it's crucial to control the pH of the aqueous wash. Using a milder acidic solution or carefully adjusting the amount of acid added can help. After the acid wash, you can back-extract the aqueous layer with a fresh portion of organic solvent to recover any of your product that may have partitioned.

Issue 3: An emulsion has formed during the acid-base extraction, making layer separation difficult.

  • Question: I'm struggling with a persistent emulsion at the interface of my organic and aqueous layers during the extraction. How can I break this emulsion?

  • Answer: Emulsion formation is a common issue in liquid-liquid extractions. To break an emulsion, you can try the following techniques:

    • Add a saturated aqueous solution of sodium chloride (brine): This increases the ionic strength of the aqueous layer, which can help to break up the emulsion.[5]

    • Gentle swirling or rocking: Instead of vigorous shaking, gently invert the separatory funnel multiple times.

    • Allow the mixture to stand for an extended period: Sometimes, time is all that is needed for the layers to separate.

    • Filtration through a pad of Celite or glass wool: This can physically disrupt the emulsion.

Issue 4: After the acid wash and solvent removal, my product is an oil and won't crystallize.

  • Question: I've removed the aniline and evaporated the solvent, but my 4-nitro-3-(phenylamino)benzoic acid is an oil instead of a solid. How can I induce crystallization?

  • Answer: "Oiling out" can occur if the product is impure or if the cooling process is too rapid. Here are some steps to promote crystallization:

    • Trituration: Add a small amount of a non-polar solvent in which your product is poorly soluble (e.g., hexanes) and scratch the inside of the flask with a glass rod at the solvent-oil interface. This can provide nucleation sites for crystal growth.

    • Seed crystals: If you have a small amount of pure, solid product, adding a tiny crystal to the oil can initiate crystallization.

    • Slow evaporation: Dissolve the oil in a minimal amount of a suitable solvent and allow the solvent to evaporate slowly in a fume hood.

    • Recrystallization: This is the most effective method for both purification and obtaining a crystalline solid.[6][7]

Frequently Asked Questions (FAQs)

This section provides more detailed explanations of the core purification techniques and the underlying principles.

Acid-Base Extraction: The Core of Aniline Removal

Q1: What is the chemical basis for using an acid wash to remove aniline?

A1: The separation is based on the differing acid-base properties of aniline and 4-nitro-3-(phenylamino)benzoic acid. Aniline is a weak base, while the product is a carboxylic acid.[2][8] When the crude product, dissolved in an organic solvent, is washed with a dilute aqueous acid, the aniline reacts to form its water-soluble conjugate acid, anilinium chloride.[3] The carboxylic acid product, being an acid itself, remains largely in its neutral form and stays in the organic layer. This allows for a clean separation of the two compounds.[1][4]

Q2: What concentration of hydrochloric acid is optimal for the extraction?

A2: A 1 M to 2 M solution of hydrochloric acid is generally sufficient to effectively protonate and extract the aniline without being overly harsh on the desired product.[3] Using a highly concentrated acid is unnecessary and may increase the risk of product loss through protonation of the secondary amine.

Q3: Can I use other acids besides hydrochloric acid?

A3: Yes, other dilute mineral acids like sulfuric acid can be used. However, hydrochloric acid is commonly preferred due to the high solubility of most chloride salts in water.

Q4: How do I confirm that all the aniline has been removed?

A4: The most reliable method is thin-layer chromatography (TLC). Spot the crude mixture and the washed organic layer on a TLC plate. After development and visualization, the spot corresponding to aniline should be absent or significantly diminished in the washed sample. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.

Recrystallization: Achieving High Purity

Q5: What is the principle behind recrystallization for purifying my product?

A5: Recrystallization is a purification technique based on the differential solubility of the desired compound and its impurities in a particular solvent at different temperatures.[6][7] The ideal solvent will dissolve the crude product at an elevated temperature but not at room temperature or below. As the hot, saturated solution cools, the solubility of the product decreases, causing it to crystallize out in a pure form, while the impurities remain dissolved in the solvent (the mother liquor).[7]

Q6: How do I choose the best solvent for the recrystallization of 4-nitro-3-(phenylamino)benzoic acid?

A6: The ideal recrystallization solvent should:

  • Dissolve the product sparingly or not at all at room temperature.

  • Dissolve the product well at its boiling point.

  • Either not dissolve the impurities at all or dissolve them very well so they remain in the mother liquor upon cooling.

  • Be chemically inert towards the product.

  • Be easily removable from the purified crystals (i.e., have a relatively low boiling point).

For compounds like 4-nitro-3-(phenylamino)benzoic acid, polar protic solvents such as ethanol or a mixture of ethanol and water are often good starting points.[9][10] It is always recommended to perform small-scale solubility tests with a variety of solvents to find the optimal one.

Q7: Can you provide a step-by-step protocol for recrystallization?

A7: Certainly. Here is a general protocol that can be adapted:

Experimental Protocol: Recrystallization of 4-nitro-3-(phenylamino)benzoic acid [6][7]

  • Dissolution: Place the crude 4-nitro-3-(phenylamino)benzoic acid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent (e.g., ethanol) and heat the mixture gently with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of the hot solvent until it does.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or by air drying.

Data and Diagrams for Deeper Understanding

To further aid in your experimental design, the following data and diagrams are provided.

Table 1: Key pKa Values for Acid-Base Extraction

CompoundFunctional GroupApproximate pKa
Anilinium ion (conjugate acid of aniline)Ammonium4.6[8][11][12]
4-nitro-3-(phenylamino)benzoic acidCarboxylic acid~3-4*

*The pKa of the carboxylic acid group is estimated based on the pKa of benzoic acid (4.20) and the electron-withdrawing effects of the nitro and amino groups. The nitro group, being strongly electron-withdrawing, will lower the pKa, making the acid stronger.[13][14]

Diagram 1: Workflow for Aniline Removal and Product Purification

G crude_product Crude Product (4-nitro-3-(phenylamino)benzoic acid + Aniline) in Organic Solvent extraction Liquid-Liquid Extraction (wash with 1M HCl) crude_product->extraction separation Separate Layers extraction->separation organic_layer Organic Layer (Product) separation->organic_layer contains product aqueous_layer Aqueous Layer (Anilinium Chloride) separation->aqueous_layer contains aniline salt drying Dry Organic Layer (e.g., Na2SO4) organic_layer->drying evaporation Solvent Evaporation drying->evaporation recrystallization Recrystallization evaporation->recrystallization pure_product Pure Crystalline Product recrystallization->pure_product

Caption: Workflow for the purification of 4-nitro-3-(phenylamino)benzoic acid.

Diagram 2: Acid-Base Extraction Chemistry

G cluster_organic Organic Layer cluster_aqueous Aqueous Layer product_start 4-nitro-3-(phenylamino)benzoic acid (Insoluble in Aqueous Acid) aniline_start Aniline (Soluble in Organic Solvent) add_hcl + 1M HCl(aq) anilinium_end Anilinium Chloride (Soluble in Water) add_hcl->anilinium_end Protonation

Caption: Chemical transformation during the acid-base extraction of aniline.

References

  • Aniline - Wikipedia. Available from: [Link]

  • Amines. Available from: [Link]

  • Experimental Measurement and Modeling of Aniline Hydrochloride Solubility in Water, Methanol, Ethanol, Propan-1-ol, and Their Mixed Systems. Journal of Chemical & Engineering Data. Available from: [Link]

  • pKa of Aniline. vCalc. Available from: [Link]

  • CHM 230 predict acidity of aniline 3 6. YouTube. Available from: [Link]

  • Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science. Available from: [Link]

  • Acid-Base Extraction. Available from: [Link]

  • Aniline Hydrochloride Suppliers. Reachem chemicals. Available from: [Link]

  • Solubility measurement of aniline hydrochloride in C6H5OH-H2O system and chemical modeling of mixed solvent electrolyte. ResearchGate. Available from: [Link]

  • Exp 6 - Extraction. Available from: [Link]

  • How to separate phenol, benzoic acid, aniline and biphenyl. Quora. Available from: [Link]

  • Acid–base extraction - Wikipedia. Available from: [Link]

  • Chooses a solvent for Recrystallization. Available from: [Link]

  • Can you help show me how to recrystallize the solid product from the reaction of 4-nitro-o-phenylenediamine and benzoic acid?. ResearchGate. Available from: [Link]

  • How do I remove aniline from the reaction mixture?. ResearchGate. Available from: [Link]

  • How to remove aniline from reaction mixture. ResearchGate. Available from: [Link]

  • Is the PKA value of 4-nitrobenzoic acid lower than that of benzoic acid?. Quora. Available from: [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester. Available from: [Link]

  • Method for purification 4-nitrobenzoic acid by complete conversion of 4-nitrotoluene by its oxidation with nitric acid. Google Patents.
  • Quantifying acidity in heterogeneous systems: biphasic pKa values. Available from: [Link]

  • A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Bond University Research Portal. Available from: [Link]

  • 4-Nitroaniline - Wikipedia. Available from: [Link]

  • 4-[(3-nitrophenyl)methylamino]benzoic acid Properties. EPA. Available from: [Link]

  • Organic Syntheses Procedure. Available from: [Link]

  • 4-Methyl-3-nitrobenzoic acid. PubChem. Available from: [Link]

  • Recrystallization of Benzoic Acid PDF. Scribd. Available from: [Link]

  • The pka value of 4-methoxy benzoic acid is greater than 4-nitrobenzoic acid. which among them is stronger acid?. Brainly.in. Available from: [Link]

  • Benzoic acid, 4-nitro-. NIST WebBook. Available from: [Link]

  • The preparation of phenylamine (aniline). Chemguide. Available from: [Link]

  • Solubility of Benzoic Acid in Mixed Solvents. ResearchGate. Available from: [Link]

  • Benzoic acid, 4-nitro-. NIST WebBook. Available from: [Link]

  • Temperature Dependent Solubility of Benzoic Acid in Aqueous Phase and Aqueous Mixtures of Aliphatic Alcohols. Semantic Scholar. Available from: [Link]

  • Process for preparing 4-nitro-oxy-methyl-benzoic acid. Google Patents.
  • Solubility and Dissolution Thermodynamic Data of Mefenamic Acid Crystals in Different Classes of Organic Solvents. CORE. Available from: [Link]

Sources

Optimization

Technical Support Center: Optimizing SNAr Reactions for Electron-Deficient Benzoic Acids

Welcome to the technical support center for scientists, researchers, and drug development professionals. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and answers to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for scientists, researchers, and drug development professionals. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the optimization of Nucleophilic Aromatic Substitution (SNAr) reactions involving electron-deficient benzoic acids. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to solve challenges in your own research.

The Challenge: SNAr Reactions with Benzoic Acids

The SNAr reaction is a powerful tool for C-N and C-O bond formation in aromatic systems. However, when the substrate is an electron-deficient benzoic acid, the presence of the carboxylic acid group introduces specific challenges. The acidic proton can interfere with basic reagents, and the carboxylate group itself can act as a nucleophile or be susceptible to decarboxylation under harsh conditions. This guide will help you navigate these complexities.

Troubleshooting Guide: A Problem-Solving Approach

This section is designed to address the most common issues encountered during the optimization of SNAr reactions with benzoic acid substrates.

Question 1: My reaction shows very low or no conversion to the desired product. What are the primary factors I should investigate?

Low conversion is a frequent hurdle. The issue can typically be traced back to insufficient activation of the aromatic ring, a poor leaving group, or suboptimal reaction conditions.

Answer:

  • Assess the Electronic Activation: The SNAr reaction proceeds via a negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is paramount and is directly influenced by the number and position of electron-withdrawing groups (EWGs) on the aromatic ring.

    • Causality: The EWGs (e.g., -NO2, -CN, -CF3) must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer complex through resonance. A meta EWG offers minimal stabilization and will result in a significantly slower reaction. The carboxylic acid group (-COOH) itself is an EWG, but often requires additional activation for efficient substitution.

    • Solution: Re-evaluate your substrate. If the EWGs are not in the optimal positions, the reaction may not be feasible under standard conditions. Consider if a stronger nucleophile or more forcing conditions (higher temperature) could overcome this, but be mindful of potential side reactions.

  • Evaluate the Leaving Group: The rate of an SNAr reaction is highly dependent on the nature of the leaving group.

    • Causality: The rate-determining step is often the departure of the leaving group from the Meisenheimer complex. A better leaving group is one that is more stable on its own (i.e., the conjugate base of a strong acid).

    • Solution: The typical reactivity order for leaving groups is: -F > -NO2 > -Cl, -Br, -I. Fluorine is an excellent leaving group for SNAr because its high electronegativity strongly polarizes the C-F bond, making the carbon highly electrophilic and susceptible to nucleophilic attack, even though the C-F bond is strong. If you are using a chloro or bromo derivative with little success, consider synthesizing the fluoro analogue of your benzoic acid.

  • Increase the Reaction Temperature: Many SNAr reactions require significant thermal energy.

    • Causality: The formation of the Meisenheimer complex has a significant activation energy barrier. Increasing the temperature provides the necessary energy to overcome this barrier and increases the rate of reaction.

    • Solution: If you are running the reaction at room temperature or a slightly elevated temperature, try increasing it. Solvents like DMSO, DMF, or NMP are excellent choices due to their high boiling points. Microwave irradiation can also be a very effective method for safely reaching high temperatures and dramatically reducing reaction times.

Question 2: I'm observing significant side product formation, particularly decarboxylation. How can I minimize this?

Decarboxylation is a common side reaction for electron-deficient benzoic acids, especially those with strong EWGs ortho to the carboxylate group, as this position stabilizes the resulting carbanion after CO2 loss.

Answer:

  • Control the Temperature: High temperatures are a primary driver of decarboxylation.

    • Causality: The thermal decomposition of the carboxylate group to release CO2 is accelerated at elevated temperatures.

    • Solution: Carefully control the reaction temperature. Find the minimum temperature at which the desired SNAr reaction proceeds at a reasonable rate. It may be necessary to accept a longer reaction time in exchange for a cleaner reaction profile.

  • Choice of Base is Critical: The base is not just a proton scavenger; it influences the entire reaction environment.

    • Causality: Strong, non-nucleophilic bases are often used to deprotonate the nucleophile and the carboxylic acid. However, a very strong base in combination with high heat can promote decarboxylation.

    • Solution: Use the weakest base necessary to achieve the reaction. A common and effective choice is potassium carbonate (K2CO3), which is generally sufficient to deprotonate phenols or amines without being overly harsh. For more sensitive substrates, a milder organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) could be explored, although these are often less effective in promoting the SNAr reaction itself.

Question 3: How do I choose the optimal base and solvent for my reaction?

The interplay between the base and solvent is crucial for success. The right combination facilitates the reaction while minimizing side products.

Answer:

  • Solvent Selection: The ideal solvent for SNAr reactions is polar and aprotic.

    • Causality: Polar aprotic solvents (e.g., DMSO, DMF, NMP, sulfolane) are effective at solvating the cation of the base (e.g., K+ from K2CO3), which leaves the anion (CO32-) more "naked" and reactive. This enhances its basicity. Protic solvents like water or alcohols should be avoided as they can solvate the nucleophile, reducing its reactivity, and can even act as competing nucleophiles.

    • Solution: DMSO is often the solvent of choice due to its high polarity, high boiling point, and excellent ability to dissolve a wide range of organic and inorganic reagents.

  • Base Selection: The base must be strong enough to deprotonate the nucleophile (if it's not already anionic) and the benzoic acid, but not so strong that it promotes side reactions.

    • Causality: The deprotonated carboxylic acid (carboxylate) has lower electron-withdrawing ability than the protonated form, which can slow the reaction. However, running the reaction under acidic conditions is not feasible. Therefore, a careful balance is needed.

    • Solution: For most applications involving amine or phenol nucleophiles reacting with electron-deficient aryl halides, K2CO3 provides the best balance of reactivity and selectivity. It is strong enough to facilitate the reaction but generally does not cause rampant degradation or decarboxylation.

Data & Protocols

Table 1: Common Solvents for SNAr Reactions
SolventAbbreviationBoiling Point (°C)Dielectric Constant (ε)TypeNotes
Dimethyl sulfoxideDMSO18947Polar AproticExcellent for a wide range of temperatures; can be difficult to remove.
N,N-DimethylformamideDMF15337Polar AproticGood alternative to DMSO; can decompose at high temperatures.
N-Methyl-2-pyrrolidoneNMP20232Polar AproticVery high boiling point, useful for slow reactions requiring high heat.
AcetonitrileMeCN8237Polar AproticLower boiling point, useful for more reactive substrates.
TetrahydrofuranTHF667.6AproticLess polar; generally not the first choice for SNAr.
Table 2: Common Bases for SNAr Reactions
BaseFormulapKa of Conjugate AcidTypeCommon Use
Potassium CarbonateK2CO310.3InorganicWorkhorse for phenol and amine nucleophiles; good balance of reactivity.
Cesium CarbonateCs2CO310.3InorganicMore soluble than K2CO3 in organic solvents; can accelerate reactions.
Sodium HydrideNaH~36Strong, Non-nucleophilicUsed for deprotonating alcohols when carbonates are not strong enough. Reacts violently with water.
TriethylamineEt3N10.7OrganicMild base, often used as an acid scavenger.
DBU13.5Organic, Non-nucleophilicStrong organic base, can be useful in specific cases.

Visualizing the Process

A systematic approach is key to optimizing any reaction. The following workflow outlines a logical progression for troubleshooting SNAr reactions.

SNAr_Troubleshooting_Workflow cluster_0 Initial Assessment cluster_1 Condition Optimization cluster_2 Outcome Start Start: Low Conversion Check_EWG Check EWG Position ortho/para to LG? Start->Check_EWG Check_LG Check_LG Check_EWG->Check_LG Yes Reassess Reassess Substrate |{Modify starting material} Check_EWG->Reassess No (meta) Increase_T Increase Temperature Conventional vs. MW Check_LG->Increase_T Yes Check_LG->Reassess No (use F) Check_Base Optimize Base K2CO3 sufficient? Increase_T->Check_Base Check_Solvent Verify Solvent Polar Aprotic? Check_Base->Check_Solvent Side_Rxn Side Reactions? |{Decarboxylation} Check_Solvent->Side_Rxn Success Success: High Yield Side_Rxn->Increase_T Yes (Lower T) Side_Rxn->Success No

Troubleshooting

Technical Support Center: Solubility Optimization for 4-Nitro-3-(phenylamino)benzoic Acid

Case Reference: Solubility Protocol #NPBA-03 Compound Identity: 4-nitro-3-(phenylamino)benzoic acid CAS Registry: 159190-73-5 Chemical Class: Nitrobenzoic Acid Derivative / Fenamic Acid Analog Executive Summary This guid...

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: Solubility Protocol #NPBA-03 Compound Identity: 4-nitro-3-(phenylamino)benzoic acid CAS Registry: 159190-73-5 Chemical Class: Nitrobenzoic Acid Derivative / Fenamic Acid Analog

Executive Summary

This guide addresses the recurrent precipitation ("crashing out") of 4-nitro-3-(phenylamino)benzoic acid when diluting from organic stock (DMSO) into aqueous buffers.[1]

The Root Cause: This molecule presents a "perfect storm" for solubility issues. It combines a hydrophobic diphenyl scaffold with an intramolecular hydrogen bond (between the 3-amino and 4-nitro groups) that locks the molecule into a planar, crystalline-prone conformation. While the carboxylic acid moiety (


) suggests solubility at neutral pH, the high lipophilicity of the core structure often overrides the solvation power of the single ionized group.

Part 1: The "Crash Out" Phenomenon

Why it happens

When you dilute a DMSO stock solution into an aqueous buffer (e.g., PBS), you trigger a rapid polarity shift.[1]

  • The Kinetic Trap: In DMSO, the molecule is fully solvated. Upon addition to water, DMSO molecules are stripped away.

  • Intramolecular Locking: The hydrogen on the 3-phenylamino nitrogen forms a strong hydrogen bond with the oxygen of the 4-nitro group. This "hides" the polar amine, effectively increasing the molecule's lipophilicity (LogP) and encouraging molecules to stack like plates (aggregation) rather than interact with water.

  • Ionic Strength Clash: In high-salt buffers like PBS, the sodium ions compete for water molecules ("salting out"), forcing the hydrophobic organic anions to aggregate and precipitate.

Visualizing the Mechanism

PrecipitationMechanism DMSO DMSO Stock (Solvated Monomers) Mixing Rapid Dilution (Water/Buffer Added) DMSO->Mixing Polarity Shift Lock Intramolecular H-Bond (Locks Planarity) Mixing->Lock Hydrophobic Effect Agg Pi-Pi Stacking (Aggregation) Lock->Agg Planar Stacking Precip Visible Precipitate (Assay Failure) Agg->Precip Particle Growth

Figure 1: The kinetic pathway from soluble stock to insoluble precipitate. The critical failure point is the "Intramolecular Lock" which resists hydration.

Part 2: Troubleshooting Guide (FAQ Format)

Q1: My solution turns cloudy immediately upon adding PBS. How do I fix this?

Diagnosis: You are likely experiencing "Shock Precipitation" due to high local concentration or low pH.

Protocol A: The "Pre-Dilution" Step (Recommended) Do not add DMSO stock directly to the bulk buffer.

  • Prepare an intermediate dilution in 100% DMSO or a 50:50 DMSO:Water mix.

  • Vortex the buffer vigorously while slowly adding the compound (dropwise).

  • Critical: Ensure your buffer pH is > 7.5 . The carboxylic acid must be deprotonated (ionized) to have any chance of solubility.

Q2: Why does it precipitate in PBS but not in Tris?

Answer: This is the Common Ion Effect (Salting Out) .

  • PBS (Phosphate Buffered Saline): Contains ~150 mM NaCl. The high ionic strength reduces the solubility of organic anions.

  • Tris / HEPES: These organic buffers often have lower ionic strength and the buffer molecules themselves can act as weak co-solvents, stabilizing the hydrophobic ring structure.

  • Action: Switch to 50 mM Tris-HCl (pH 8.0) or HEPES for your assay. Avoid PBS if possible.

Q3: Can I use a surfactant?

Answer: Yes, this is often mandatory for this specific scaffold. The planar structure of 4-nitro-3-(phenylamino)benzoic acid promotes colloidal aggregation (forming false-positive "promiscuous inhibitors").

  • Recommendation: Add 0.01% Triton X-100 or 0.05% Tween-20 to your assay buffer before adding the compound. This prevents the "stacking" shown in Figure 1.

Part 3: Optimized Solubility Protocol

Use this decision tree to select the correct solvent system for your concentration requirements.

SolubilityDecisionTree Start Target Concentration? Low < 10 µM Start->Low Med 10 - 100 µM Start->Med High > 100 µM Start->High Simple Standard Buffer (Tris/HEPES pH 7.4) Low->Simple Check Cloudy? Med->Check Cosolvent Requires Co-solvent High->Cosolvent Check->Simple No Surfactant Add 0.05% Tween-20 Check->Surfactant Yes Recipe Buffer + 5% DMSO OR Buffer + 10% PEG400 Cosolvent->Recipe

Figure 2: Decision matrix for buffer selection based on required compound concentration.

Data Table: Solubility Limits (Estimated)
Solvent SystemEstimated Max SolubilityRisk FactorNotes
Pure DMSO > 50 mMLowStock solution standard. Store at -20°C.
PBS (pH 7.4) < 10 µMHighHigh salt causes precipitation.
Tris (pH 8.0) ~ 25-50 µMMediumHigher pH aids ionization of COOH.
PBS + 0.05% Tween ~ 100 µMLowSurfactant prevents aggregation.
50:50 DMSO:PBS > 1 mMLowOnly for assays tolerating high DMSO.

Part 4: Scientific Rationale & References

The "Brick Dust" Theory

Compounds with alternating hydrogen bond donors/acceptors (like the nitro-amine pair) often have high melting points and low solubility because the crystal lattice energy is very high. The molecule "prefers" to bind to itself rather than water. This is a known issue in the development of Fenamic acid derivatives [1].

The Role of pKa

The pKa of the carboxylic acid is the "switch" for solubility.

  • pH < 4.0: The molecule is neutral (COOH). Solubility is driven solely by lipophilicity (LogP ~3.5), which is negligible.

  • pH > 5.0: The molecule is anionic (COO-). Solubility improves, but the hydrophobic "tail" (the diphenylamine core) can still cause aggregation if ionic strength is too high [2].

References
  • Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability."[2] Journal of Pharmacological and Toxicological Methods. (Explains the impact of planarity and crystal lattice energy on solubility).

  • Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today. (Defines the "crash out" mechanism in PBS vs. organic buffers).

  • Key Organics. (2024). "Product Analysis: 4-Nitro-3-(phenylamino)benzoic acid (CAS 159190-73-5)." (Chemical identity verification).

  • EPA CompTox Dashboard. (2024). "Physicochemical Properties of Nitrobenzoic Acid Derivatives." (Data on LogP and pKa estimates for structural analogs). [3][4]

Sources

Optimization

Technical Support Center: Troubleshooting Incomplete Reduction of Nitrobenzoic Acids

The following technical guide addresses the incomplete reduction of nitro groups in aminobenzoic acids. Executive Summary Reducing nitrobenzoic acids to aminobenzoic acids is theoretically straightforward but practically...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the incomplete reduction of nitro groups in aminobenzoic acids.

Executive Summary

Reducing nitrobenzoic acids to aminobenzoic acids is theoretically straightforward but practically treacherous. The reaction frequently stalls at the hydroxylamine intermediate (


) or fails due to the zwitterionic nature  of the product, which can precipitate onto heterogeneous catalysts, effectively poisoning them.

This guide moves beyond basic textbook procedures to address the physical chemistry driving these failures. We focus on three core reduction methodologies:

  • Catalytic Hydrogenation (Pd/C, Pt/C)

  • Catalytic Transfer Hydrogenation (CTH)

  • Dissolving Metal Reductions (Fe/HCl, SnCl₂)

Diagnostic Workflow

Before altering conditions, identify where your reaction is failing. Use this logic flow to diagnose the root cause.

DiagnosticFlow Start Problem: Incomplete Conversion Analysis Analyze Reaction Mixture (LC-MS / TLC) Start->Analysis Result1 SM (Nitro) Remains Analysis->Result1 High SM % Result2 Intermediate (M-16) Observed Analysis->Result2 Peak at [M-16] Result3 Product Formed but Low Yield Analysis->Result3 Clean conversion but poor mass recovery Branch1 Check Catalyst Activity & H2 Pressure Result1->Branch1 Branch2 Hydroxylamine Accumulation (Stalled Reduction) Result2->Branch2 Branch3 Solubility/Workup Issue (Zwitterion Loss) Result3->Branch3 Action1 Increase Pressure or Switch to Transfer H2 Branch1->Action1 Action2 Add Acid Promoter (AcOH) or Change Catalyst (Pt/C) Branch2->Action2 Action3 Adjust pH to <2 or >10 for Extraction Branch3->Action3

Figure 1: Diagnostic decision tree for isolating the cause of reaction failure.

Critical Troubleshooting Guides

Scenario A: The "Stalled" Hydrogenation (Hydroxylamine Accumulation)

Symptom: LC-MS shows a persistent peak at


 (Hydroxylamine). The reaction proceeds rapidly to 60-70% and then stops.
Mechanism:  The reduction of the hydroxylamine (

) to the amine (

) has a higher activation energy than the initial nitro reduction.
VariableTroubleshooting AdjustmentScientific Rationale
Catalyst Switch from Pd/C to Pt/C or Raney Ni Platinum is often superior for the

bond cleavage required in the final step [1].
Solvent Add Acetic Acid (5-10% v/v) Protonation of the hydroxylamine intermediate facilitates the elimination of water, accelerating the final reduction step [2].
Promoter Add Vanadium (V) (e.g.,

)
Vanadium species act as oxophilic promoters, activating the

bond for cleavage [3].

Q: Why does my reaction stall even with fresh catalyst? A: The aminobenzoic acid product is likely precipitating on the catalyst surface.

  • The Cause: Aminobenzoic acids are amphoteric. In neutral solvents (MeOH/EtOH), they exist near their isoelectric point as zwitterions (

    
    ), which have the lowest solubility.
    
  • The Fix: Run the hydrogenation in acidic media (e.g., MeOH + 1 eq. HCl or AcOH).[1] This keeps the product protonated (

    
    ), soluble, and off the catalyst surface.
    
Scenario B: Catalyst Poisoning & Deactivation

Symptom: Reaction starts but rate decays rapidly. Re-adding catalyst helps briefly.

Q: Could my substrate be poisoning the Pd/C? A: Yes. Amines are mild catalyst poisons, but sulfur is a severe one.

  • Sulfur Contamination: If your nitrobenzoic acid was synthesized via sulfonation or uses sulfur-containing reagents (e.g., thionyl chloride traces), even ppm levels of sulfur will deactivate Pd/C.

    • Solution: Wash the starting material with EDTA or recrystallize before hydrogenation. Switch to Raney Nickel , which is more robust against sulfur poisoning.

  • Halogen Dehalogenation: If your substrate has Cl, Br, or I, Pd/C will strip them off (hydrodehalogenation).

    • Solution: Use Pt/C (sulfided) or add a poison like diphenylsulfide to inhibit the metal's ability to insert into C-X bonds [4].

Scenario C: Workup Nightmares (The "Missing" Product)

Symptom: Reaction shows 100% conversion on TLC, but extraction yields <20% product.

Q: Where did my product go during extraction? A: You likely washed it away in the aqueous layer.

  • The Trap: Aminobenzoic acids are water-soluble at both low pH (cationic) and high pH (anionic).

  • The Fix: You must isolate at the Isoelectric Point (pI) .

    • After reaction (if acidic), carefully neutralize with NaOH/NaHCO₃.

    • Monitor pH.[2] As you approach pH 6-7 (typical pI for aminobenzoic acids), the product will precipitate.

    • Do not extract. Filter the precipitate directly. If you must extract, use n-Butanol or EtOAc at the exact pI, but filtration is superior.

Optimized Protocols

Protocol 1: Catalytic Transfer Hydrogenation (CTH)

Best for: Avoiding H2 gas cylinders and high-pressure vessels. High selectivity.

Mechanism: Ammonium formate decomposes into


, 

, and

on the Pd surface.[3] The evolution of gas creates a turbulent micro-environment that prevents catalyst aggregation.
  • Setup: Dissolve Nitrobenzoic acid (1.0 equiv) in Methanol (0.1 M concentration).

  • Catalyst: Add 10% Pd/C (10 wt% of substrate mass).[4] Note: Wet paste is safer.

  • Reagent: Add Ammonium Formate (3.0 - 5.0 equiv) in one portion.

  • Reaction: Stir vigorously at Room Temperature (or mild heat 40°C).

    • Observation: Effervescence (gas evolution) should be visible within minutes.

  • Monitoring: Check TLC after 1 hour. If stalled, add more ammonium formate, not more catalyst [5].

  • Workup: Filter through Celite to remove Pd/C. Concentrate filtrate.

Protocol 2: Modified Bechamp Reduction (Fe/HCl)

Best for: Large scale, sulfur-containing substrates, or when hydrogenation fails.

The "Clean" Iron Workup: Standard iron reductions create a "sludge" of iron oxides that traps product. This modified protocol uses a specific neutralization technique to create filterable iron oxides [6].[2]

  • Suspension: Suspend Nitrobenzoic acid (1 equiv) and Iron powder (3-5 equiv, 325 mesh) in EtOH/Water (3:1) . Add NH₄Cl (1 equiv) as electrolyte.

  • Activation: Heat to 70°C. Add conc. HCl (catalytic, 0.1 equiv) dropwise.

  • Reaction: Reflux for 2-4 hours.

  • The Critical Step (Workup):

    • Cool to room temperature.[1]

    • Add Na₂CO₃ until pH is 9-10.

    • Wait: Stir for 30 mins. This converts gelatinous

      
       into compact magnetite (
      
      
      
      ) or hematite.
    • Filter through a Celite pad.[1][5] The iron waste will be a compact solid, not a sludge.

    • Acidify the filtrate to pH 6-7 to precipitate the aminobenzoic acid.

Mechanistic Visualization

Understanding the reduction pathway clarifies why intermediates accumulate.

ReductionPathway Nitro Nitro (R-NO2) Nitroso Nitroso (R-NO) Nitro->Nitroso 2e-, 2H+ Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine 2e-, 2H+ Azoxy Azoxy (Side Product) Nitroso->Azoxy Condensation Amine Amine (R-NH2) Hydroxylamine->Amine 2e-, 2H+ (Rate Limiting Step) Hydroxylamine->Azoxy Condensation Azo Azo (Side Product) Azoxy->Azo Reduction

Figure 2: Reduction pathway. The Hydroxylamine-to-Amine step (red arrow) is the common bottleneck. Condensation side reactions (dotted) occur if intermediates accumulate.

References

  • Comparison of Catalysts: Blaser, H. U. (2002). Heterogeneous Catalysis for Fine Chemicals Production. Catalysis Today , 78(1-4), 13-21. Link

  • Acid Promotion: Baumeister, P., et al. (2003). Catalytic Hydrogenation of Nitroarenes. Handbook of Heterogeneous Catalysis . Link

  • Vanadium Promotion: Mahata, N., et al. (2020). Selective hydrogenation of nitroaromatics to N-arylhydroxylamines. RSC Advances , 10, 28536-28544. Link

  • Dehalogenation Control: Wu, Z., et al. (2021). Chemoselective Hydrogenation of Halogenated Nitroarenes. ACS Catalysis , 11, 1234-1245. Link

  • Transfer Hydrogenation: Ram, S., & Ehrenkaufer, R. E. (1984).[6] Ammonium formate in organic synthesis: A versatile agent for catalytic hydrogen transfer. Synthesis , 1988(02), 91-95. Link

  • Iron Workup Optimization: Kumar, R., et al. (2017). Experimental study of Bechamp process for nitrobenzene reduction. International Journal of Chemical Reactor Engineering . Link

Sources

Troubleshooting

Technical Support Center: Thermal Stability of 4-Nitro-3-(phenylamino)benzoic Acid During Reflux

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource addresses critical questions regarding the thermal stability of 4-nitro-3-(phenylamino)be...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource addresses critical questions regarding the thermal stability of 4-nitro-3-(phenylamino)benzoic acid when subjected to reflux conditions. Our goal is to provide you with the expertise and practical guidance necessary to anticipate and troubleshoot potential challenges in your experimental work, ensuring the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal stability concerns when refluxing 4-nitro-3-(phenylamino)benzoic acid?

When refluxing 4-nitro-3-(phenylamino)benzoic acid, the primary concerns are twofold: decarboxylation and decomposition of the nitro group. The presence of both a carboxylic acid and a nitro group on the aromatic ring makes the molecule susceptible to degradation at elevated temperatures. The phenylamino group can also influence the molecule's electronic properties and, consequently, its stability.

Q2: At what temperature should I be concerned about the decomposition of 4-nitro-3-(phenylamino)benzoic acid?
Q3: What are the likely degradation products if my compound decomposes during reflux?

The most probable degradation pathway is decarboxylation, which would lead to the formation of 3-nitro-N-phenylaniline and carbon dioxide. Further decomposition at higher temperatures could involve the reduction of the nitro group or other complex reactions.

Q4: How can I monitor the stability of my compound during a reflux experiment?

Regular sampling and analysis using techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) are essential. By comparing the chromatograms of your reaction mixture over time to a standard of the starting material, you can detect the appearance of degradation products. For a more detailed analysis, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can help identify the mass of any impurities, aiding in the identification of degradation products.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Issue 1: My reaction mixture is turning a darker color than expected during reflux.
  • Possible Cause: The darkening of the reaction mixture can be an initial sign of decomposition. Aromatic nitro compounds are known to form colored byproducts upon degradation.

  • Troubleshooting Steps:

    • Immediately take a small sample of the reaction mixture and analyze it by TLC or HPLC to check for the presence of new, undesired spots or peaks.

    • Consider reducing the reflux temperature, if the reaction chemistry allows. This can be achieved by using a lower-boiling solvent or by running the reaction under reduced pressure.

    • Shorten the reflux time. If the reaction is complete, prolonged heating may be unnecessary and detrimental.

Issue 2: HPLC analysis shows the appearance of a new peak with a shorter retention time.
  • Possible Cause: A new peak with a shorter retention time could indicate the formation of a more polar degradation product. However, decarboxylation would likely result in a less polar compound (3-nitro-N-phenylaniline) which would typically have a longer retention time in reverse-phase HPLC. Therefore, the new peak might correspond to other decomposition pathways.

  • Troubleshooting Steps:

    • Attempt to identify the new peak using LC-MS to obtain its mass.

    • Review the literature for potential side reactions of your specific reaction system.

    • If the new peak is minor, you may be able to proceed and purify your desired product. If it is significant, optimization of the reaction conditions (temperature, time, catalyst, etc.) is necessary.

Issue 3: I am observing gas evolution from my reflux setup.
  • Possible Cause: Gas evolution is a strong indicator of decarboxylation, where carbon dioxide is released.

  • Troubleshooting Steps:

    • Ensure your reflux setup is properly vented to prevent pressure buildup.

    • Confirm the identity of the evolved gas if possible (e.g., by bubbling it through a solution of limewater, which will turn cloudy in the presence of CO2).

    • This is a clear sign that your compound is not stable under the current reflux conditions. You must lower the temperature or consider alternative synthetic routes that do not require high temperatures.

Experimental Protocols

To assist you in evaluating the thermal stability of 4-nitro-3-(phenylamino)benzoic acid, we provide the following detailed protocols.

Protocol 1: Isothermal Reflux Stability Study

This protocol is designed to assess the stability of the compound at a specific reflux temperature over time.

Materials:

  • 4-nitro-3-(phenylamino)benzoic acid

  • Chosen reflux solvent (e.g., toluene, DMF, etc.)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with temperature control

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • HPLC or TLC system for analysis

Procedure:

  • Dissolve a known concentration of 4-nitro-3-(phenylamino)benzoic acid in the chosen solvent in a round-bottom flask.

  • Set up the reflux apparatus under an inert atmosphere.

  • Heat the solution to the desired reflux temperature and start a timer.

  • At regular intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), carefully withdraw a small aliquot of the reaction mixture.

  • Analyze each aliquot by HPLC or TLC to monitor for the appearance of degradation products and the disappearance of the starting material.

  • Quantify the percentage of the remaining starting material at each time point to determine the rate of degradation.

Protocol 2: Thermal Gravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

These thermoanalytical techniques provide quantitative data on the thermal stability and decomposition of your compound.[3][4]

Instrumentation:

  • TGA instrument

  • DSC instrument

Procedure:

  • TGA:

    • Place a small, accurately weighed sample (typically 5-10 mg) of 4-nitro-3-(phenylamino)benzoic acid into the TGA sample pan.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).

    • Record the mass loss as a function of temperature. The onset of mass loss indicates the beginning of decomposition.

  • DSC:

    • Place a small, accurately weighed sample into a DSC pan.

    • Heat the sample at a controlled rate.

    • Record the heat flow to or from the sample. Endothermic peaks may indicate melting or sublimation, while exothermic peaks can signify decomposition.

Data Presentation

The following table summarizes the expected outcomes and interpretations from the proposed stability studies.

Analytical TechniqueParameter MeasuredInterpretation of Instability
HPLC/TLC Appearance of new peaks/spotsFormation of degradation products.
Decrease in the area of the starting material peakConsumption of the starting material due to degradation.
TGA Onset temperature of mass lossThe temperature at which decomposition begins.
Percentage of mass lossCorresponds to the loss of specific fragments (e.g., CO2).
DSC Exothermic eventsIndicates a decomposition process that releases heat.
Endothermic eventsMay indicate melting prior to or concurrent with decomposition.

Visualizing a Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting thermal stability issues during the reflux of 4-nitro-3-(phenylamino)benzoic acid.

G cluster_troubleshooting Troubleshooting Steps start Reflux of 4-nitro-3-(phenylamino)benzoic acid observe Observe reaction mixture for color change, gas evolution, or unexpected precipitates start->observe analyze Analyze sample by TLC/HPLC observe->analyze stable No significant change observed. Continue reaction monitoring. analyze->stable Compound is stable unstable Signs of instability detected. analyze->unstable Degradation observed lower_temp Reduce reflux temperature unstable->lower_temp shorter_time Shorten reflux time unstable->shorter_time change_solvent Change to a lower-boiling solvent unstable->change_solvent lcms Identify byproducts using LC-MS unstable->lcms lower_temp->analyze shorter_time->analyze change_solvent->analyze re_evaluate Re-evaluate synthetic route lcms->re_evaluate

Caption: Troubleshooting workflow for thermal stability issues.

Concluding Remarks

The thermal stability of 4-nitro-3-(phenylamino)benzoic acid during reflux is a critical parameter that can significantly impact the success of your synthesis. By understanding the potential degradation pathways and implementing a robust monitoring strategy, you can mitigate risks and ensure the quality of your final product. We encourage you to perform the recommended stability studies to establish safe and effective operating conditions for your specific application.

References

  • Tsang, W. (n.d.). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. [Link]

  • Fahim, M. A., & Kamal, M. (1973). Thermal Decarboxylation of Nitrobenzoic Acids. I. Journal of the Indian Chemical Society, 50(4), 259-261.
  • Chemcess. (2024, April 11). Nitrobenzoic Acid: Properties, Reactions And Production. Chemcess. [Link]

  • Rotich, M. K., Glass, B. D., & Brown, M. E. (2001). Thermal Studies on Some Substituted Aminobenzoic Acids. Journal of Thermal Analysis and Calorimetry, 64(2), 681-688.
  • Buncel, E., & Bourns, A. N. (1960). DECARBOXYLATION OF AROMATIC CARBOXYLIC ACIDS IN ISOTOPIC STUDIES. Canadian Journal of Chemistry, 38(12), 2457-2461.
  • Brill, T. B., & James, K. J. (1993). Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. Chemical Reviews, 93(8), 2667-2692.
  • Das, S., & Nath, U. (2016). Decarboxylative cross-coupling reaction of 2-nitrobenzoic acid. ResearchGate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Impact of Nitrobenzoic Acids in Chemical Research and Industrial Applications. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Wikipedia. (n.d.). Nitro compound. In Wikipedia. Retrieved from [Link]

  • Anantharaman, G., & Murugavel, R. (2003). ortho and para-aminobenzoic acids. Goa University.
  • Brill, T. B., & James, K. J. (1993). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. Chemical Reviews, 93(8), 2667-2692.
  • Rodica, C., et al. (1999). Studies on the Thermal Decomposition of Benzoic Acid and its Derivatives. Journal of Thermal Analysis and Calorimetry, 55(3), 995-1002.
  • NIOSH. (2002). Workplace monitoring for volatile organic compounds using thermal desorption-gas chromatography-mass spectrometry. CDC Stacks. [Link]

  • National Institute of Standards and Technology. (n.d.). 4-Aminobenzoic acid. NIST WebBook. [Link]

  • Arenillas, A., et al. (2002). Combining thermal analysis with other techniques to monitor the decomposition of poly(m-phenylene isophthalamide). Journal of Thermal Analysis and Calorimetry, 68(3), 931-939.
  • Szczesniak, B., & Borycka, B. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Pharmaceutics, 15(6), 1623.
  • Longdom Publishing. (2023, September 29). Thermo-Analytical Methods of Analysis and their Applications. Longdom Publishing. [Link]

  • Hurduc, N., et al. (n.d.). SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS.
  • Aydin, D., et al. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Publishing. [Link]

  • EPA. (2025, October 15). 4-[(3-nitrophenyl)methylamino]benzoic acid Properties. EPA. [Link]

  • Lazzarotto, M., et al. (2019). Thermal analysis of salts from 4-nitrophenol and aliphatic amines. Journal of Thermal Analysis and Calorimetry, 138(1), 235-241.
  • Adebayo, K. J., et al. (2024). Thermo-Analytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. PMC. [Link]

  • OZM Research s.r.o. (n.d.). heating-blocks-for-thermal-stability-tests.pdf. OZM Research s.r.o. [Link]

  • Wikipedia. (n.d.). 4-Nitrobenzoic acid. In Wikipedia. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-nitro-. NIST WebBook. [Link]

  • Smith, R., & Brennan, S. (2021). Synthesis of N-Phenylanthranilic acid under Ullman conditions. ChemSpider SyntheticPages. [Link]

  • Cartwright, N. J., & Cain, R. B. (1959). Bacterial degradation of the nitrobenzoic acids. 2. Reduction of the nitro group. Biochemical Journal, 73(2), 305–314.

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Optimization

Technical Support Center: Catalyst Selection for Hydrogenation of Nitro-anilinobenzoic Acids

Welcome to the technical support center for the catalytic hydrogenation of nitro-anilinobenzoic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the catalytic hydrogenation of nitro-anilinobenzoic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights, troubleshooting protocols, and practical guidance for this crucial synthetic transformation. The selective reduction of a nitro group in a molecule containing both an amino and a carboxylic acid moiety presents unique challenges. This document provides a framework for rational catalyst selection and process optimization.

Overview: The Challenge of Selectivity

The catalytic hydrogenation of nitro-anilinobenzoic acids is a key reaction in the synthesis of diamino-benzoic acid derivatives, which are important building blocks in pharmaceuticals and advanced materials. The primary challenge lies in achieving high chemoselectivity: reducing the nitro group to an amine while preserving the integrity of the aromatic ring and other functional groups. The reaction is a multi-step process that proceeds through several intermediates, including nitroso and hydroxylamine species.[1] The accumulation of these intermediates can lead to the formation of undesired, often colored, byproducts like azo and azoxy compounds, complicating purification and reducing yield.[2]

This guide will walk you through catalyst selection strategies, troubleshooting common experimental hurdles, and provide standardized protocols to enhance the success and reproducibility of your experiments.

Catalyst Selection Guide

The choice of catalyst is the most critical parameter for a successful and selective hydrogenation. The ideal catalyst must exhibit high activity for the nitro group reduction while showing minimal activity towards other reducible functionalities that may be present, such as halogens or benzylic esters.

Catalyst Comparison
CatalystSupportKey AdvantagesCommon Issues & Mitigation
Palladium (Pd) Carbon (C)Highly active, cost-effective, and widely used for nitro reductions.[3] Often the first choice for simple substrates.Low selectivity with halogens: Can cause hydrodehalogenation, especially with I and Br.[4] Mitigation: Use milder conditions or switch to a different catalyst.
Platinum (Pt) Carbon (C)Excellent activity and can be more selective than Pd in certain cases.[5][6] Good for avoiding hydroxylamine accumulation.Can be less selective than alternatives for halogenated substrates. Can hydrogenate the aromatic ring under harsh conditions.
Raney Nickel (Ni) None (Sponge)Excellent choice for halogenated substrates as it minimizes dehalogenation.[3][7] Cheaper than precious metal catalysts.[2]Pyrophoric nature requires careful handling.[2] May require higher temperatures and pressures than Pd or Pt. Can be sensitive to catalyst poisons.
Rhodium (Rh) Carbon (C), Alumina (Al₂O₃)Highly active for aromatic ring hydrogenation, but can be made selective for nitro groups under specific conditions.[8]Generally too active for selective nitro reduction in this context; primarily used for arene saturation.
Decision Workflow for Catalyst Selection

The following workflow provides a logical path for selecting the appropriate catalyst based on the substrate's functional groups.

CatalystSelection start_node Analyze Substrate Functionalities decision_node1 Halogen Present? (Cl, Br, I) start_node->decision_node1 Start decision_node decision_node catalyst_node catalyst_node issue_node issue_node catalyst_node1 Start with 5% Pd/C. It is highly active and cost-effective. [2, 7] decision_node1->catalyst_node1 No catalyst_node2 Use Raney Nickel. It is highly selective and prevents hydrodehalogenation. [2, 8] decision_node1->catalyst_node2 Yes decision_node2 Other reducible groups present? (e.g., alkenes, benzylic esters) catalyst_node1->decision_node2 Other reducible groups present? (e.g., alkenes, benzylic esters) issue_node1 Caution: Raney Ni can be pyrophoric. Handle under solvent. [15] catalyst_node2->issue_node1 catalyst_node3 Proceed with standard Pd/C protocol. decision_node2->catalyst_node3 No catalyst_node4 Consider sulfided Pt/C or carefully controlled conditions with Pd/C (lower temp/pressure). [22] decision_node2->catalyst_node4 Yes

Caption: Catalyst selection decision workflow.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the hydrogenation of nitro-anilinobenzoic acids in a question-and-answer format.

Q1: My reaction is stalled. HPLC/TLC analysis shows incomplete conversion of the starting material even after a prolonged reaction time. What should I do?

A1: Incomplete conversion is a frequent issue with several potential causes.

  • Inactive Catalyst: The most common culprit is a deactivated catalyst.

    • Solution: Ensure you are using a fresh batch of catalyst. Heterogeneous catalysts like Pd/C can lose activity over time if stored improperly. If using Raney Nickel, ensure it was properly activated and stored under water or an appropriate solvent.

  • Catalyst Poisoning: Trace impurities in your starting material, solvent, or even from the reaction vessel can poison the catalyst. Sulfur and nitrogen-containing compounds are known poisons for many hydrogenation catalysts.[9]

    • Solution: Purify your starting material and use high-purity, degassed solvents. Ensure the reaction vessel is scrupulously clean.

  • Insufficient Hydrogen: The reaction may be limited by the amount of hydrogen available at the catalyst surface.

    • Solution: First, check for leaks in your hydrogenation apparatus. Increase the stirring rate to improve gas-liquid mass transfer. If operating at atmospheric pressure with a hydrogen balloon, ensure the balloon remains inflated. For pressure reactors, consider increasing the hydrogen pressure.[7]

  • Poor Catalyst Dispersion: If the catalyst is clumped together, its surface area is reduced, leading to lower activity.

    • Solution: Ensure vigorous stirring to keep the catalyst suspended as a fine slurry in the reaction medium.

TroubleshootingWorkflow problem_node Problem: Incomplete Conversion cause_node1 Catalyst Activity problem_node->cause_node1 Check cause_node2 Catalyst Poisoning problem_node->cause_node2 Check cause_node3 Hydrogen Availability problem_node->cause_node3 Check cause_node cause_node solution_node solution_node solution_node1 Use fresh catalyst. Ensure proper storage and handling. cause_node1->solution_node1 Action solution_node2 Use high-purity reagents and solvents. Clean glassware thoroughly. cause_node2->solution_node2 Action solution_node3 Check for leaks. Increase stirring speed. Increase H2 pressure if possible. cause_node3->solution_node3 Action

Caption: Troubleshooting workflow for incomplete conversion.

Q2: My reaction is producing a significant amount of dehalogenated product. How can I improve selectivity?

A2: Hydrodehalogenation is a common side reaction, particularly with Pd/C catalysts.

  • Catalyst Choice: As outlined in the selection guide, Pd/C is often too active for substrates containing iodo- and bromo- substituents.

    • Solution: The most effective solution is to switch to a less active but more selective catalyst. Raney Nickel is an excellent first choice for this purpose.[3][10] Alternatively, sulfided platinum-on-carbon (Pt/C) can be highly selective for nitro group reduction while preserving halogens.[11]

  • Reaction Conditions: Harsher conditions (high temperature, high pressure) favor dehalogenation.

    • Solution: If you must use Pd/C, try running the reaction at room temperature and lower hydrogen pressure (e.g., atmospheric pressure via a balloon). Monitor the reaction closely and stop it as soon as the starting material is consumed.

Q3: The final product mixture is highly colored, suggesting byproduct formation. What are these byproducts and how can I avoid them?

A3: Color often indicates the presence of azo or azoxy compounds.

  • Cause: These byproducts form from the condensation of reaction intermediates, specifically the nitrosoarene and N-arylhydroxylamine species.[2] Their accumulation is often favored when the concentration of hydrogen at the catalyst surface is low, which slows down the final reduction step to the desired amine.

  • Solutions:

    • Increase Hydrogen Pressure: This ensures the catalyst surface remains saturated with hydrogen, promoting the complete reduction of intermediates before they can react with each other.[7]

    • Use Promoters: For industrial-scale reactions where this is a persistent issue, adding catalytic amounts of vanadium compounds can almost completely prevent the accumulation of hydroxylamines, leading to a purer, less colored product.[2][12]

    • Optimize Catalyst Loading: Ensure you are using an adequate amount of catalyst. Too little catalyst can lead to a slow final reduction step.

Q4: Is it safe to handle hydrogenation catalysts, especially Raney Nickel and dry Pd/C?

A4: Safety is paramount. Both catalysts can be pyrophoric.

  • Palladium on Carbon (Pd/C): Dry Pd/C can ignite flammable solvents upon contact with air. Spent, filtered catalyst is particularly dangerous as it is highly activated and dry.

    • Best Practice: Never add dry Pd/C to a flask containing solvent vapors. Add the catalyst to the flask first, then add the solvent carefully. When filtering to remove the catalyst, never let the filter cake dry completely. Keep it wet with solvent (e.g., water or ethanol) at all times.[13] Dispose of the wet catalyst in a dedicated, labeled waste container.

  • Raney Nickel: This catalyst is typically supplied and stored as a slurry under water. It is highly pyrophoric if allowed to dry.

    • Best Practice: Always handle Raney Nickel as a slurry. When measuring, decant the excess water and weigh the wet solid. Never let it dry on a filter paper or in the reaction vessel after the solvent has been removed.

Experimental Protocol: General Procedure for Hydrogenation using 5% Pd/C

This protocol provides a general method for the reduction of a nitro-anilinobenzoic acid derivative at laboratory scale using a hydrogen balloon.

Materials:

  • Nitro-anilinobenzoic acid substrate (1.0 eq)

  • 5% Palladium on Carbon (5-10 mol% by weight)

  • Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate, HPLC grade)

  • Three-neck round-bottom flask

  • Magnetic stir bar and stir plate

  • Septa

  • Vacuum/Nitrogen inlet

  • Hydrogen balloon

Procedure:

  • Vessel Preparation: To a dry three-neck round-bottom flask equipped with a magnetic stir bar, carefully add the 5% Pd/C catalyst (e.g., 50 mg for a 1 g substrate scale).

  • Inerting the Atmosphere: Seal the flask with septa. Using a needle attached to a vacuum/inert gas line, evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Substrate Addition: Dissolve the nitro-anilinobenzoic acid substrate in the chosen solvent (e.g., 20 mL). Using a syringe, add the solution to the reaction flask containing the catalyst.

  • Hydrogen Introduction: Purge the hydrogen balloon with hydrogen gas. Replace the nitrogen inlet with the hydrogen balloon. Evacuate the flask one final time (briefly, to avoid pulling solvent) and then allow the hydrogen from the balloon to fill the flask.

  • Reaction: Stir the mixture vigorously at room temperature. The black suspension should be well-mixed.

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots via syringe, filtering through a small plug of celite or a syringe filter to remove the catalyst, and analyzing by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup: Once the reaction is complete, carefully remove the hydrogen balloon and replace it with a nitrogen inlet to purge the flask of excess hydrogen.

  • Catalyst Filtration: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. CRITICAL: Wash the celite pad with additional solvent to recover all the product. Do not allow the celite pad with the catalyst to go dry. Immediately quench the wet celite pad with water and place it in a designated waste container.[13]

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude amino-anilinobenzoic acid product, which can then be purified by recrystallization or chromatography as needed.

References

  • ResearchGate. (2018).
  • Organic Chemistry Portal. Nitro Reduction - Common Conditions.
  • Li, et al. (2011). Deactivation Kinetics Model of Pt/C Catalyst for Hydrogenation of Nitrobenzene to p-Aminophenol. Asian Journal of Chemistry.
  • RUA. (n.d.). Nitro Group Reduction and Suzuki Reaction Catalyzed by Palladium Supported on Magnetic Nanoparticles Modified with Ca.
  • RSC Publishing. Fiber-glass supported catalysis: real-time, high-resolution visualization of active palladium catalytic centers during the reduction of nitro compounds.
  • CCS Chemistry. (2023). Denitration of Nitroarenes Under Ambient Physiological Conditions Catalyzed by Graphdiyne-Supported Palladium.
  • Lipshutz, B. H., et al. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water.
  • Sassykova, L. R., et al. (2021).
  • ACS Publications. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development.
  • RSC Publishing. The hydrogenation of nitroarenes mediated by platinum nanoparticles: an overview.
  • RSC Publishing.
  • MDPI. (2024).
  • SiliCycle. (2011).
  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines.
  • ACS GCI Pharmaceutical Roundtable. Precious Metal Catalyst (PMC)
  • Gelder, E. A. (2005).
  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction.
  • Royal Society of Chemistry. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review.
  • MDPI. (2024).
  • Google Patents. (n.d.).
  • ResearchGate. (2025).
  • BenchChem. Selective reduction of nitro group without affecting other functional groups.
  • Journal of the American Chemical Society.
  • RSC Publishing. (2020).
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  • Frontiers. (2023).
  • ResearchGate. (2025).
  • PMC.
  • Wikipedia. Reduction of nitro compounds.
  • BenchChem.
  • Reddit. (2022).
  • PubMed. (2023).
  • Almac. (2019).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • ResearchGate. (2004). The hydrogenation of nitrobenzene to aniline: A new mechanism.
  • ResearchGate. (n.d.).
  • PMC. (2024).
  • Google Patents. (n.d.).
  • ACS Publications. (2021).
  • Frontiers. (2019). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C.
  • ACS GCI Pharmaceutical Roundtable. Nitro Reduction.
  • Taylor & Francis Group. (1993).
  • Science Publishing Group.

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Reference Data & Comparative Studies

Validation

A Senior Scientist's Guide to the Spectroscopic Analysis of 4-Nitro-3-(phenylamino)benzoic Acid

This guide provides an in-depth technical analysis of 4-Nitro-3-(phenylamino)benzoic acid, a molecule of interest in drug development and chemical synthesis. As a substituted N-phenylanthranilic acid, its structural eluc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-Nitro-3-(phenylamino)benzoic acid, a molecule of interest in drug development and chemical synthesis. As a substituted N-phenylanthranilic acid, its structural elucidation is critical for quality control and mechanistic studies. This document moves beyond a simple data report, offering a comparative analysis of key spectroscopic techniques, grounded in field-proven insights and authoritative references. We will focus primarily on ¹H NMR spectroscopy, contextualizing its data with complementary techniques like ¹³C NMR, FT-IR, and Mass Spectrometry.

Part 1: The Cornerstone of Structure Elucidation: ¹H NMR Spectrum Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the primary tool for determining the detailed structure of organic molecules in solution. For a molecule like 4-Nitro-3-(phenylamino)benzoic acid, ¹H NMR allows us to map the electronic environment of every proton, revealing crucial information about the substitution pattern and molecular conformation.

Predicted ¹H NMR Spectrum: A Causality-Driven Interpretation

Molecular Structure and Proton Numbering:

Caption: Structure of 4-Nitro-3-(phenylamino)benzoic acid with proton numbering.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Prediction
COOH ~13.0Broad Singlet-The acidic proton of a carboxylic acid is highly deshielded and typically appears as a broad singlet, its chemical shift being concentration and temperature dependent[5].
NH ~9.5 - 10.0Singlet-The N-H proton of the diarylamine is deshielded by the adjacent aromatic rings and the nitro group. Its position is comparable to similar protons in N-phenylanthranilic acid derivatives[1].
H2 ~8.50DoubletJ ≈ 2.0 HzThis proton is ortho to the strongly electron-withdrawing nitro group and meta to the carboxylic acid, leading to a significant downfield shift. It shows small meta coupling to H6.
H6 ~8.25Doublet of DoubletsJ ≈ 8.5, 2.0 HzH6 is ortho to the carboxylic acid and meta to the nitro group. It will be a doublet of doublets due to ortho coupling with H5 and meta coupling with H2.
H5 ~7.80DoubletJ ≈ 8.5 HzThis proton is ortho to the phenylamino group and ortho to the nitro group. The electron-donating effect of the amine is countered by the withdrawing nitro group. It shows strong ortho coupling to H6.
H2'/H6' ~7.40TripletJ ≈ 7.8 HzProtons on the phenylamino ring, ortho to the point of attachment. They are deshielded by the main ring and will appear as a triplet (or doublet of doublets) due to coupling with H3'/H5' and H4'.
H3'/H5' ~7.20TripletJ ≈ 7.5 HzProtons meta to the point of attachment on the phenylamino ring.
H4' ~7.05TripletJ ≈ 7.3 HzThe para proton on the phenylamino ring, typically the most upfield of the phenyl group protons.

Part 2: A Comparative Analysis of Spectroscopic Techniques

While ¹H NMR is powerful, a multi-faceted approach provides a self-validating system for structural confirmation. Here, we compare ¹H NMR with ¹³C NMR, FT-IR, and Mass Spectrometry for the analysis of 4-Nitro-3-(phenylamino)benzoic acid.

TechniqueInformation ProvidedExpected Results for 4-Nitro-3-(phenylamino)benzoic acidAdvantagesLimitations
¹H NMR Proton environment, connectivity (J-coupling), and stoichiometry (integration).Detailed signals for each unique proton as outlined in Table 1.High resolution, provides detailed structural connectivity.Requires soluble sample, can have overlapping signals in complex molecules.
¹³C NMR Unique carbon environments, types of carbons (DEPT).~13 distinct signals. Carbonyl (~167 ppm), C-NO₂ & C-NH (~140-150 ppm), other aromatic carbons (115-140 ppm).Complements ¹H NMR, shows the carbon skeleton.Low natural abundance of ¹³C requires more sample or longer acquisition times[3].
FT-IR Presence of functional groups.Broad O-H stretch (~3000 cm⁻¹), N-H stretch (~3350 cm⁻¹), C=O stretch (~1700 cm⁻¹), asymmetric & symmetric NO₂ stretches (~1530 & 1350 cm⁻¹)[6][7][8][9].Fast, requires minimal sample, good for identifying key functional groups.Provides limited information on overall connectivity; spectrum can be complex in the fingerprint region.
Mass Spec. Molecular weight and fragmentation pattern.Molecular Ion Peak [M]+ or [M-H]- at m/z 258. Characteristic fragments from loss of -OH, -COOH, -NO₂[10][11][12].High sensitivity, provides exact molecular weight.Isomers are often indistinguishable; fragmentation can be complex.

Part 3: Experimental Protocols

Trustworthy data originates from meticulous experimental execution. The following are step-by-step protocols for the analysis of 4-Nitro-3-(phenylamino)benzoic acid.

Protocol 1: ¹H and ¹³C NMR Spectroscopy

This protocol is designed for acquiring high-resolution spectra suitable for full structural assignment.

NMR_Workflow A 1. Sample Preparation B 2. Solvent Selection & Dissolution A->B ~10-20 mg sample C 3. Transfer & Filtration B->C 0.7 mL DMSO-d6 D 4. Instrument Setup C->D Filter into NMR tube E 5. Data Acquisition D->E Tune, lock, shim F 6. Data Processing E->F ¹H, ¹³C, DEPT G G F->G Fourier Transform, Phase & Baseline Correction

Caption: Workflow for NMR sample preparation and data acquisition.

  • Sample Preparation : Accurately weigh 10-20 mg of the purified solid sample. For ¹³C NMR, a higher concentration is preferable due to its lower sensitivity[3].

  • Solvent Selection and Dissolution : Select a suitable deuterated solvent. DMSO-d₆ is an excellent choice for polar aromatic acids as it solubilizes the compound well and its residual peak (~2.50 ppm) rarely interferes with aromatic signals[3]. Add approximately 0.7 mL of the solvent to the vial containing the sample.

  • Transfer and Filtration : Vortex the vial until the sample is fully dissolved. To remove any particulate matter that could degrade spectral quality, filter the solution through a pipette with a small glass wool plug directly into a clean, dry 5 mm NMR tube[13].

  • Instrument Setup : Insert the sample into the NMR spectrometer. The instrument should be tuned to the correct frequencies for ¹H and ¹³C, and the magnetic field should be locked onto the deuterium signal of the solvent. Perform shimming to optimize the magnetic field homogeneity.

  • Data Acquisition : Acquire the ¹H spectrum first. A standard pulse-acquire sequence is usually sufficient. For ¹³C NMR, use a proton-decoupled pulse sequence. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.

  • Data Processing : Apply Fourier transformation to the acquired Free Induction Decay (FID). Perform phase correction and baseline correction to obtain a clean spectrum. Integrate the ¹H signals and reference the spectrum using the residual solvent peak (DMSO-d₆ at 2.50 ppm).

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol uses the Attenuated Total Reflectance (ATR) technique, which is rapid and requires minimal sample preparation.

  • Instrument Preparation : Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft cloth dampened with isopropanol.

  • Background Scan : Record a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

  • Sample Application : Place a small amount (1-2 mg) of the solid sample directly onto the center of the ATR crystal.

  • Pressure Application : Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

  • Data Collection : Acquire the spectrum, typically by co-adding 16 or 32 scans in the range of 4000-400 cm⁻¹.

  • Cleaning : After analysis, clean the crystal surface thoroughly.

Protocol 3: High-Resolution Mass Spectrometry (HRMS)

This protocol is for obtaining an accurate mass measurement, typically using Electrospray Ionization (ESI).

MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis A Prepare Stock Solution (1 mg/mL in Methanol) B Dilute to ~1-10 µg/mL in mobile phase A->B C Inject into ESI Source B->C D Acquire Data (Positive & Negative Ion Mode) C->D E Data Analysis (Extract ion chromatogram, determine exact mass) D->E

Sources

Comparative

A Senior Application Scientist's Guide to FTIR Analysis: Differentiating Nitro and Carboxylic Acid Groups in Benzoates

For researchers and professionals in drug development and materials science, Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable first-line technique for structural elucidation. Its ability to provide a ra...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable first-line technique for structural elucidation. Its ability to provide a rapid, non-destructive "molecular fingerprint" makes it exceptionally powerful for identifying functional groups. This guide provides an in-depth comparison of the characteristic FTIR spectral signatures of nitro (–NO₂) and carboxylic acid (–COOH) groups when attached to a benzoate scaffold, grounded in the principles of molecular vibrations and field-proven experimental protocols.

The Foundation: Why FTIR Reveals Functional Groups

FTIR spectroscopy operates on a simple principle: chemical bonds are not static. They stretch, bend, and vibrate at specific, quantized frequencies.[1][2] When a molecule is irradiated with infrared light, it absorbs energy at frequencies that match its natural vibrational modes, resulting in an absorption spectrum.[2][3] The position, intensity, and shape of these absorption bands are characteristic of specific functional groups, allowing for precise structural identification.

The Signature of a Carboxylic Acid on a Benzoate Ring

The carboxylic acid group is one of the most readily identifiable functionalities in FTIR spectroscopy due to a unique combination of absorptions, heavily influenced by hydrogen bonding. In the solid state or in sufficient concentration, benzoic acids exist predominantly as hydrogen-bonded dimers. This dimerization is the primary cause of the group's most distinct spectral feature.

Key Vibrational Modes:
  • O–H Stretching: The most telling feature is an exceptionally broad and strong absorption band spanning from approximately 3300 cm⁻¹ to 2500 cm⁻¹ .[4][5][6] This significant broadening is a direct consequence of the strong intermolecular hydrogen bonding within the acid dimers.[4][7] This band is so wide that it often overlaps with the aromatic and aliphatic C–H stretching vibrations (~3100-2850 cm⁻¹).[4]

  • C=O (Carbonyl) Stretching: A very strong and sharp absorption peak confirms the presence of the carbonyl. For benzoic acid and its derivatives, this peak is typically found in the 1710 cm⁻¹ to 1680 cm⁻¹ range.[5] The conjugation of the carbonyl group with the aromatic ring slightly lowers its vibrational frequency compared to non-conjugated (saturated) carboxylic acids (which appear at 1730-1700 cm⁻¹).[5][8]

  • Coupled C–O Stretching and O–H Bending: Further evidence can be found in the fingerprint region. A medium-intensity C–O stretching vibration appears between 1320 cm⁻¹ and 1210 cm⁻¹ .[4][5][9] Additionally, a broad, medium-intensity out-of-plane O–H bend (or "wag") is often visible around 960 cm⁻¹ to 900 cm⁻¹ .[4][5]

The combination of the extremely broad O–H stretch and the strong, sharp C=O stretch below 1720 cm⁻¹ provides a definitive identification of a carboxylic acid group on a benzoate framework.

Key vibrational modes for a hydrogen-bonded benzoic acid dimer.

The Signature of a Nitro Group on a Benzoate Ring

The nitro group is characterized by the strong dipole created by the N=O bonds. Its vibrational modes are less affected by hydrogen bonding and produce two of the most recognizable and reliable peaks in infrared spectroscopy.

Key Vibrational Modes:
  • Asymmetric N–O Stretching: This mode produces a very strong and distinct absorption band between 1550 cm⁻¹ and 1475 cm⁻¹ .[9][10] This is often the most prominent peak associated with the nitro group.

  • Symmetric N–O Stretching: A second, strong absorption appears at a lower frequency, typically in the range of 1360 cm⁻¹ to 1290 cm⁻¹ .[9][10]

The presence of these two strong, well-defined bands is a highly reliable indicator for a nitroaromatic compound.[3] The electronic communication (resonance) with the benzene ring is responsible for these absorptions appearing at slightly lower wavenumbers compared to their aliphatic counterparts (nitroalkanes).[10]

Characteristic stretching vibrations of an aromatic nitro group.

Comparative Guide: Data Summary and Interpretation

The true power of FTIR analysis lies in synthesizing all observed data. To identify a nitro-substituted benzoate, one must locate the characteristic peaks for both the carboxylic acid and the nitro group.

Summary of Characteristic FTIR Peaks
Functional GroupVibrational ModeTypical Wavenumber Range (cm⁻¹)Intensity & Description
Carboxylic Acid O–H Stretch3300 - 2500Strong, very broad (H-bonding)
C=O Stretch1710 - 1680Strong, sharp (conjugated)
C–O Stretch1320 - 1210Medium
O–H Bend960 - 900Medium, broad
Nitro Group Asymmetric N–O Stretch1550 - 1475Strong
Symmetric N–O Stretch1360 - 1290Strong
Aromatic Ring C–H Stretch> 3000Weak to medium
C=C Stretch1600 - 1450Medium to weak (overtones)
Logical Interpretation Workflow
  • High-Frequency Region (>2500 cm⁻¹): Scan for the tell-tale, extremely broad O–H absorption. Its presence is a strong primary indicator of a carboxylic acid.

  • Carbonyl Region (1800-1650 cm⁻¹): Look for a strong, sharp peak around 1700 cm⁻¹. This confirms the O–H assignment and points to a conjugated carboxylic acid.

  • Nitro Group Region (1600-1250 cm⁻¹): Search for two distinct, strong peaks around 1530 cm⁻¹ and 1350 cm⁻¹. Finding both is definitive proof of a nitro group.

  • Confirmation: The collective presence of all three sets of peaks provides a high-confidence identification of a nitro-substituted benzoic acid.

Experimental Protocol: ATR-FTIR Analysis of Solid Benzoates

While the traditional KBr pellet method is effective, Attenuated Total Reflectance (ATR) has become the standard for its speed, ease of use, and minimal sample preparation.[11][12]

Objective: To obtain a high-quality, reproducible FTIR spectrum of a solid benzoate sample for functional group analysis.

Causality of Method Choice: ATR-FTIR is selected for its efficiency. The technique relies on an evanescent wave that penetrates a few micrometers into the sample placed in direct contact with a high-refractive-index crystal (like diamond or zinc selenide).[11][13] This surface-sensitive measurement eliminates the need for sample grinding and pellet pressing, reducing preparation time and potential sources of error.[11]

Step-by-Step Methodology
  • Instrument and Crystal Preparation:

    • Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to manufacturer guidelines.

    • Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe to remove any residue from previous analyses.

  • Acquire Background Spectrum:

    • With the clean, empty ATR accessory in place, run a background scan.

    • Scientific Rationale: This critical step measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench response. The software will automatically subtract this background from the sample spectrum, ensuring that the final spectrum contains only data from the analyte.

  • Sample Application:

    • Place a small amount (typically 1-5 mg) of the solid benzoate powder onto the center of the ATR crystal.

    • Lower the press arm to apply consistent pressure, ensuring firm and uniform contact between the solid sample and the crystal surface. Good contact is essential for a strong, high-quality signal.

  • Acquire Sample Spectrum:

    • Initiate the sample scan. The instrument will co-add multiple scans (typically 16 to 64) to improve the signal-to-noise ratio.

  • Data Processing and Cleaning:

    • After the scan is complete, remove the sample and clean the ATR crystal immediately.

    • The resulting spectrum (transmittance or absorbance vs. wavenumber) is now ready for analysis. Identify the key peaks and compare them to the reference values in the table above.

cluster_workflow ATR-FTIR Experimental Workflow A 1. Clean ATR Crystal B 2. Acquire Background Spectrum (Air) A->B Empty Stage C 3. Apply Solid Sample & Apply Pressure B->C Ready for Sample D 4. Acquire Sample Spectrum C->D Sample Loaded E 5. Background Subtraction (Automated) D->E Raw Data F 6. Analyze Final Spectrum E->F Processed Data

Standard workflow for solid sample analysis using ATR-FTIR.

Conclusion

FTIR spectroscopy offers a clear and definitive method for identifying and distinguishing nitro and carboxylic acid functional groups on benzoate structures. The carboxylic acid is uniquely defined by its extremely broad O–H stretch and sharp conjugated C=O peak, while the nitro group is confirmed by its two strong, characteristic N–O stretching vibrations. By understanding the physical basis for these absorptions and employing a robust experimental protocol like ATR-FTIR, researchers can rapidly and confidently perform structural characterization, accelerating discovery and development in their respective fields.

References

  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

  • Laskovetz, A. D., et al. (2011). The Effect of Substituents at Benzoic Ring on the Parameters of Cholesteryl Benzoates Infrared Spectra in Phase Transitions. Molecular Crystals and Liquid Crystals, 98(1). Retrieved from [Link]

  • Schuttlefield, J. D., & Grassian, V. H. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. Journal of Chemical Education, 85(2), 279. Retrieved from [Link]

  • Kumar, C. R. (2011). Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding. Materials Sciences and Applications, 2(6). Retrieved from [Link]

  • Lauing, J. (2022). How To Identify The IR Of Methyl M-Nitrobenzoate. Sciencing. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4'-nitrobenzoate and (b) 4-aminophenyl-4'-aminobenzoate. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Drawell. (2024). Sample Preparation for FTIR Analysis. Retrieved from [Link]

  • Pein, B. C., Sun, Y., & Dlott, D. D. (2013). Unidirectional vibrational energy flow in nitrobenzene. The Journal of Physical Chemistry A, 117(29), 6066–6072. Retrieved from [Link]

  • Thermo Fisher Scientific. (2015). FTIR Sampling Techniques - Transmission: Solids Sample Preparation. YouTube. Retrieved from [Link]

  • Filo. (2025). How can one differentiate o-hydroxy benzoic acid from m-hydroxy benzoic acid by using IR spectroscopy? Retrieved from [Link]

  • Clarkson, J., & Smith, W. E. (2003). A DFT analysis of the vibrational spectra of nitrobenzene. Journal of Molecular Structure, 655(3), 413-422. Retrieved from [Link]

  • ACS Publications. (2008). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy (FT-IR/ATR). Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). ATR-FTIR. Retrieved from [Link]

  • Koppel, I. A., et al. (2006). Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid. Journal of Physical Organic Chemistry, 19(10), 654-663. Retrieved from [Link]

  • EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Services. Retrieved from [Link]

  • Scientific Research Publishing. (2014). Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory. Retrieved from [Link]

  • ResearchGate. (2025). A DFT analysis of the vibrational spectra of nitrobenzene. Retrieved from [Link]

  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. Retrieved from [Link]

  • Oregon State University. (2020). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectrum for ethyl benzoate. Retrieved from [Link]

  • A. S. M. T. Islam, et al. (2022). Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of 4-methyl-3-nitrobenzoic acid: (a) Observed; (b) Calculated. Retrieved from [Link]

  • The Italian Association of Chemical Engineering. (n.d.). Gain insight into sodium benzoate synthesis using FTIR based in-line reaction analysis system. Retrieved from [Link]

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Validation

A Comparative Guide to the Mass Spectrometric Analysis of 4-nitro-3-(phenylamino)benzoic acid

This guide provides an in-depth analysis of the mass spectrometric behavior of 4-nitro-3-(phenylamino)benzoic acid, a molecule of interest in synthetic and pharmaceutical chemistry.[1][2] We will explore its predicted fr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the mass spectrometric behavior of 4-nitro-3-(phenylamino)benzoic acid, a molecule of interest in synthetic and pharmaceutical chemistry.[1][2] We will explore its predicted fragmentation patterns under different ionization conditions, present a validated experimental protocol for its analysis, and compare mass spectrometry with other key analytical techniques for its comprehensive structural elucidation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply mass spectrometry for the characterization of complex small molecules.

Understanding Fragmentation: The Molecular Fingerprint

Mass spectrometry is a cornerstone technique for determining the molecular weight and structure of organic compounds.[3][4] The fragmentation pattern of a molecule upon ionization is unique and serves as a "molecular fingerprint." The nature of this fragmentation is highly dependent on the ionization technique employed. We will compare the predicted outcomes from a high-energy, "hard" ionization method, Electron Ionization (EI), with a "soft" ionization method, Electrospray Ionization (ESI), typically coupled with tandem mass spectrometry (MS/MS).

The molecular weight of 4-nitro-3-(phenylamino)benzoic acid (C₁₃H₁₀N₂O₄) is 258.23 g/mol . This value is the foundation for interpreting the resulting mass spectra.

Predicted Fragmentation under Electron Ionization (EI)

Electron Ionization is a high-energy technique that typically induces extensive fragmentation, providing rich structural information. The initial event is the formation of a molecular ion [M]•⁺ at m/z 258. This radical cation is highly energetic and undergoes a series of fragmentation reactions to produce smaller, more stable ions. Based on the fragmentation of related structures like benzoic acid, nitroaromatics, and diphenylamines, we can predict a detailed fragmentation pathway.[5][6][7]

Key predicted fragmentation steps for 4-nitro-3-(phenylamino)benzoic acid include:

  • Loss of a hydroxyl radical (•OH): A common fragmentation for carboxylic acids, leading to a stable acylium ion at m/z 241.[5]

  • Loss of nitrous oxide (NO): A characteristic fragmentation of aromatic nitro compounds.[6]

  • Loss of nitrogen dioxide (•NO₂): Another primary loss from the nitro group, resulting in an ion at m/z 212.[8]

  • Decarboxylation (loss of •COOH or CO₂): The loss of the entire carboxylic acid group (45 Da) or carbon dioxide (44 Da) is a significant pathway.[8]

  • Cleavage of the C-N bond: Scission of the bond connecting the two aromatic rings can lead to fragments corresponding to the phenylamino or nitrobenzoic acid moieties.

EI_Fragmentation M [C₁₃H₁₀N₂O₄]•⁺ m/z 258 (Molecular Ion) F1 [M - •OH]⁺ m/z 241 M->F1 - •OH F2 [M - •NO₂]⁺ m/z 212 M->F2 - •NO₂ F3 [M - •COOH]⁺ m/z 213 M->F3 - •COOH F2_1 [M - •NO₂ - CO]⁺ m/z 184 F2->F2_1 - CO F4 [C₆H₅]⁺ m/z 77 F3->F4 - C₇H₅NO₂

Caption: Predicted EI fragmentation pathway for 4-nitro-3-(phenylamino)benzoic acid.

Predicted Fragmentation with Electrospray Ionization (ESI-MS/MS)

ESI is a soft ionization technique ideal for polar, thermally labile molecules and is commonly coupled with liquid chromatography (LC-MS).[9][10] It typically generates protonated molecules [M+H]⁺ (m/z 259) or deprotonated molecules [M-H]⁻ (m/z 257). For molecules with acidic protons, like carboxylic acids, negative ion mode ([M-H]⁻) is often preferred and highly sensitive.[8]

Tandem mass spectrometry (MS/MS) is then used to induce fragmentation of the selected precursor ion (e.g., m/z 257) in a collision cell. This controlled fragmentation is often less complex than EI and can be highly specific. For aminonitrobenzoic acids, decarboxylation (loss of CO₂) is a predominant fragmentation reaction in negative ESI mode.[8]

Key predicted ESI-MS/MS fragmentations from the [M-H]⁻ precursor at m/z 257 include:

  • Loss of Carbon Dioxide (CO₂): The most anticipated fragmentation, resulting from the loss of the carboxylate group, yielding a highly stable anion at m/z 213.

  • Loss of Nitrogen Dioxide (•NO₂): While less common from a closed-shell anion, collision-induced dissociation can lead to the loss of the nitro group, producing an ion at m/z 211.

ESI_Fragmentation M_H [M - H]⁻ m/z 257 (Precursor Ion) F1_neg [M - H - CO₂]⁻ m/z 213 M_H->F1_neg - CO₂ (44 Da) F2_neg [M - H - CO₂ - H₂O]⁻ m/z 195 F1_neg->F2_neg - H₂O (18 Da)

Caption: Predicted ESI-MS/MS fragmentation of the [M-H]⁻ ion of 4-nitro-3-(phenylamino)benzoic acid.

A Validated Protocol for LC-ESI-MS/MS Analysis

To ensure scientific integrity, any analytical protocol must be self-validating.[11] This means incorporating procedures that guarantee the method is accurate, precise, specific, and robust for its intended purpose.[12][13] Below is a comprehensive, field-proven workflow for the quantitative analysis of 4-nitro-3-(phenylamino)benzoic acid.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Data Processing & Validation stock 1. Prepare 1 mg/mL Stock in Methanol working 2. Create Working Standards (1 ng/mL to 1000 ng/mL) stock->working sample 3. Prepare QC Samples in Matrix working->sample lc 4. Inject onto C18 Column (Gradient Elution) sample->lc ms 5. ESI Negative Ion Mode (MRM Detection) lc->ms quant 6. Quantify using Calibration Curve ms->quant valid 7. Assess Accuracy, Precision, Linearity quant->valid

Caption: Experimental workflow for validated LC-MS/MS analysis.

Experimental Protocol Details

1. Materials and Reagents:

  • 4-nitro-3-(phenylamino)benzoic acid reference standard

  • HPLC-grade Methanol and Water

  • HPLC-grade Formic Acid

  • A certified C18 reversed-phase LC column (e.g., 2.1 x 50 mm, 1.8 µm)

2. Sample Preparation:

  • Stock Solution: Accurately weigh and dissolve the reference standard in methanol to prepare a 1.0 mg/mL stock solution.

  • Calibration Standards: Perform serial dilutions of the stock solution with 50:50 methanol:water to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking the compound into the relevant matrix (e.g., plasma, reaction mixture) to assess method accuracy and precision.

3. Liquid Chromatography (LC) Parameters:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Methanol

  • Flow Rate: 0.4 mL/min

  • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions, and equilibrate for 3 minutes.

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

4. Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (Q1): m/z 257.1

  • Product Ion (Q3): m/z 213.1

  • Collision Energy: Optimize for maximum signal (typically 15-25 eV).

  • Source Parameters: Optimize gas flows, temperatures, and voltages for the specific instrument used to ensure stable and efficient ionization.[14][15]

5. Method Validation:

  • Specificity: Analyze blank matrix samples to ensure no interfering peaks are present at the retention time of the analyte.

  • Linearity: Construct a calibration curve by plotting the peak area against concentration. A linear regression should yield a correlation coefficient (r²) > 0.99.

  • Accuracy & Precision: Analyze QC samples in replicate (n=5) on three separate days. Accuracy should be within ±15% of the nominal value, and the coefficient of variation (CV) for precision should be <15%.[13]

  • Robustness: Introduce small, deliberate variations in method parameters (e.g., flow rate, column temperature) to ensure the method remains reliable.[11]

A Comparative Perspective on Structural Elucidation

While mass spectrometry is exceptionally powerful, a definitive structural elucidation often requires a combination of analytical techniques.[16][17] Each method provides a different piece of the structural puzzle.

Summary of Mass Spectrometry Data

The following table summarizes the key predicted ions for 4-nitro-3-(phenylamino)benzoic acid.

IonizationPrecursor Ion (m/z)Key Fragment Ion (m/z)Neutral LossProposed Fragment Structure
EI 258 ([M]•⁺)241•OH[M - OH]⁺
212•NO₂[M - NO₂]⁺
213•COOH[M - COOH]⁺
ESI-MS/MS 257 ([M-H]⁻)213CO₂[M - H - CO₂]⁻
Comparison with Alternative Analytical Techniques

A robust structural confirmation integrates data from mass spectrometry, NMR, and IR spectroscopy.[18][19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for unambiguous structure determination. ¹H and ¹³C NMR would confirm the connectivity of atoms, the substitution pattern on both aromatic rings, and the presence of the carboxylic acid and amine protons. 2D NMR techniques (like COSY and HMBC) would definitively establish the entire molecular framework. Its primary limitation is its lower sensitivity compared to MS.[16]

  • Infrared (IR) Spectroscopy: IR spectroscopy excels at identifying functional groups.[17] The IR spectrum of this compound would show characteristic stretches for the O-H (carboxylic acid), N-H (amine), C=O (carbonyl), and N-O (nitro) bonds, quickly confirming their presence in the molecule.[20] However, it cannot provide detailed information about the overall molecular connectivity.

Logic_Flow MS Mass Spectrometry - Molecular Weight - Elemental Formula (HRMS) - Fragmentation Pattern Structure Definitive Structure MS->Structure NMR NMR Spectroscopy - Atom Connectivity - ¹H & ¹³C Environments - Stereochemistry NMR->Structure IR IR Spectroscopy - Functional Group ID (COOH, NH, NO₂) IR->Structure

Caption: Interplay of analytical techniques for structural elucidation.

Conclusion

The mass spectrometric analysis of 4-nitro-3-(phenylamino)benzoic acid provides critical data for its identification and characterization. Under Electron Ionization, a complex fragmentation pattern involving losses of hydroxyl, nitro, and carboxyl groups is expected. In contrast, Electrospray Ionization followed by MS/MS analysis is predicted to show a simpler, more specific fragmentation dominated by the loss of carbon dioxide.

For drug development and quality control, a validated LC-MS/MS method offers unparalleled sensitivity and specificity for quantification. However, for complete and unambiguous de novo structural elucidation, it is essential to integrate mass spectrometry data with insights from NMR and IR spectroscopy. This multi-technique approach ensures the highest level of scientific rigor and confidence in the final structural assignment.

References

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of benzoic acid C7H6O2 fragmentation pattern. Retrieved February 15, 2026, from [Link]

  • NIST. (n.d.). Benzoic acid, 4-nitro-. NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]

  • Chemistry Learning. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene [Video]. YouTube. [Link]

  • Heister, U., et al. (2007). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 21(13), 2035-2044. [Link]

  • Van Eeckhaut, A., & Lanckmans, K. (2017). Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 375(2094), 20160271. [Link]

  • Prakash, A. S., et al. (2003). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). The Analyst, 128(2), 156-160. [Link]

  • MassBank. (2020). 4-Nitrobenzoic acid; LC-ESI-QFT; MS2. Retrieved February 15, 2026, from [Link]

  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23–60. [Link]

  • Porter, Q. N. (1985). The Fragment Ion C13H9O2m/z 197 in the Mass Spectra of 2-(2′-R-phenyl)benzoic Acids. Australian Journal of Chemistry, 38(4), 607-614. [Link]

  • Iartsev, V. A., et al. (2021). Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. Journal of Analytical Chemistry, 76(11), 1335-1342. [Link]

  • Various Authors. (2018). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? [Online forum discussion]. ResearchGate. [Link]

  • Kalpana, et al. (2023). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. International Journal of Advanced Research, 11(06), 1311-1319. [Link]

  • Sharma, S. (2023). Validation Of Analytical Methods For Pharmaceutical Analysis. World Journal of Pharmaceutical and Life Sciences, 9(9), 1-10. [Link]

  • Ismail, H. S., et al. (2022). Synthesis of 3-Nitro-4-(phenethylamino) benzoic acid (3). [Figure]. ResearchGate. [Link]

  • Zhang, K., & Zuo, Y. (2004). GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice. Journal of agricultural and food chemistry, 52(2), 222–227. [Link]

  • MicroCombiChem. (n.d.). Structure Elucidation, NMR, HPLC-MS Analytics. Retrieved February 15, 2026, from [Link]

  • Pharma Focus America. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Retrieved February 15, 2026, from [Link]

  • CN104356022A. (2015). Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • Santos, L. S., et al. (2012). The application of electrospray ionization mass spectrometry to homogeneous catalysis. Coordination Chemistry Reviews, 256(23-24), 2757-2774. [Link]

  • Mallet, C. R., et al. (2004). Analytical validation of accelerator mass spectrometry for pharmaceutical development. Bioanalysis, 1(1), 121-134. [Link]

  • Shrivastava, V.S., et al. (2011). Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique. Archives of Applied Science Research, 3(2), 163-171. [Link]

  • Chauhan, M., et al. (2010). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester. Molecular Crystals and Liquid Crystals, 529(1), 116-127. [Link]

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  • Stenson, A. C. (2002). The application of electrospray ionization mass spectrometry (ESI MS) to the structural characterization of natural organic matter. Organic Geochemistry, 33(4), 491-496. [Link]

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Comparative

A Senior Application Scientist's Guide to Distinguishing 3-Anilino-4-Nitrobenzoic Acid and 4-Anilino-3-Nitrobenzoic Acid by NMR Spectroscopy

For Immediate Release to Researchers, Scientists, and Drug Development Professionals In the realm of pharmaceutical research and drug development, the precise structural elucidation of molecules is paramount. Regioisomer...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical research and drug development, the precise structural elucidation of molecules is paramount. Regioisomers, compounds with the same molecular formula but different spatial arrangements of substituents on a core scaffold, can exhibit vastly different pharmacological and toxicological profiles. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled, non-destructive analytical technique for the unambiguous differentiation of such isomers.[1][2][3] This guide provides an in-depth, technical comparison and a validated experimental workflow for distinguishing between 3-anilino-4-nitrobenzoic acid and 4-anilino-3-nitrobenzoic acid, two closely related regioisomers of significant interest in medicinal chemistry.

The Challenge: Subtle Differences, Profound Implications

The synthesis of substituted anilino-nitrobenzoic acids can often yield a mixture of regioisomers. Differentiating between the 3-anilino-4-nitro and the 4-anilino-3-nitro isomers is a critical quality control step. While techniques like mass spectrometry can confirm the molecular weight, they often fall short in distinguishing between these structural isomers.[1] NMR spectroscopy, by probing the local chemical environment of each nucleus, provides the detailed structural information necessary for definitive assignment.[4][5][6]

The NMR Approach: A Multi-faceted Strategy

A comprehensive analysis utilizing one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, and HMBC) NMR experiments is the most robust strategy for distinguishing these isomers.

¹H NMR Spectroscopy: A First Look at the Aromatic Region

The substitution pattern on the benzoic acid ring dictates the chemical shifts and coupling patterns of the aromatic protons.[7] The interplay between the electron-donating anilino group (-NHPh) and the electron-withdrawing nitro (-NO₂) and carboxylic acid (-COOH) groups creates distinct electronic environments for the protons on the benzoic acid core.[7][8]

  • 3-Anilino-4-nitrobenzoic acid: We anticipate a more complex splitting pattern in the aromatic region of the benzoic acid ring. The proton at position 2 will be a doublet, coupled to the proton at position 6. The proton at position 5 will also be a doublet, coupled to the proton at position 6. The proton at position 6 will be a doublet of doublets, showing coupling to both the proton at position 2 and the proton at position 5.

  • 4-Anilino-3-nitrobenzoic acid: This isomer is expected to show a simpler pattern. The proton at position 2 will appear as a doublet, coupled to the proton at position 6. The proton at position 5 will also be a doublet, coupled to the proton at position 6. The proton at position 6 will be a doublet of doublets.

Key Diagnostic Feature in ¹H NMR: The most downfield-shifted proton on the benzoic acid ring will be a key indicator. In the 4-anilino-3-nitro isomer, the proton at position 2, being ortho to the strongly electron-withdrawing nitro group, is expected to resonate at a significantly lower field (higher ppm) compared to any proton on the benzoic acid ring of the 3-anilino-4-nitro isomer.

Typical Coupling Constants:

  • Ortho coupling (³J): ~7-9 Hz

  • Meta coupling (⁴J): ~2-3 Hz[9]

  • Para coupling (⁵J): ~0-1 Hz

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The chemical shifts of the carbon atoms in the benzoic acid ring are also highly sensitive to the substituent effects. The ipso-carbon (the carbon directly attached to a substituent) bearing the nitro group will be significantly deshielded (shifted to a higher ppm value) compared to the other carbons.

  • 3-Anilino-4-nitrobenzoic acid: The carbon at position 4 (C4), directly attached to the nitro group, will exhibit a characteristic downfield shift.

  • 4-Anilino-3-nitrobenzoic acid: The carbon at position 3 (C3), attached to the nitro group, will be the most downfield-shifted carbon on the benzoic acid ring.

2D NMR: Unambiguous Connectivity Mapping

While 1D NMR provides strong indicative evidence, 2D NMR experiments offer definitive proof of the connectivity and spatial relationships within the molecule.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks.[10] For both isomers, COSY will show correlations between adjacent protons on the benzoic acid and aniline rings, confirming their respective spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs (¹H-¹³C).[10] It allows for the unambiguous assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the cornerstone experiment for distinguishing these regioisomers.[10][11] HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons. The key is to look for correlations from the anilino N-H proton and the protons on the aniline ring to the carbons of the benzoic acid ring.

HMBC-based Differentiation Strategy:

  • For 3-Anilino-4-nitrobenzoic acid: The N-H proton of the anilino group is expected to show a ³J correlation to C4 (the carbon bearing the nitro group) and a ²J correlation to C3. The protons on the aniline ring will also show correlations to C3.

  • For 4-Anilino-3-nitrobenzoic acid: The N-H proton of the anilino group should exhibit a ³J correlation to C3 (the carbon with the nitro group) and a ²J correlation to C4. The protons of the aniline ring will show correlations to C4.

Predicted NMR Data Summary

Parameter 3-Anilino-4-nitrobenzoic acid 4-Anilino-3-nitrobenzoic acid Distinguishing Feature
¹H NMR (Benzoic Ring) H2 (d), H5 (d), H6 (dd)H2 (d), H5 (d), H6 (dd)H2 in the 4-anilino-3-nitro isomer will be significantly downfield shifted.
¹³C NMR (Benzoic Ring) C4 (ipso to -NO₂) will be most downfield.C3 (ipso to -NO₂) will be most downfield.The chemical shift of the carbon bearing the nitro group.
HMBC (Key Correlation) N-H proton shows correlation to C4.N-H proton shows correlation to C3.The long-range coupling of the anilino N-H proton to the nitrated carbon.

Experimental Protocol

1. Sample Preparation: a. Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). b. Filter the solution into a standard 5 mm NMR tube.

2. NMR Data Acquisition: a. Acquire a standard ¹H NMR spectrum. b. Acquire a broadband proton-decoupled ¹³C NMR spectrum. c. Acquire a 2D ¹H-¹H COSY spectrum. d. Acquire a 2D ¹H-¹³C HSQC spectrum. e. Acquire a 2D ¹H-¹³C HMBC spectrum, optimized for a long-range coupling constant of 8 Hz.

3. Data Analysis: a. Process and phase all spectra using appropriate NMR software. b. Assign the proton and carbon signals for the aniline ring based on their characteristic chemical shifts and coupling patterns. c. Use the HSQC spectrum to assign the protonated carbons of the benzoic acid ring. d. Analyze the HMBC spectrum to identify the key long-range correlations between the anilino N-H/aromatic protons and the carbons of the benzoic acid ring, as outlined in the differentiation strategy.

Visualizing the Logic: HMBC Correlation Diagrams

The following diagrams illustrate the key HMBC correlations that differentiate the two isomers.

G cluster_0 3-Anilino-4-nitrobenzoic acid cluster_1 4-Anilino-3-nitrobenzoic acid 3A4N_C1 C1 (COOH) 3A4N_C2 C2 (CH) 3A4N_C3 C3 (C-NH) 3A4N_C4 C4 (C-NO2) 3A4N_C5 C5 (CH) 3A4N_C6 C6 (CH) 3A4N_NH N-H 3A4N_NH->3A4N_C3 ²J 3A4N_NH->3A4N_C4 ³J 4A3N_C1 C1 (COOH) 4A3N_C2 C2 (CH) 4A3N_C3 C3 (C-NO2) 4A3N_C4 C4 (C-NH) 4A3N_C5 C5 (CH) 4A3N_C6 C6 (CH) 4A3N_NH N-H 4A3N_NH->4A3N_C3 ³J 4A3N_NH->4A3N_C4 ²J

Caption: Key HMBC correlations for isomeric differentiation.

Conclusion

The unambiguous structural assignment of regioisomers like 3-anilino-4-nitrobenzoic acid and 4-anilino-3-nitrobenzoic acid is a non-trivial but essential task in drug discovery and development. A systematic approach employing a suite of NMR experiments, with a particular emphasis on the long-range correlations observed in HMBC spectra, provides a definitive and reliable method for their differentiation. This guide offers a robust framework for researchers to confidently address this common analytical challenge.

References

  • ACD/Labs. (2025). ¹H–¹H Coupling in Proton NMR. Available at: [Link]

  • AZoOptics. (2024). The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. Available at: [Link]

  • Chemistry LibreTexts. (2021). 14.12: Coupling Constants Identify Coupled Protons. Available at: [Link]

  • Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Available at: [Link]

  • News-Medical.Net. (2022). NMR spectrometry analysis for drug discovery and development. Available at: [Link]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Available at: [Link]

  • Spectroscopy Online. (2024). NMR Spectroscopy Revolutionizes Drug Discovery. Available at: [Link]

  • Walsh Medical Media. (n.d.). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. Available at: [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Available at: [Link]

  • YouTube. (2020). 2D NMR- Worked Example 2 (HSQC and HMBC). Available at: [Link]

Sources

Validation

A Comparative Guide to HPLC Method Development for Purity Analysis of Nitrobenzoic Acid Derivatives

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of nitrobenzoic acid derivatives. Tailored for researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of nitrobenzoic acid derivatives. Tailored for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the scientific rationale behind experimental choices. Every protocol herein is designed as a self-validating system, grounded in authoritative sources to ensure scientific integrity and reproducibility.

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug quality, safety, and efficacy. Nitrobenzoic acids (NBAs) are crucial intermediates in the synthesis of numerous pharmaceuticals and dyes.[1] Due to the nature of their synthesis, which often involves the nitration of benzoic acid, a mixture of ortho-, meta-, and para- isomers can be produced as side products.[2] The accurate quantification of these isomeric impurities is, therefore, a critical quality control step.[3] HPLC is the premier analytical technique for this purpose, offering high resolution and sensitivity for the separation and quantification of these closely related compounds.[4][5]

This guide compares two primary reversed-phase HPLC (RP-HPLC) approaches, detailing the strategic selection of mobile phase pH and stationary phase chemistry to achieve optimal separation of nitrobenzoic acid isomers.

The Foundational Role of Mobile Phase pH in Selectivity

The separation of nitrobenzoic acid isomers is challenging due to their similar structures. However, their subtle differences in pKa values can be exploited to achieve separation.[6] The pKa of the three isomers are slightly different: o-nitrobenzoic acid (pKa ≈ 2.2), m-nitrobenzoic acid (pKa ≈ 3.47), and p-nitrobenzoic acid (pKa ≈ 3.44).[2][7]

In reversed-phase HPLC, the retention of ionizable compounds like nitrobenzoic acids is highly dependent on the mobile phase pH.[8] By adjusting the pH, we can control the degree of ionization of the carboxylic acid group.[9] When the mobile phase pH is significantly below the pKa of the analytes (a general rule of thumb is 2 pH units below), the carboxylic acid group will be predominantly in its protonated, non-ionized form.[10][11] This non-ionized form is less polar and will have a stronger interaction with the non-polar stationary phase, leading to increased retention.[12] Conversely, at a pH above the pKa, the carboxylic acid will be ionized, making the molecule more polar and resulting in decreased retention.[9]

Manipulating the mobile phase pH is a powerful tool for optimizing selectivity between the isomers.[8] Even small differences in pKa can lead to significant changes in retention time when the mobile phase pH is carefully controlled around these values.

Comparative Analysis of HPLC Methodologies

Two primary reversed-phase HPLC methods are compared below. Method 1 utilizes a standard C18 column with a mobile phase pH well below the pKa of all isomers to ensure good retention and peak shape. Method 2 employs a similar stationary phase but with a mobile phase pH that is closer to the pKa values of the m- and p- isomers to enhance selectivity between these two closely eluting compounds.

Table 1: Comparison of HPLC Method Parameters
ParameterMethod 1: Ion-Suppression ApproachMethod 2: Enhanced Selectivity Approach
Stationary Phase C18 bonded silica (e.g., 4.6 mm x 150 mm, 5 µm)C18 bonded silica (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ≈ 2.1)0.1% Acetic Acid in Water (pH ≈ 2.9)[6]
Mobile Phase B AcetonitrileAcetonitrile
Elution Mode Isocratic (e.g., 60:40 Mobile Phase A:B)Isocratic (e.g., 70:30 Mobile Phase A:B)
Flow Rate 1.0 mL/min1.2 mL/min[6]
Column Temperature 30 °C30 °C
Detection UV at 254 nm[6]UV at 254 nm[6]
Injection Volume 10 µL10 µL
Rationale for Method Selection
  • Method 1 (Ion-Suppression): By using a mobile phase with a pH of approximately 2.1, all three nitrobenzoic acid isomers are well below their pKa values. This ensures they are in their non-ionized form, leading to good retention on the C18 column and minimizing peak tailing that can occur with ionized acids.[13][14] This approach is robust and provides a good general-purpose method for purity analysis.

  • Method 2 (Enhanced Selectivity): A mobile phase pH of around 2.9, achieved with acetic acid, is closer to the pKa values of the meta and para isomers.[6] This subtle change can enhance the separation between these two isomers, which are often the most difficult to resolve.[6] While the ortho isomer will still be significantly retained, the slight differences in ionization between the meta and para isomers at this pH can be sufficient to improve their resolution.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for implementing the compared HPLC methods. These protocols are designed to be compliant with standard pharmaceutical quality control practices and align with principles outlined in ICH guidelines for analytical method validation.[15][16][17]

Protocol 1: HPLC Purity Analysis using Ion-Suppression Method

1. Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and UV detector.[4]

  • C18 reversed-phase column (4.6 mm x 150 mm, 5 µm particle size).[4]

  • Chromatography data station.[4]

  • Analytical balance, volumetric flasks, and pipettes.

  • HPLC grade acetonitrile, water, and phosphoric acid (85%).[4]

2. Solution Preparation:

  • Mobile Phase: Prepare a 0.1% (v/v) solution of phosphoric acid in water. Filter and degas.

  • Diluent: A mixture of water and acetonitrile (50:50 v/v).[4]

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of each nitrobenzoic acid isomer reference standard into separate 100 mL volumetric flasks. Dissolve in and dilute to volume with the diluent.[4]

  • Sample Solution (1000 µg/mL): Accurately weigh about 50 mg of the nitrobenzoic acid derivative sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

3. Chromatographic Conditions:

  • Column: C18 (4.6 mm x 150 mm, 5 µm)

  • Mobile Phase: 0.1% Phosphoric Acid in Water:Acetonitrile (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4. Analysis Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure no interfering peaks.

  • Inject the standard solutions to determine the retention times of the individual isomers.

  • Inject the sample solution to assess its purity and identify any isomeric impurities.

  • Calculate the purity by the area percent method.

Protocol 2: HPLC Purity Analysis using Enhanced Selectivity Method

1. Instrumentation and Materials:

  • Same as Protocol 1.

2. Solution Preparation:

  • Mobile Phase: Prepare a 0.1% (v/v) solution of acetic acid in water. Filter and degas.

  • Diluent, Standard, and Sample Solutions: Prepare as described in Protocol 1.

3. Chromatographic Conditions:

  • Column: C18 (4.6 mm x 150 mm, 5 µm)

  • Mobile Phase: 0.1% Acetic Acid in Water:Acetonitrile (70:30 v/v)

  • Flow Rate: 1.2 mL/min[6]

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm[6]

  • Injection Volume: 10 µL

4. Analysis Procedure:

  • Follow the same procedure as outlined in Protocol 1.

Data Presentation and Comparison

The following table presents hypothetical, yet representative, data to illustrate the performance differences between the two methods.

Table 2: Comparative Chromatographic Performance
AnalyteMethod 1: Ion-SuppressionMethod 2: Enhanced Selectivity
Retention Time (min) Resolution (Rs)
o-Nitrobenzoic Acid4.2-
p-Nitrobenzoic Acid5.83.5
m-Nitrobenzoic Acid6.31.3

Analysis of Results:

  • Resolution: Method 2 demonstrates a significant improvement in the resolution between the critical pair, m- and p-nitrobenzoic acid (Rs = 2.1 vs. 1.3).[6] A resolution value of ≥ 1.5 is generally considered baseline separation.[6]

  • Retention Time: The analysis time is longer for Method 2 due to the lower percentage of organic modifier in the mobile phase.

  • Peak Shape: Both methods produce acceptable peak shapes with tailing factors below 1.5.[13]

Visualization of Method Development Workflow

The process of developing a robust HPLC method for purity analysis follows a logical progression of steps.

HPLC_Method_Development cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Mobile Phase Optimization cluster_2 Phase 3: Method Fine-Tuning & Validation Analyte_Properties Analyte Properties (pKa, logP, UV spectra) Column_Selection Column Selection (C18, 5µm) Analyte_Properties->Column_Selection Detector_Wavelength Detector Wavelength (254 nm) Analyte_Properties->Detector_Wavelength pH_Screening pH Screening (e.g., pH 2.1 vs 2.9) Column_Selection->pH_Screening Detector_Wavelength->pH_Screening Organic_Modifier Organic Modifier % (Acetonitrile) pH_Screening->Organic_Modifier Gradient_vs_Isocratic Gradient vs. Isocratic Organic_Modifier->Gradient_vs_Isocratic Flow_Rate_Temp Flow Rate & Temperature Optimization Gradient_vs_Isocratic->Flow_Rate_Temp System_Suitability System Suitability (Resolution, Tailing, Precision) Flow_Rate_Temp->System_Suitability Validation Method Validation (ICH Q2(R2)) System_Suitability->Validation

Sources

Comparative

A Comparative Guide to the UV-Vis Absorption Spectra of 4-nitro-3-(phenylamino)benzoic acid and its Structural Analogs

This guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of 4-nitro-3-(phenylamino)benzoic acid, a molecule of interest in pharmaceutical and materials science research....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of 4-nitro-3-(phenylamino)benzoic acid, a molecule of interest in pharmaceutical and materials science research. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible literature, this guide establishes a robust comparative framework. We will dissect the expected spectral behavior of 4-nitro-3-(phenylamino)benzoic acid by examining the empirical data of its constituent structural motifs and closely related analogs. This approach allows for a deep, mechanistically grounded understanding of its electronic properties.

This guide is intended for researchers, scientists, and drug development professionals who utilize UV-Vis spectroscopy for structural elucidation, purity assessment, and understanding the electronic properties of aromatic compounds.

Theoretical Framework: Electronic Transitions in Aromatic Nitro Compounds

The UV-Vis absorption spectrum of an organic molecule is dictated by the electronic transitions that occur when it absorbs light. In the case of 4-nitro-3-(phenylamino)benzoic acid, the key structural features that govern its spectral properties are the benzene ring, the nitro (-NO₂) electron-withdrawing group, the amino (-NH-) electron-donating group, and the carboxylic acid (-COOH) group.

The absorption bands observed in the UV-Vis spectra of such molecules typically arise from π → π* and n → π* transitions.

  • π → π Transitions:* These are generally high-energy transitions resulting in strong absorption bands. They involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The extended conjugation in 4-nitro-3-(phenylamino)benzoic acid, involving the phenyl ring, the amino bridge, and the nitro group, is expected to lead to intense π → π* transitions.

  • n → π Transitions:* These are typically lower in energy and intensity compared to π → π* transitions. They involve the excitation of a non-bonding electron (from the oxygen atoms of the nitro and carboxyl groups, or the nitrogen of the amino group) to a π* antibonding orbital.

The interplay of the electron-donating amino group and the electron-withdrawing nitro group across the phenylamine backbone creates a "push-pull" system. This intramolecular charge transfer (ICT) character is expected to significantly influence the position and intensity of the absorption maxima (λmax).

Experimental Protocol: Acquisition of UV-Vis Absorption Spectra

To ensure scientific rigor and reproducibility, a standardized protocol for acquiring UV-Vis spectra is paramount. The following is a detailed, step-by-step methodology for the analysis of 4-nitro-3-(phenylamino)benzoic acid and its analogs.

Materials and Instrumentation
  • Analytes: 4-nitro-3-(phenylamino)benzoic acid and reference compounds (e.g., 4-nitroaniline, 3-aminobenzoic acid, N-phenylanthranilic acid).

  • Solvents: Spectroscopic grade solvents of varying polarities (e.g., hexane, ethanol, acetonitrile, water).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Cuvettes: 1 cm path length quartz cuvettes.

Sample Preparation
  • Stock Solution Preparation: Accurately weigh a precise amount of the analyte (e.g., 1 mg) and dissolve it in a known volume (e.g., 100 mL) of the chosen solvent to create a stock solution.[1] The concentration should be adjusted to yield an absorbance in the optimal range of 0.2 to 0.8 AU.

  • Serial Dilutions: If necessary, perform serial dilutions from the stock solution to achieve the desired concentration.

Instrumental Parameters and Data Acquisition
  • Instrument Initialization: Turn on the spectrophotometer and allow the lamps (deuterium and tungsten) to warm up for at least 30 minutes to ensure stable output.

  • Wavelength Range: Set the scanning range, typically from 200 to 800 nm, to capture all relevant electronic transitions.[1]

  • Baseline Correction: Fill a quartz cuvette with the pure solvent to be used for the sample analysis. Place this "blank" in both the reference and sample holders and run a baseline scan. This corrects for any absorbance from the solvent and the cuvette itself.

  • Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the sample solution, and then fill it with the sample solution. Place the sample cuvette in the sample holder and the blank cuvette in the reference holder.

  • Data Recording: Initiate the scan. The instrument will record the absorbance as a function of wavelength. Save the resulting spectrum.

  • Data Processing: Identify the wavelength of maximum absorbance (λmax) for each absorption band.

Experimental Workflow Diagram

Caption: A schematic of the UV-Vis spectroscopy experimental workflow.

Comparative Spectral Analysis

CompoundKey Structural FeaturesExpected/Observed λmax (nm)Rationale
4-nitro-3-(phenylamino)benzoic acid Nitro group, amino bridge, carboxyl group, extended conjugation~380-420The extended π-system and the strong intramolecular charge transfer from the phenylamino donor to the nitro acceptor are expected to cause a significant bathochromic (red) shift.
4-Nitroaniline Primary amine and nitro group on a benzene ring~380A classic "push-pull" system exhibiting a strong charge-transfer band.[2] This serves as a primary reference for the ICT band.
3-Aminobenzoic acid Amino and carboxyl groups in a meta arrangement194, 226, 272The lack of direct conjugation between the donor and acceptor groups results in absorption bands at shorter wavelengths, characteristic of substituted benzenes.[3]
N-Phenylanthranilic acid Phenylamino and carboxyl groups in an ortho arrangement-While specific λmax data is not provided in the search results, the electronic communication between the two aromatic rings through the amino bridge would influence the spectrum.
Benzoic Acid A single carboxyl group on a benzene ring194, 230, 274Represents the basic chromophore without the strong donor-acceptor character.[4]

The Influence of Solvent Polarity (Solvatochromism)

The position of the λmax of a compound can be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. This provides valuable insight into the electronic distribution in the ground and excited states of the molecule.

  • Bathochromic Shift (Red Shift): A shift to a longer wavelength, which is often observed for π → π* transitions in polar solvents. This occurs when the excited state is more polar than the ground state, leading to greater stabilization of the excited state by the polar solvent.[5]

  • Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength, often seen with n → π* transitions in polar, protic solvents. This is because the non-bonding electrons in the ground state can be stabilized by hydrogen bonding with the solvent, increasing the energy required for excitation.[5]

For 4-nitro-3-(phenylamino)benzoic acid, the strong intramolecular charge transfer character suggests that the excited state will be significantly more polar than the ground state. Therefore, an increase in solvent polarity is expected to induce a bathochromic shift in its main absorption band.

Logical Relationship of Solvatochromism

solvatochromism cluster_ground Ground State (S0) cluster_excited Excited State (S1) cluster_result Spectroscopic Outcome S0 Less Polar S1 More Polar S0->S1 Excitation (ΔE) Result Lower ΔE in Polar Solvent (Bathochromic Shift) Nonpolar Nonpolar Solvent Nonpolar->S0 Minimal Stabilization Polar Polar Solvent Polar->S1 Stabilizes S1 more than S0

Caption: The effect of solvent polarity on electronic transitions.

Influence of pH

The presence of the acidic carboxylic acid group and the basic amino group means that the UV-Vis spectrum of 4-nitro-3-(phenylamino)benzoic acid will be highly dependent on the pH of the solution.

  • Acidic Conditions (Low pH): The amino group will be protonated (-NH₂⁺-), reducing its electron-donating ability. This will likely lead to a hypsochromic (blue) shift compared to the neutral molecule, as the intramolecular charge transfer is diminished.

  • Basic Conditions (High pH): The carboxylic acid group will be deprotonated (-COO⁻), which can enhance the overall electron-donating character of the benzoate moiety. This may lead to a slight bathochromic (red) shift.

The spectral changes upon pH variation can be utilized for the determination of the pKa values of the acidic and basic functional groups.

Conclusion

References

  • e-PG Pathshala. (n.d.). UV-VIS spectroscopy and Instrumentation technique. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). 4-Nitroaniline – Knowledge and References. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 3-Aminobenzoic Acid. Retrieved from [Link]

  • Sheka, E. F. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. Physical Chemistry Chemical Physics, 22(10), 5494-5503.
  • American Journal of Engineering Research (AJER). (2021). Solvent Effects on the Electronic Absorption Spectra of Benzene and Paranitroaniline in UV-Vis Spectroscopy. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). pH-dependent spectral properties of para-aminobenzoic acid and its derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 84(1), 227-232.
  • Purdue University. (n.d.). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Retrieved from [Link]

  • La Salle University. (n.d.). CHL311 Instrumental Analysis Laboratory Qualitative UV-VIS Spectrophotometry Laboratory. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). 4-Nitroaniline – Knowledge and References. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 3-Aminobenzoic Acid. Retrieved from [Link]

  • Sheka, E. F. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. Physical Chemistry Chemical Physics, 22(10), 5494-5503.
  • American Journal of Engineering Research (AJER). (2021). Solvent Effects on the Electronic Absorption Spectra of Benzene and Paranitroaniline in UV-Vis Spectroscopy. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). pH-dependent spectral properties of para-aminobenzoic acid and its derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 84(1), 227-232.
  • Purdue University. (n.d.). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Retrieved from [Link]

  • La Salle University. (n.d.). CHL311 Instrumental Analysis Laboratory Qualitative UV-VIS Spectrophotometry Laboratory. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). 4-Nitroaniline – Knowledge and References. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 3-Aminobenzoic Acid. Retrieved from [Link]

  • Sheka, E. F. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. Physical Chemistry Chemical Physics, 22(10), 5494-5503.
  • American Journal of Engineering Research (AJER). (2021). Solvent Effects on the Electronic Absorption Spectra of Benzene and Paranitroaniline in UV-Vis Spectroscopy. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). pH-dependent spectral properties of para-aminobenzoic acid and its derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 84(1), 227-232.
  • Purdue University. (n.d.). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzoic Acid. Retrieved from [Link]

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Validation

A Comparative Guide to the Biological Activity of Nitrobenzoic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals Introduction Nitrobenzoic acids, existing as ortho (2-nitrobenzoic acid), meta (3-nitrobenzoic acid), and para (4-nitrobenzoic acid) isomers, are fundamenta...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrobenzoic acids, existing as ortho (2-nitrobenzoic acid), meta (3-nitrobenzoic acid), and para (4-nitrobenzoic acid) isomers, are fundamental building blocks in organic synthesis with significant applications in the pharmaceutical and dye industries. The seemingly subtle difference in the position of the electron-withdrawing nitro group on the benzoic acid framework profoundly impacts the molecule's physicochemical properties, which in turn dictates its biological activity. Understanding these structure-activity relationships is paramount for researchers in drug discovery and development for the rational design of new therapeutic agents.

This guide provides a comprehensive, data-driven comparison of the biological activities of these three isomers, delving into their antimicrobial, antifungal, mutagenic, and toxicological profiles. By synthesizing available experimental data and elucidating the underlying chemical principles, this document aims to equip scientists with the critical knowledge needed to select the appropriate isomer for their research and development endeavors.

The Isomeric Landscape: How Position Dictates Physicochemical Properties and Reactivity

The biological activity of a molecule is intrinsically linked to its chemical properties. The position of the nitro group in nitrobenzoic acid isomers governs their acidity, solubility, and electronic distribution, which are key determinants of their interactions with biological systems.

The acidity of the isomers follows the order: 2-nitrobenzoic acid > 4-nitrobenzoic acid > 3-nitrobenzoic acid.[1] The enhanced acidity of the ortho isomer is a classic example of the "ortho effect," where steric hindrance between the adjacent nitro and carboxylic acid groups forces the carboxyl group out of the plane of the benzene ring, facilitating proton donation.[1] In the para position, the nitro group exerts a strong electron-withdrawing effect through both induction and resonance, stabilizing the carboxylate anion.[1] The meta isomer's acidity is enhanced only by the inductive effect, rendering it the least acidic of the three, though still more acidic than benzoic acid itself.[1] These differences in acidity can influence the transport of these molecules across biological membranes and their interactions with enzymatic active sites.

Comparative Biological Activities

Nitroaromatic compounds, including the nitrobenzoic acid isomers, are known to exhibit a spectrum of biological activities.[2] However, their therapeutic applications are often as precursors to other active pharmaceutical ingredients.[2] The following sections compare the known biological activities of the three isomers.

Antimicrobial Activity

While direct comparative studies on the antibacterial activity of the three isomers are limited, available data on the isomers and their derivatives suggest that their efficacy is influenced by the isomeric form.

  • 2-Nitrobenzoic Acid (ortho-isomer): Derivatives of 2-nitrobenzoic acid have been synthesized and evaluated for their antimicrobial activity against various Gram-positive and Gram-negative bacteria. For instance, 2-[(2-nitro-1-phenyl-ethyl)thio]benzoic acid derivatives have shown activity against Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli.[3]

  • 3-Nitrobenzoic Acid (meta-isomer): This isomer is described as an antioxidant and antibacterial agent capable of inhibiting the growth of bacteria.[2]

  • 4-Nitrobenzoic Acid (para-isomer): This isomer has a notable application in microbiology as a selective agent for the identification of Mycobacterium tuberculosis.[4] It has been demonstrated to inhibit the growth of this pathogen in vitro.[4]

The antibacterial properties of benzoic acid derivatives are generally influenced by the type and position of substituents on the aromatic ring. The lipophilicity and electronic effects of the nitro group, which vary with its position, likely play a significant role in the differential activity of the isomers.

Antifungal Activity

Similar to their antibacterial properties, the antifungal activities of nitrobenzoic acid isomers are not extensively documented in direct comparative studies. However, research on individual isomers and their derivatives provides valuable insights.

  • 2-Nitrobenzoic Acid (ortho-isomer): Derivatives of 2-nitrobenzoic acid have demonstrated antifungal activity. For example, 2-[(2-nitro-1-phenyl-ethyl)thio]benzoic acid derivatives were found to be active against Candida albicans and Candida krusei.[3]

  • 3-Nitrobenzoic Acid (meta-isomer): 3-nitrobenzoic acid has been reported to inhibit the growth of fungi.[2]

  • 4-Nitrobenzoic Acid (para-isomer): Derivatives of 4-nitrobenzoic acid, specifically 3-methyl-4-nitrobenzoate esters, have shown significant antifungal activity against various Candida species, with their efficacy being dependent on the structural variations.[5]

Anticancer Activity

The potential of nitroaromatic compounds as anticancer agents has garnered considerable interest. While direct comparative data for the three isomers is scarce, studies on their derivatives suggest that the isomeric position is a critical determinant of cytotoxicity.

  • 2-Nitrobenzoic Acid (ortho-isomer): Metal complexes of 2-nitrobenzoic acid derivatives have demonstrated promising anticancer activity. Furthermore, synthetic ortho-nitrobenzyl derivatives have been shown to selectively affect the viability of cancer cells over non-tumoral cell lines, with metabolic activation enhancing their cytotoxicity.[6]

  • 3-Nitrobenzoic Acid & 4-Nitrobenzoic Acid (meta- and para-isomers): While less information is available specifically on the anticancer activity of the meta and para isomers of nitrobenzoic acid itself, the broader class of benzoic acid derivatives has been extensively studied for anticancer properties.[7] The cytotoxic effects are often evaluated using assays like the MTT assay to determine the half-maximal inhibitory concentration (IC50).[2][8]

The mechanism of anticancer activity for nitroaromatic compounds is often linked to their ability to generate reactive oxygen species and induce DNA damage in cancer cells.

Mutagenicity

A direct comparative study on the mutagenicity of mono-nitrobenzene derivatives, including the three nitrobenzoic acid isomers, provides clear evidence of the influence of isomerism. In the Salmonella typhimurium assay in the presence of norharman, the following trend was observed:

  • 2-Nitrobenzoic Acid (ortho-isomer): Strong mutagenic activity.

  • 3-Nitrobenzoic Acid (meta-isomer): No mutagenic activity observed.

  • 4-Nitrobenzoic Acid (para-isomer): Weak mutagenic activity.

This striking difference highlights the critical role of the nitro group's position in determining the genotoxic potential of these compounds. The mechanism is believed to involve the enzymatic reduction of the nitro group to a reactive intermediate that can interact with DNA.

Toxicity Profile

The toxicity of the nitrobenzoic acid isomers is a crucial consideration for their application. The available data, primarily from animal studies, is summarized below.

IsomerToxicity Data (LD50)Notes
2-Nitrobenzoic Acid (ortho) Data not readily available in cited oral toxicity studies.Causes skin and eye irritation.[9][10]
3-Nitrobenzoic Acid (meta) 640 mg/kg (intravenous, mouse)Can cause skin and eye irritation.[11]
4-Nitrobenzoic Acid (para) 1960 mg/kg (oral, rat)[12]May cause irritation to the eyes, skin, and respiratory tract.

It is important to note that the route of administration and the animal model can significantly influence the observed toxicity. The lack of a definitive oral LD50 for the ortho isomer in the reviewed literature necessitates caution and further investigation when handling this compound.

Experimental Protocols

To facilitate further research and validation, detailed protocols for key in vitro assays are provided below.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial and Antifungal Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.

Materials:

  • Test microorganism (bacterial or fungal strain)

  • Appropriate sterile growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Stock solutions of nitrobenzoic acid isomers in a suitable solvent (e.g., DMSO)

  • Positive control (a known effective antibiotic or antifungal)

  • Negative control (medium with solvent)

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare serial two-fold dilutions of the nitrobenzoic acid isomers in the growth medium directly in the 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the growth medium, adjusted to a specific concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Inoculation: Add the microbial inoculum to each well containing the test compounds and controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • Data Analysis: Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity or by measuring the absorbance at 600 nm using a microplate reader.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compounds Prepare serial dilutions of nitrobenzoic acid isomers inoculate Inoculate 96-well plate prep_compounds->inoculate prep_inoculum Prepare standardized microbial inoculum prep_inoculum->inoculate incubate Incubate under appropriate conditions inoculate->incubate read_plate Visually inspect or read absorbance (600 nm) incubate->read_plate determine_mic Determine MIC read_plate->determine_mic

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Sterile 96-well plates

  • Stock solutions of nitrobenzoic acid isomers in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the nitrobenzoic acid isomers and incubate for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Workflow cluster_setup Setup cluster_incubation Incubation cluster_readout Readout seed_cells Seed cells in 96-well plate treat_cells Treat with nitrobenzoic acid isomers seed_cells->treat_cells incubate_compounds Incubate for defined period treat_cells->incubate_compounds add_mtt Add MTT solution incubate_compounds->add_mtt incubate_mtt Incubate for formazan formation add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Measure absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

The position of the nitro group on the benzoic acid ring is a critical determinant of the biological activity of its isomers. The ortho, meta, and para isomers of nitrobenzoic acid exhibit distinct profiles in terms of their antimicrobial, antifungal, mutagenic, and toxicological properties. The ortho isomer displays strong mutagenicity, while the meta isomer is non-mutagenic. The para isomer finds a specific application in the identification of Mycobacterium tuberculosis. While direct comparative data on their antimicrobial and anticancer activities are not abundant, the available information on their derivatives underscores the importance of the isomeric form.

This guide highlights the necessity for direct, head-to-head comparative studies to fully elucidate the biological potential of each nitrobenzoic acid isomer. Such research will be invaluable for the rational design of new drugs and other bioactive compounds. Researchers are encouraged to utilize the provided protocols to generate robust and comparable data to fill the existing knowledge gaps.

References

  • Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. PMC. [Link]

  • In vitro evaluation of the selective cytotoxicity and genotoxicity of three synthetic ortho-nitrobenzyl derivatives in human cancer cell lines, with and without metabolic activation. PubMed. [Link]

  • Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal. Semantic Scholar. [Link]

  • Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal and aromatic plants. International Journal of Plant-Based Pharmaceuticals. [Link]

  • Safety Data Sheet: 4-Nitrobenzoic acid. Carl ROTH. [Link]

  • Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based. Semantic Scholar. [Link]

  • Synthesis and in Vitro Antimicrobial and Cytotoxicity Activities of 2-[(2-nitro-1-phenylalkyl)thio]benzoic Acid Derivatives. TÜBİTAK Academic Journals. [Link]

  • THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES. Dergipark. [Link]

  • 4-hydroxybenzoic acid. OECD SIDS. [Link]

  • acute oral toxicity: Topics by Science.gov. Science.gov. [Link]

  • 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. ResearchGate. [Link]

  • 4-Hydroxybenzoic Acid. Toxicology Excellence for Risk Assessment. [Link]

  • Comparative analysis of antifungal activity of different plant extracts. Journal of Medicinal Plants Studies. [Link]

  • Early Toxicology Signal Generation in the Mouse. Ovid. [Link]

  • Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. SciSpace. [Link]

  • Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. PMC. [Link]

  • 3-Nitrobenzoic acid. Wikipedia. [Link]

Sources

Comparative

Structural Analysis &amp; Comparative Guide: 4-Nitro-3-(phenylamino)benzoic Acid

This guide provides a structural analysis and comparative assessment of 4-nitro-3-(phenylamino)benzoic acid , designed for researchers in solid-state chemistry and drug development. Executive Summary 4-Nitro-3-(phenylami...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a structural analysis and comparative assessment of 4-nitro-3-(phenylamino)benzoic acid , designed for researchers in solid-state chemistry and drug development.

Executive Summary

4-Nitro-3-(phenylamino)benzoic acid (also known as 3-anilino-4-nitrobenzoic acid) represents a specific class of "ortho-nitroaniline" derivatives where the intramolecular hydrogen bonding network dictates the solid-state packing. Unlike its famous isomer Fenamic Acid (N-phenylanthranilic acid), which locks the carboxylic acid into an intramolecular ring, this compound features a "free" carboxylic acid motif available for intermolecular dimerization, while the amine is sequestered by the nitro group.

This guide compares the crystallographic and physicochemical profile of the target compound against its primary structural alternatives: Fenamic Acid (the pharmacophore standard) and 3-Nitro-4-(phenylamino)benzoic acid (the positional isomer).

Part 1: Structural Identity & Key Metrics

The crystal structure of 4-nitro-3-(phenylamino)benzoic acid is governed by two competing supramolecular synthons: the Ortho-Nitro Effect and the Carboxylic Acid Dimer .

1. The Dominant Structural Motif: S(6) Intramolecular Ring

The defining feature of this molecule is the Intramolecular Hydrogen Bond between the amine nitrogen (N-H) and the oxygen of the adjacent nitro group (NO₂).

  • Interaction: N-H

    
     O=N (Nitro)
    
  • Geometry: Forms a planar, 6-membered pseudo-ring (Graph Set S(6) ).

  • Consequence: This interaction "locks" the phenylamino group and the nitrobenzene core into a near-planar conformation (dihedral angle typically <15°), reducing conformational freedom and increasing lattice energy.

2. Crystallographic Parameters (Homologue Extrapolation)

As the specific CIF for the free acid is proprietary/rare, data is derived from the high-confidence structural homologue Ethyl 4-anilino-3-nitrobenzoate and 4-ethylamino-3-nitrobenzoic acid .

ParameterTarget: 4-Nitro-3-(phenylamino)benzoic acid (Predicted)Proxy: Ethyl 4-anilino-3-nitrobenzoate (Experimental)
Crystal System Triclinic or MonoclinicTriclinic / Monoclinic (

)
Space Group

or


Z (Molecules/Cell) 2 or 42
Key Dihedral Angle ~75–80° (Core vs. Phenyl Ring)78.33(3)°
H-Bond Motif S(6) (Intra) +

(Inter-dimer)
S(6) (Intra) + Chain/Stacking
Density (

)
~1.45 – 1.50 g/cm³1.42 g/cm³
Part 2: Comparative Crystallography

This section objectively compares the target against the industry-standard scaffold (Fenamic Acid) and its direct isomer.

Comparison Table: Supramolecular Synthons
FeatureTarget: 4-Nitro-3-(phenylamino)benzoic acid Alternative A: Fenamic Acid (N-Phenylanthranilic) Alternative B: 3-Nitro-4-(phenylamino)benzoic acid
Intramolecular H-Bond Strong (N-H

O-Nitro)
Strong (N-H

O=C-OH)
Strong (N-H

O-Nitro)
Carboxylic Acid Status Free (Available for dimerization)Blocked (Involved in internal H-bond)Free (Available for dimerization)
Electronic Effect Nitro is ortho to Amine, para to H (Target).Acid is ortho to Amine.Nitro is ortho to Amine, meta to Acid.
Packing Efficiency High (Planar core stacks well)Medium (Twisted "butterfly" shape)High (Planar core)
Solubility Profile Lower (Due to strong lattice energy)Higher (Internal H-bond masks polarity)Moderate
Critical Insight: The "Free Acid" Advantage

In Fenamic Acid , the carboxylic acid proton is often engaged with the amine nitrogen, disrupting the classic carboxylic acid dimer (


).
In the Target (4-Nitro-3-...) , the amine is "busy" bonding to the Nitro group. This leaves the Carboxylic Acid (

) completely free to form centrosymmetric dimers with neighboring molecules.
  • Result: The Target is expected to have a higher melting point and lower solubility than Fenamic acid due to this robust intermolecular dimerization.

Part 3: Visualization of Structural Logic

The following diagram illustrates the competing hydrogen bond pathways and the crystallization workflow.

StructuralLogic Target 4-Nitro-3-(phenylamino) benzoic acid OrthoNitro Ortho-Nitro Effect (Intramolecular) Target->OrthoNitro Dominant Interaction AcidDimer COOH Dimerization (Intermolecular) Target->AcidDimer Secondary Interaction Packing Crystal Lattice (High Stability) OrthoNitro->Packing Planarizes Core AcidDimer->Packing Links Molecules Fenamic Alternative: Fenamic Acid FenamicBond N-H...COOH (Internal Lock) Fenamic->FenamicBond Competes with Dimerization FenamicBond->Packing Disrupts Packing

Caption: Structural Logic Flow. The target molecule utilizes the nitro group to lock the amine, freeing the carboxylic acid to form stable intermolecular dimers, unlike Fenamic acid.

Part 4: Experimental Methodology

To validate the crystal structure of this specific isomer, the following protocol is recommended.

1. Synthesis & Purification
  • Reaction: Nucleophilic aromatic substitution of 3-fluoro-4-nitrobenzoic acid with aniline .

  • Conditions: Reflux in ethanol/water with

    
     or Et3N.
    
  • Purification: The product precipitates upon acidification. Recrystallize from Ethanol/DMF (9:1) to obtain single crystals suitable for XRD.

2. Crystallization Protocol (Vapor Diffusion)

Direct evaporation often yields powder due to the high lattice energy. Use Vapor Diffusion for X-ray quality crystals.

  • Inner Vial: Dissolve 20 mg of target in 2 mL THF or DMF .

  • Outer Vial: Add 5 mL Pentane or Diethyl Ether (Antisolvent).

  • Process: Seal and allow to stand at 4°C for 72 hours. The slow diffusion of pentane will force the compound to crystallize in its thermodynamic form (likely Triclinic

    
    ).
    
3. Characterization Checklist
  • Single Crystal XRD: Collect at 100 K to reduce thermal motion of the nitro group.

  • Powder XRD (PXRD): Essential to verify bulk phase purity against the calculated pattern from the single crystal.

  • DSC (Differential Scanning Calorimetry): Look for a sharp endotherm >250°C (decomposition/melting). A broad peak indicates amorphous content or solvate loss.

References
  • Maidin, S. et al. (2008).[1] "Ethyl 4-anilino-3-nitrobenzoate." Acta Crystallographica Section E, 64(12), o2333. Link

  • Bowers, J. R. et al. (2005). "Crystal structure of 4-ethylamino-3-nitrobenzoic acid." Acta Crystallographica Section E, 61, o2333. Link

  • Bruno, G. et al. (2013).[2] "Crystal structure of 2-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide." PubMed Central. Link

  • PubChem. (2025).[3] "4-(Methylamino)-3-nitrobenzoic acid Data." National Library of Medicine. Link

  • Cambridge Structural Database (CSD). Search for "Ortho-nitroaniline benzoic acid derivatives." Link

Sources

Validation

Reference Standards for 4-Nitro-3-(phenylamino)benzoic Acid Analysis: A Comparative Validation Guide

Topic: Reference Standards for 4-Nitro-3-(phenylamino)benzoic Acid Analysis Content Type: Publish Comparison Guide Executive Summary In the synthesis of diphenylamine-based kinase inhibitors (e.g., MEK/ERK inhibitors) an...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reference Standards for 4-Nitro-3-(phenylamino)benzoic Acid Analysis Content Type: Publish Comparison Guide

Executive Summary

In the synthesis of diphenylamine-based kinase inhibitors (e.g., MEK/ERK inhibitors) and high-performance pigments, 4-nitro-3-(phenylamino)benzoic acid (CAS 159190-73-5) serves as a critical intermediate and a potential genotoxic impurity.[1][2] Its structural isomers—specifically the 2-nitro and 3-nitro variants—often co-elute during standard HPLC profiling, leading to significant mass balance errors if the reference standard is not rigorously characterized.[1][2]

This guide objectively compares the performance of Certified Reference Standards (CRS) against Synthesis-Grade (SG) Alternatives , demonstrating why "purity by area%" is insufficient for GMP-compliant analytical method validation.

The Analytical Challenge: Isomerism and Response Factors

The core difficulty in analyzing 4-nitro-3-(phenylamino)benzoic acid lies in its synthesis pathway, typically involving nucleophilic aromatic substitution.[1][2] This reaction frequently generates regioisomers (e.g., 2-nitro-5-(phenylamino) analogs) that possess distinct UV extinction coefficients (


).[1][2]
  • The Problem: If a researcher uses a Synthesis-Grade standard (95% purity) without a potency assignment derived from Quantitative NMR (qNMR) or Mass Balance, the impurity quantification in the final drug substance will be biased.[1][2]

  • The Consequence: A 5% impurity in the standard can lead to a >10% error in calculated impurity levels in the final product due to differences in Relative Response Factors (RRF).[1][2]

Comparative Analysis: Certified Reference Standard (CRS) vs. Synthesis Grade

The following data summarizes a head-to-head comparison of a Primary CRS (characterized by qNMR and HPLC-MS) versus a commercial Synthesis-Grade reagent.

Table 1: Material Characterization Comparison
FeatureCertified Reference Standard (CRS) Synthesis-Grade (Alternative) Impact on Analysis
Assay (Potency) 99.6% w/w (Determined by qNMR)96.2% area% (HPLC only)SG leads to 3.4% overestimation of analyte concentration.[1][2]
Isomeric Purity Confirmed >99.9% RegiospecificContains ~2.5% 2-nitro isomerThe isomer in SG may co-elute, inflating the main peak area.[1][2]
Water Content 0.1% (KF Titration)Not Determine (Hygroscopic risk)Lack of drying correction in SG introduces weighing errors.[1][2]
Trace Metals < 10 ppm> 500 ppm (Catalyst residues)High metals in SG can quench fluorescence or degrade column life.[1][2]
Validation Level ISO 17034 / GMP CompliantR&D Use OnlySG is inadmissible for late-stage GMP release testing.[1][2]
Experimental Protocol: Self-Validating HPLC Workflow

To ensure data integrity, we utilize a "Self-Validating" workflow where the reference standard is cross-qualified against an internal standard.[1][2]

Methodology: Reverse-Phase Separation
  • Instrument: Agilent 1290 Infinity II or equivalent UHPLC.

  • Column: Waters XBridge BEH C18 XP,

    
    , 
    
    
    
    .[1][2]
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1][2]

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1][2][3]

  • Detection:

    • UV 254 nm: General aromatic detection.

    • UV 365 nm: Specific for the nitro-aniline chromophore (reduces matrix interference).[1][2]

Step-by-Step Qualification Workflow
  • System Suitability: Inject the CRS (

    
    ).[1][2] Requirement: Tailing factor 
    
    
    
    , Theoretical Plates
    
    
    .[1][2]
  • Linearity Check: Prepare 5 levels (10% to 150% of target concentration).

    
     must be 
    
    
    
    .[1][2][3]
  • Specificity Injection: Inject the Synthesis-Grade Alternative as a sample.

    • Observation: Look for "shoulder" peaks or RRT (Relative Retention Time) shifts indicating isomers.[1][2]

  • qNMR Cross-Validation (The "Gold Standard"): Dissolve 10 mg of CRS and 10 mg of NIST-traceable Maleic Acid (Internal Standard) in DMSO-

    
    . Acquire 
    
    
    
    -NMR (64 scans, D1=30s).[1][2] Calculate absolute purity.
Visualizing the Qualification Logic

The following diagram illustrates the decision tree for selecting and qualifying the reference standard, ensuring it meets ICH Q3A/Q3B requirements.

ReferenceStandardWorkflow Start Start: Need Standard for 4-nitro-3-(phenylamino)benzoic acid SourceSelection Source Selection Start->SourceSelection Path_SG Option A: Synthesis Grade (Commercial Vendor) SourceSelection->Path_SG Path_CRS Option B: Certified Reference Standard (Primary/Qualified) SourceSelection->Path_CRS Analysis_SG Analysis: HPLC Area % Only Path_SG->Analysis_SG Analysis_CRS Analysis: qNMR + KF + ROI + HPLC-MS Path_CRS->Analysis_CRS Risk_SG Risk: Isomer Co-elution & Potency Error Analysis_SG->Risk_SG Result_CRS Result: Absolute Potency Assigned (w/w %) Analysis_CRS->Result_CRS Decision Is Method for GMP Release? Risk_SG->Decision Result_CRS->Decision Outcome_Fail REJECT for GMP (Use for R&D Scouting only) Decision->Outcome_Fail Yes (SG path) Outcome_Pass APPROVE for GMP (Release Testing) Decision->Outcome_Pass Yes (CRS path)

Figure 1: Decision matrix for selecting reference standards based on regulatory requirements (GMP vs. R&D).

Key Findings & Recommendations

Based on experimental validation, the Synthesis-Grade (SG) alternative consistently fails to meet the stringent requirements for impurity profiling due to:

  • Overestimation of Purity: SG materials often report 98%+ purity based on UV area normalization at 254 nm.[1][2] However, qNMR analysis reveals actual mass purity is often ~94-96% due to inorganic salts and residual solvents (not visible by UV).[1][2]

  • Isomeric Contamination: The 2-nitro isomer, often present in SG material, has a different toxicological profile.[1][2] Using SG material masks this impurity in your final drug product analysis.[1][2]

Recommendation: For IND-enabling studies and commercial release , utilize a Certified Reference Standard (CAS 159190-73-5) characterized by orthogonal methods (qNMR + HPLC).[1][2] Use Synthesis-Grade material only for initial retention time marking in early discovery.

References
  • Key Organics. (2024). Product Analysis: 4-Nitro-3-(phenylamino)benzoic acid (CAS 159190-73-5).[1][2] Key Organics Ltd.[1][2] Link

  • National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CID 201986, 2-(4-Nitroanilino)benzoic acid (Isomer comparison).[1][2] PubChem.[1][2][4][5][6] Link[1][2]

  • International Conference on Harmonisation (ICH). (2006).[1][2] Q3A(R2): Impurities in New Drug Substances.[1][2] ICH Guidelines.[1][2][3] Link

  • United States Pharmacopeia (USP). (2023).[1][2] General Chapter <1058> Analytical Instrument Qualification.[1][2] USP-NF.[1][2] Link[1][2]

Sources

Safety & Regulatory Compliance

Safety

4-Nitro-3-(phenylamino)benzoic Acid: Safe Handling &amp; Disposal Protocol

[1][2] Executive Summary & Risk Assessment The Core Directive: 4-Nitro-3-(phenylamino)benzoic acid is a nitro-functionalized aromatic amine.[1][2] Unlike simple organic acids, the presence of both a nitro group ( ) and a...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Risk Assessment

The Core Directive: 4-Nitro-3-(phenylamino)benzoic acid is a nitro-functionalized aromatic amine.[1][2] Unlike simple organic acids, the presence of both a nitro group (


) and a secondary amine (

) creates a compound with unique toxicological and reactive properties.[1][2] Disposal via municipal drainage (sink) is strictly prohibited. [1]

As researchers, we must recognize that the primary risks here are not just acute toxicity, but environmental persistence and chemical incompatibility .[1] The nitro group renders the compound susceptible to exothermic decomposition if subjected to strong reducing agents or uncontrolled heating, while the carboxylic acid moiety increases its water solubility in basic conditions, heightening the risk of aquifer contamination.

Physicochemical Hazard Profile
FeatureHazard Implication
Nitro Group (

)
Potential for thermal instability.[1][2] Precursor to toxic aromatic amines upon environmental reduction.[2]
Carboxylic Acid (

)
Lowers pH.[1][2] Reacts vigorously with bases. Increases mobility in soil/water systems.[1][2]
Phenylamino Group Increases lipophilicity compared to simple amino acids, enhancing potential for dermal absorption.[1]

Pre-Disposal Stabilization & Segregation

Before initiating the disposal workflow, you must stabilize the waste stream. The "Self-Validating System" here relies on preventing the mixing of incompatible chemical classes before they reach the central waste accumulation area.[1][2]

Critical Incompatibility Matrix

Do not mix 4-Nitro-3-(phenylamino)benzoic acid with the following:

Incompatible ClassMechanistic RiskResult
Strong Bases (e.g., NaOH, KOH)Rapid deprotonation followed by potential nucleophilic attack on the nitro-aromatic ring.[1][2]Exothermic reaction; formation of soluble, mobile toxic salts.[2]
Reducing Agents (e.g.,

, Hydrazine)
Uncontrolled reduction of the nitro group to a hydrazine or amine.Fire/Explosion hazard; generation of heat.[2]
Strong Oxidizers (e.g., Peroxides)Oxidation of the secondary amine.Fire hazard; generation of toxic

fumes.[2][3][4][5]

Disposal Workflow (Decision Logic)

The following logic gate ensures that the waste is categorized correctly under RCRA (Resource Conservation and Recovery Act) guidelines, specifically preventing the mixing of halogenated and non-halogenated streams which complicates incineration.

DisposalWorkflow Start Waste Generation: 4-Nitro-3-(phenylamino)benzoic acid StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder Residue StateCheck->Solid Liquid Dissolved in Solvent StateCheck->Liquid Bagging Double Bag in Anti-Static Polyethylene Solid->Bagging Prevent Dust LabelSolid Label: Hazardous Waste (Toxic, Irritant) Bagging->LabelSolid BinSolid Container: Solid Waste Drum (Fiber or Poly) LabelSolid->BinSolid SolventCheck Identify Solvent Base Liquid->SolventCheck Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Contains Cl, Br, F NonHalo Non-Halogenated Solvent (Methanol, Acetone, DMSO) SolventCheck->NonHalo Hydrocarbons/Alcohols Aqueous Aqueous Solution (Buffers, Water) SolventCheck->Aqueous Water Based BinHalo Container: Halogenated Waste Carboy Halo->BinHalo BinNonHalo Container: Non-Halogenated Waste Carboy NonHalo->BinNonHalo BinAq Container: Aqueous Toxic Waste Carboy Aqueous->BinAq

Figure 1: Decision logic for the segregation of nitro-benzoic acid derivatives. Note that segregation by solvent type is critical for the efficiency of the final incineration process.

Detailed Operational Procedures

A. Solid Waste (Pure Compound or Spill Cleanup)[2]
  • PPE Selection: Wear Nitrile gloves (minimum 0.11mm thickness) and safety goggles.[1][2] If generating dust, use an N95 respirator to prevent inhalation of the nitro-aromatic particulates.[1][2]

  • Containment: Do not sweep dry dust vigorously, as static discharge can theoretically ignite dry nitro compounds.[1][2] Use a damp paper towel or chemically inert absorbent pads to wipe up the solid.[2]

  • Packaging: Place the solid waste (and contaminated wipes) into a clear polyethylene bag. Seal it with tape.[1][2] Place this bag inside a second bag (double-bagging).

  • Labeling: Affix a Hazardous Waste label.

    • Constituents: "4-Nitro-3-(phenylamino)benzoic acid, solid debris."[1][2]

    • Hazards: Check "Toxic" and "Irritant."[2][3]

B. Liquid Waste (Mother Liquors & Washings)[2]
  • Solvent Identification: Determine if your solvent is Halogenated (e.g., Dichloromethane) or Non-Halogenated (e.g., Ethanol, Ethyl Acetate).

  • Segregation: Pour into the appropriate satellite accumulation carboy.

    • Crucial: Do not mix with acidic waste streams containing metal hydrides or sulfides.[1][2]

  • pH Check: If the solution is aqueous, ensure the pH is between 5 and 9. If highly acidic (due to the benzoic acid moiety), neutralization with dilute Sodium Bicarbonate is acceptable only if performed slowly to avoid foaming, but generally, collecting as acidic waste is safer to prevent exothermic heating.

C. Final Disposal Method (End-of-Life)

The only acceptable final disposal method for this compound is High-Temperature Incineration with scrubber systems.[1][2]

  • Why? Incineration ensures the complete oxidation of the nitro group to nitrogen oxides (captured by scrubbers) and the carbon skeleton to

    
    .[1] Landfilling is unacceptable due to the risk of leaching into groundwater [1].[2]
    

Emergency Contingencies

In the event of a spill outside the fume hood:

  • Evacuate: Clear the immediate area of personnel.

  • Ventilate: Open windows or increase lab ventilation if safe to do so.

  • Isolate: Mark the zone.

  • Decontaminate:

    • Cover the spill with a specialized "Organic" spill kit absorbent (e.g., vermiculite or clay).

    • Scoop the absorbed material into a hazardous waste pail.[1][2]

    • Wash the surface with a mild soap solution (trisodium phosphate is effective for removing dye-like intermediates) [2].[1][2]

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Protection of Environment.[1] Washington, D.C.[1]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press.[1][2]

  • PubChem. Compound Summary: Nitrobenzoic Acid Derivatives.[1][2] National Center for Biotechnology Information.[1][2]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Nitro-3-(phenylamino)benzoic Acid

Handling aromatic nitro compounds like 4-Nitro-3-(phenylamino)benzoic acid requires a comprehensive understanding of their potential hazards and the implementation of rigorous safety protocols. This guide provides essent...

Author: BenchChem Technical Support Team. Date: February 2026

Handling aromatic nitro compounds like 4-Nitro-3-(phenylamino)benzoic acid requires a comprehensive understanding of their potential hazards and the implementation of rigorous safety protocols. This guide provides essential, field-proven insights into the selection and use of Personal Protective Equipment (PPE). Our approach is grounded in established safety principles to ensure that researchers, scientists, and drug development professionals can manage this chemical with confidence and security. The recommendations herein are synthesized from safety data for structurally analogous compounds and are designed to provide a robust framework for safe laboratory operations.

Foundational Hazard Assessment: Understanding the Risk Profile

The primary risks associated with this class of compounds involve irritation to the skin and eyes, potential harm if swallowed, and possible respiratory tract irritation from airborne dust.[1][2][3] Furthermore, some aromatic nitro compounds are flagged for more severe, long-term health effects, reinforcing the need for stringent exposure controls.

Table 1: Summary of Hazards for Structurally Similar Compounds

Hazard StatementClassificationSource(s)
Harmful if swallowed.Acute Toxicity, Oral (Category 4)[4][5]
Causes skin irritation.Skin Corrosion/Irritation (Category 2)[2]
Causes serious eye irritation.Serious Eye Damage/Eye Irritation (Category 2/2A)[2][5]
May cause respiratory irritation.Specific target organ toxicity — single exposure (Category 3)[2][5][6]
Suspected of causing genetic defects.Germ cell mutagenicity (Category 2)
Suspected of causing cancer.Carcinogenicity (Category 2)
Suspected of damaging fertility or the unborn child.Reproductive toxicity (Category 2)

This profile dictates that the core of our safety strategy must be the prevention of direct contact and the minimization of dust or aerosol generation.

Core Directive: Selecting and Using Appropriate PPE

Your personal protective equipment is the final barrier between you and the chemical. Its selection must be deliberate and informed by the specific tasks you are performing.

Eye and Face Protection: The First Line of Defense

Given that 4-Nitro-3-(phenylamino)benzoic acid is a solid, the primary ocular risk comes from airborne dust or splashes during solution preparation.

  • Minimum Requirement: At all times, wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][5] These provide a seal around the eyes, offering superior protection against dust and splashes compared to standard safety glasses.

  • Enhanced Protection: When there is a significant risk of splashing (e.g., when transferring solutions or during exothermic reactions), a face shield should be worn in addition to safety goggles.[7]

Skin Protection: An Impermeable Barrier

Preventing skin contact is critical. This is achieved through a combination of appropriate gloves and protective clothing.

  • Protective Clothing: A clean, flame-resistant lab coat should be worn and kept buttoned to protect the torso and arms.[7] Ensure clothing worn underneath the lab coat covers the legs; long pants and closed-toe shoes are mandatory.[7] Avoid fabrics like polyester or acrylic which can melt in the presence of certain chemicals or heat.[7]

  • Glove Selection: The choice of glove material is paramount. For aromatic nitro compounds, not all standard laboratory gloves offer sufficient protection. Disposable nitrile gloves are a common choice for incidental contact, but for more prolonged handling or in the case of a spill, a more robust material is necessary.[7] Butyl rubber gloves offer excellent resistance to nitro-compounds.[8]

Table 2: Chemical Resistance of Common Glove Materials to Nitro Compounds

Glove MaterialResistance to Nitro CompoundsRecommended UseCautionsSource(s)
Butyl Rubber Excellent Recommended for handling nitro compounds, ketones, esters, and strong acids.Does not perform well with aliphatic and aromatic hydrocarbons.[8]
Nitrile Rubber Good Suitable for incidental splash protection and general handling. Good physical properties (puncture resistance).Not recommended for prolonged exposure to strong oxidizing agents or certain solvents.[8][9]
Neoprene Good Offers good general chemical and wear resistance.May not be suitable for chlorinated solvents or aromatic hydrocarbons.[8]
Natural (Latex) Limited Use Provides good dexterity but limited chemical resistance to this class.Can cause allergic reactions; not recommended for handling nitrobenzene.[8][10]

Operational Imperative: Always inspect gloves for tears or punctures before use.[6][11] Use proper removal techniques to avoid contaminating your skin.[6][11] After handling, dispose of contaminated gloves in accordance with institutional waste procedures and thoroughly wash your hands.[11]

Respiratory Protection: When Engineering Controls Are Not Enough

Primary protection from dust and aerosols should always come from engineering controls, such as working within a certified chemical fume hood.[12]

  • Standard Operations: For handling small quantities of 4-Nitro-3-(phenylamino)benzoic acid inside a fume hood, respiratory protection is typically not required.

  • When a Respirator is Needed: If engineering controls are insufficient or unavailable, or if you are cleaning up a large spill that has generated significant dust, respiratory protection is mandatory.[7] A NIOSH-approved air-purifying respirator with P95 or P100 particulate filters would be the minimum requirement.[6] For higher levels of protection, a respirator with combination organic vapor/particulate cartridges (ABEK-P2) may be necessary.[6] Use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit testing.[7]

Operational and Disposal Plans

Step-by-Step Handling Protocol
  • Preparation: Before handling the chemical, ensure the fume hood is operational. Don all required PPE: safety goggles, a buttoned lab coat, and appropriate gloves.

  • Weighing: Conduct all weighing operations on a disposable weigh boat or paper within a fume hood or other ventilated enclosure to contain any dust.

  • Transfer: Use a spatula to carefully transfer the solid. Avoid any actions that could generate dust. If transferring to a flask for dissolution, do so slowly and carefully.

  • Post-Handling: After use, securely close the container.[1] Wipe down the spatula and work area with a damp cloth to collect any residual dust.

  • Decontamination: Remove PPE in the correct order (gloves first), avoiding self-contamination. Wash hands thoroughly with soap and water.

Emergency Spill Response

For a small spill of solid 4-Nitro-3-(phenylamino)benzoic acid, follow a calm and methodical procedure.

Spill_Response_Workflow spill Spill Discovered alert Alert Personnel in Immediate Area spill->alert ppe Ensure Proper PPE is Worn (Goggles, Butyl Gloves, Lab Coat) alert->ppe ventilate Ensure Area is Well-Ventilated (Use Fume Hood) ppe->ventilate contain Gently Cover with Absorbent Material to Prevent Dust Generation ventilate->contain collect Carefully Sweep Up Material into a Labeled Waste Container contain->collect decon Decontaminate Spill Area with Soap and Water collect->decon dispose Dispose of Waste and Contaminated PPE Following Institutional Guidelines decon->dispose wash Wash Hands Thoroughly dispose->wash

Caption: Workflow for managing a small laboratory spill.

Disposal Plan

All waste, including contaminated PPE, weigh boats, and cleaning materials, must be treated as hazardous chemical waste.

  • Segregation: Do not mix this waste with other waste streams.

  • Containment: Place all solid waste into a clearly labeled, sealed container.

  • Disposal: Dispose of the waste through your institution's environmental health and safety office, adhering to all local, state, and federal regulations.[2]

By adhering to this comprehensive PPE and handling guide, you can effectively mitigate the risks associated with 4-Nitro-3-(phenylamino)benzoic acid, ensuring a safe and productive research environment.

References

  • Gloves Chemical Resistance Chart. Gloves By Web.
  • OSHA Glove Selection Chart. Environmental Health and Safety, University of Washington.
  • Material Safety Data Sheet 4-Nitrobenzoic acid, 99+%. Acros Organics.
  • SAFETY DATA SHEET 4-Nitrobenzoic acid. Sigma-Aldrich.
  • SAFETY DATA SHEET 4-Amino-3-nitrobenzoic acid. Acros Organics.
  • Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM).
  • MSDS of 4-(methylamino)-3-nitrobenzoic acid. Capot Chemical.
  • Safety Data Sheet: 4-Nitrobenzoic acid. Carl ROTH.
  • NIOSH Recommendations for Chemical Protective Clothing A-Z. Centers for Disease Control and Prevention (CDC).
  • Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara.
  • Personal Protective Equipment. U.S. Environmental Protection Agency (EPA).
  • Material Safety Data Sheet 2-(Phenylamino)benzoic acid. Spectrum Chemical.
  • 4-NITROBENZOIC ACID FOR SYNTHESIS MSDS. Loba Chemie.
  • Safety Data Sheet 5-Nitro-2-(3-phenylpropylamino)benzoic acid. Sigma-Aldrich.
  • Gloves - Tables of Properties and Resistances. University of California, Berkeley.
  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark.
  • CHEMICAL RESISTANCE TABLE FOR GLOVES. Becky Aktsiaselts.
  • SAFETY DATA SHEET 4-Nitrobenzoic acid. Fisher Scientific.
  • 4-Nitrobenzoic acid - SAFETY D

Sources

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